molecular formula C12H26 B14538938 5,5-Diethyl-2-methylheptane CAS No. 62198-95-2

5,5-Diethyl-2-methylheptane

Cat. No.: B14538938
CAS No.: 62198-95-2
M. Wt: 170.33 g/mol
InChI Key: XPAWKGLXSPHNAN-UHFFFAOYSA-N
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Description

5,5-Diethyl-2-methylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62198-95-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5,5-diethyl-2-methylheptane

InChI

InChI=1S/C12H26/c1-6-12(7-2,8-3)10-9-11(4)5/h11H,6-10H2,1-5H3

InChI Key

XPAWKGLXSPHNAN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)CCC(C)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 5,5-Diethyl-2-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diethyl-2-methylheptane is a branched alkane with the chemical formula C12H26.[1][2] As a member of the alkane family, it is a nonpolar molecule, which dictates its solubility and other physical properties.[3][4] Understanding the physicochemical properties of such compounds is crucial in various fields, including solvent chemistry and as a basis for comparison in drug development and materials science. This technical guide provides a summary of the available data for this compound and outlines general experimental protocols for determining key physicochemical characteristics of alkanes.

Core Physicochemical Properties

Quantitative experimental data for this compound is limited. The following tables summarize the available computed data for the target compound, alongside experimental data for a related isomer, 5-Ethyl-2-methylheptane, to provide context.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H26PubChem[1]
Molecular Weight170.33 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Registry Number62198-95-2NIST WebBook[2]
InChIKeyXPAWKGLXSPHNAN-UHFFFAOYSA-NNIST WebBook[2]

Table 2: Experimental Physicochemical Properties of a Related Isomer (5-Ethyl-2-methylheptane)

PropertyValueSource
Melting Point-53.99°CChemicalBook[5]
Boiling Point159.71°CChemicalBook[5]
Density0.7320 g/mLChemicalBook[5]
Refractive Index1.4111ChemicalBook[5]

General Characteristics of Alkanes

Alkanes like this compound are characterized by the following general properties:

  • Solubility : Due to their nonpolar nature, alkanes are generally insoluble in water but soluble in nonpolar organic solvents.[3][4]

  • Density : Most alkanes have densities less than 1.0 g/mL, meaning they are less dense than water.[3]

  • Boiling and Melting Points : The boiling and melting points of alkanes tend to increase with molecular weight.[4] Branching in the carbon chain, as seen in this compound, can lead to lower boiling points compared to their straight-chain isomers due to reduced surface area and weaker intermolecular van der Waals forces.

Experimental Protocols

Determination of Density

The density of liquid alkanes can be precisely measured using a vibrating tube densimeter.[6]

Methodology:

  • Calibration : The instrument is first calibrated using two standards of known density, typically dry air and pure water.

  • Sample Introduction : A small, bubble-free sample of the alkane is introduced into the U-shaped vibrating tube.

  • Temperature Control : The temperature of the sample is precisely controlled using a Peltier thermostat.

  • Measurement : The instrument measures the oscillation period of the vibrating tube containing the sample. This period is directly related to the density of the sample.

  • Calculation : The density is calculated from the oscillation period using the calibration constants.

Determination of Boiling Point

The boiling point of an alkane can be determined using various methods, including distillation and ebulliometry.

Methodology (Distillation):

  • Apparatus Setup : A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.

  • Sample Heating : The alkane sample in the distillation flask is heated.

  • Vaporization and Condensation : As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The vapor then passes into the condenser, where it cools and liquefies, and the condensate is collected in the receiving flask.

  • Boiling Point Reading : The boiling point is recorded as the stable temperature at which the liquid and vapor are in equilibrium.

Determination of Solubility

The solubility of an alkane in a given solvent (e.g., water, organic solvents) can be determined by the saturation method.

Methodology:

  • Saturation : An excess amount of the alkane is added to a known volume of the solvent in a sealed container.

  • Equilibration : The mixture is agitated at a constant temperature for a sufficient period to ensure that the solvent is saturated with the alkane.

  • Phase Separation : The mixture is allowed to stand undisturbed to allow for the separation of the undissolved alkane from the saturated solution.

  • Concentration Measurement : A sample of the saturated solution is carefully withdrawn, and the concentration of the dissolved alkane is determined using an appropriate analytical technique, such as gas chromatography.

Logical Relationships of Physicochemical Properties

The following diagram illustrates the hierarchical relationship between the molecular structure of this compound and its resulting physicochemical properties.

G Figure 1: Relationship of Molecular Structure to Physicochemical Properties A Molecular Structure (this compound) B Intermolecular Forces (van der Waals) A->B C Physical State (Solid, Liquid, Gas) B->C D Thermodynamic Properties B->D E Transport Properties B->E F Boiling Point C->F G Melting Point C->G H Vapor Pressure D->H I Density D->I J Solubility D->J K Viscosity E->K

Figure 1: Relationship of Molecular Structure to Physicochemical Properties

References

Spectroscopic Analysis of Saturated Alkanes: A Technical Guide Using 5,5-Diethyl-2-methylheptane as a Model

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the expected spectroscopic characteristics of the saturated alkane 5,5-Diethyl-2-methylheptane. Due to the limited availability of public experimental data for this specific compound, this document provides predicted data based on the analysis of similar molecules and foundational spectroscopic principles. It also includes generalized experimental protocols and a workflow for spectroscopic analysis applicable to this and other similar molecules.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, one would expect the following:

¹H NMR: The proton NMR spectrum will show several distinct signals in the typical alkane region (approximately 0.8-1.7 ppm). The signals would be complex due to overlapping methylene (B1212753) (-CH2-) and methine (-CH-) resonances. The methyl (-CH3) groups would likely appear as triplets for the ethyl groups and a doublet for the methyl group at the 2-position.

¹³C NMR: The carbon NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom. Based on the structure of this compound, a number of distinct signals in the aliphatic region (approximately 10-60 ppm) are expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
CH₃ (at C2)~0.8-0.9 (doublet)~22
CH (at C2)~1.4-1.6 (multiplet)~30
CH₂ (at C3)~1.2-1.4 (multiplet)~40
CH₂ (at C4)~1.1-1.3 (multiplet)~25
C (at C5)N/A~35
CH₂ (ethyl at C5)~1.2-1.4 (quartet)~28
CH₃ (ethyl at C5)~0.8-0.9 (triplet)~8
CH₂ (at C6)~1.2-1.4 (multiplet)~45
CH₃ (at C7)~0.8-0.9 (triplet)~14

Note: These are estimated values and actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of a saturated alkane like this compound is characterized by a limited number of strong absorption bands corresponding to C-H bond vibrations.

Table 2: Characteristic IR Absorption Bands for Alkanes

Wavenumber (cm⁻¹) Vibration Intensity
2850-3000C-H stretchStrong
1450-1470C-H bend (CH₂)Medium
1370-1380C-H bend (CH₃)Medium

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of C-C stretching and C-H bending vibrations that are unique to the molecule.

Mass Spectrometry (MS)

In mass spectrometry, this compound (molar mass: 170.34 g/mol ) would undergo fragmentation upon ionization. The molecular ion peak (M⁺) at m/z = 170 may be of low abundance. The fragmentation pattern is typically dominated by the loss of alkyl radicals, leading to a series of peaks corresponding to stable carbocations. The most abundant peaks would likely result from fragmentation at the branched positions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment
141[M - C₂H₅]⁺
113[M - C₄H₉]⁺
85[C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺
29[C₂H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid alkane sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep Dissolution / Dilution Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Spectral Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Data Interpretation (Peak Assignment, etc.) Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to IUPAC Naming and Identifiers for C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrocarbon dodecane (B42187), with the molecular formula C12H26, represents a significant subject of study in organic chemistry due to its structural diversity. As an alkane, it exists as 355 distinct structural isomers, each possessing unique physical and chemical properties.[1] Accurate and unambiguous identification of these isomers is paramount for research, chemical synthesis, and regulatory compliance. This guide provides a comprehensive overview of the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC) and details the primary chemical identifiers used for these compounds.

Methodological Approach: Nomenclature and Identification Protocols

In the context of chemical isomers, the primary "experimental protocol" is the systematic application of established nomenclature rules and the utilization of chemical databases for retrieving standardized identifiers. This process ensures reproducibility and universal understanding of a specific chemical entity without ambiguity.

Protocol for IUPAC Nomenclature of Branched Alkanes:

The systematic naming of dodecane isomers follows the IUPAC rules for branched alkanes. The methodology is as follows:

  • Identify the Parent Chain: The longest continuous chain of carbon atoms in the molecule is identified. For C12H26 isomers, this chain will be shorter than 12 carbons for all branched structures.

  • Number the Parent Chain: The carbon atoms in the parent chain are numbered starting from the end that gives the substituent groups the lowest possible locants (numbers).

  • Identify and Name Substituents: All groups attached to the parent chain that are not part of it are considered substituents. These alkyl groups are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).

  • Assign Locants to Substituents: The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached.

  • Assemble the Full Name: The complete name is assembled by listing the substituents in alphabetical order (ignoring prefixes like di-, tri-, etc.), preceded by their locants. The name of the parent chain forms the end of the name.[2][3][4]

Protocol for Retrieving Chemical Identifiers:

Standardized chemical identifiers are obtained from authoritative databases. The protocol is as follows:

  • Select a Database: Primary resources include PubChem, the NIST Chemistry WebBook, and CAS REGISTRY®.[5][6][7]

  • Perform a Search: The database can be queried using any known information, such as the IUPAC name, common name, or molecular formula.

  • Retrieve Identifiers: Once the correct chemical entity is located, its associated identifiers, such as the CAS Registry Number, InChI, and InChIKey, can be retrieved.

Key Chemical Identifiers

Beyond the systematic IUPAC name, several other identifiers are crucial for database searching, regulatory submissions, and unambiguous communication:

  • CAS Registry Number® (CAS RN®): A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance.[6] It provides a reliable way to identify a substance irrespective of its various names.

  • InChI (IUPAC International Chemical Identifier): A non-proprietary, textual identifier that encodes the molecular structure in a standardized format.[8][9] It is generated by a computer algorithm and provides a detailed structural representation.

  • InChIKey: A fixed-length (27-character) condensed version of the InChI.[10] It is designed to be easily searchable on the internet and in databases.

Isomers of Dodecane: A Representative List

While a comprehensive list of all 355 isomers is beyond the scope of this guide, the following table presents a selection of C12H26 isomers, illustrating the diversity of structures and their corresponding identifiers.

IUPAC NameCommon Name(s)CAS Registry NumberInChIInChIKey
Dodecanen-Dodecane, Adakane 12112-40-3[11]InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3[11]SNRUBQQJIBEYMU-UHFFFAOYSA-N[11]
2-Methylundecane-31807-55-3[12]InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3GTJOHISYCKPIMT-UHFFFAOYSA-N
3-Methylundecane-17301-26-7InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3WQYJNOYJDBVBLF-UHFFFAOYSA-N
2,2-Dimethyldecane-17301-29-0InChI=1S/C12H26/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3XJGOYQKSNVSMHA-UHFFFAOYSA-N
3,3-Diethyl-octane-17301-38-1InChI=1S/C12H26/c1-5-9-10-11-12(7-3,8-4)6-2/h5-11H2,1-4H3ZVBSDJBFPUIKDR-UHFFFAOYSA-N
2,3,4-Trimethylnonane-17312-70-8InChI=1S/C12H26/c1-6-8-9-10-12(4)11(3)10(2)7-5/h10-12H,6-9H2,1-5H3Not Available
2,2,4,6,6-PentamethylheptaneIsododecane13475-82-6[13]InChI=1S/C12H26/c1-10(2)8-11(4)9-12(5,6)7/h11H,8-9H2,1-7H3[13]VKPSKYDESGTTFR-UHFFFAOYSA-N[13]
2,2,4,4,6-Pentamethylheptane-62199-62-6[14]InChI=1S/C12H26/c1-10(2)8-12(6,7)9-11(3,4)5/h10H,8-9H2,1-7H3[14]YWXXKSMXHDPSRN-UHFFFAOYSA-N
4-Propylnonane-3178-29-8InChI=1S/C12H26/c1-4-7-10-12(11-8-5-2)9-6-3/h12H,4-11H2,1-3H3OIQPTIMPFWJZGB-UHFFFAOYSA-N
5-Butyl-octane-17312-58-2InChI=1S/C12H26/c1-5-9-11-12(10-8-6-4)7-3/h12H,5-11H2,1-4H3Not Available
3-Ethyl-2,2-dimethyl-octane-17312-87-7InChI=1S/C12H26/c1-6-8-9-10-11(7-2)12(3,4)5/h11H,6-10H2,1-5H3Not Available
4-Isopropyl-2,5-dimethylheptane-96110-38-6InChI=1S/C12H26/c1-7-10(4)11(12(5)6)8-9(2)3/h9-12H,7-8H2,1-6H3Not Available

Logical Relationships in Chemical Identification

The following diagram illustrates the logical workflow from a general molecular formula to specific, unambiguously identified isomers.

G Logical Flow of Isomer Identification cluster_isomers Representative Isomers cluster_identifiers Unique Identifiers A Molecular Formula C12H26 B Structural Isomerism (355 distinct structures) A->B C Isomer 1 (e.g., n-Dodecane) B->C yields D Isomer 2 (e.g., 2-Methylundecane) B->D yields E Isomer 'n' (e.g., 2,2,4,6,6-Pentamethylheptane) B->E yields F IUPAC Name C->F is assigned a G CAS Registry Number C->G is assigned a H InChI String C->H is assigned a I InChIKey C->I is assigned a D->F D->G D->H D->I E->F E->G E->H E->I

Caption: Logical flow from molecular formula to unique isomer identifiers.

References

Technical Guide: 5,5-Diethyl-2-methylheptane (CAS RN: 62198-95-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for 5,5-Diethyl-2-methylheptane, identified by the CAS Registry Number 62198-95-2. This document compiles fundamental chemical and physical data. It must be noted that publicly accessible, in-depth experimental studies, detailed synthesis protocols, and biological activity data for this specific compound are limited.

Chemical Identity and Properties

This compound is a saturated acyclic hydrocarbon. Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Registry Number 62198-95-2[1]
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.3348 g/mol [1]
IUPAC Name This compound
SMILES CCC(CC)(CC)CCC(C)C
InChIKey XPAWKGLXSPHNAN-UHFFFAOYSA-N[1]
Boiling Point 198°C[2]
Density 0.7740 g/cm³[2]
Refractive Index 1.4320[2]
Melting Point -50.8°C (estimate)[2]

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis, purification, or analysis of this compound. While thermophysical and thermochemical data may be available through specialized subscription services like the NIST/TRC Web Thermo Tables, they are not publicly detailed.[1]

Biological Activity and Toxicological Information

There is currently no publicly available information regarding the biological activity, signaling pathways, or toxicological properties of this compound. Professionals in drug development and research should consider this lack of data in any assessment of this compound.

Logical Relationships and Structure

The following diagram illustrates the chemical structure of this compound, providing a visual representation of its atomic arrangement and connectivity.

Chemical structure of this compound.

The diagram below illustrates a basic classification workflow for a chemical compound like this compound based on its structural features.

A Compound: this compound B Contains only Carbon and Hydrogen? A->B C Yes B->C True D No B->D False E Hydrocarbon C->E F Contains only single bonds? E->F G Yes F->G True H No F->H False I Alkane G->I J Is the carbon chain linear? I->J K No J->K False L Branched Alkane K->L

References

Thermodynamic Properties of Branched Alkanes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of branched alkanes. An understanding of these properties is fundamental in various scientific disciplines and holds particular relevance in the field of drug development, where molecular structure and stability are paramount. This document outlines the key thermodynamic parameters, details the experimental and computational methodologies for their determination, and presents quantitative data for a range of branched alkanes.

Core Thermodynamic Principles of Branched Alkanes

The structure of an alkane, specifically the degree of branching, significantly influences its thermodynamic properties. These differences primarily arise from variations in intermolecular forces and intramolecular stability.

1.1. Stability of Branched Alkanes

Branched alkanes are generally more thermodynamically stable than their linear isomers.[1][2] This increased stability is evidenced by their lower standard enthalpy of formation (ΔHf°) and, consequently, a lower heat of combustion.[1] The greater stability of branched alkanes is attributed to several factors, including a more compact molecular structure which leads to a decrease in molecular surface area per atom, resulting in a lowering of energy.[3] Additionally, branching can lead to a relief of steric strain.

1.2. Boiling and Melting Points

The degree of branching has a distinct effect on the boiling and melting points of alkanes.

  • Boiling Point: Linear alkanes consistently exhibit higher boiling points than their branched isomers.[1][2] This is due to the larger surface area of linear molecules, which allows for stronger London dispersion forces, the primary intermolecular force in nonpolar alkanes.[1] Increased branching leads to a more compact, spherical shape with a smaller surface area, resulting in weaker intermolecular forces that require less energy to overcome.[2]

  • Melting Point: The effect of branching on melting point is more complex. While increased branching generally lowers the melting point, highly symmetrical, compact molecules can pack more efficiently into a crystal lattice, leading to a higher melting point.[4] A notable example is neopentane (B1206597) (2,2-dimethylpropane), which has a significantly higher melting point (-16.5 °C) compared to n-pentane (-129.7 °C).[4]

1.3. Enthalpy, Entropy, and Gibbs Free Energy

  • Standard Enthalpy of Formation (ΔHf°): As mentioned, branched alkanes have a more negative (or less positive) standard enthalpy of formation compared to their linear counterparts, indicating greater thermodynamic stability.

  • Standard Molar Entropy (S°): Entropy is a measure of the randomness or disorder of a system. Generally, more compact and symmetrical branched alkanes have lower standard molar entropies compared to their more flexible linear isomers.

  • Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy combines enthalpy and entropy (ΔG = ΔH - TΔS) and is a measure of the spontaneity of a formation reaction. The relative ΔGf° values of branched and linear alkanes reflect the interplay between their enthalpy and entropy differences.

Data Presentation: Thermodynamic Properties of Alkane Isomers

The following tables summarize key thermodynamic properties for isomers of pentane, hexane, heptane, and octane (B31449).

Table 1: Thermodynamic Properties of Pentane Isomers (C5H12)

IsomerBoiling Point (°C)Melting Point (°C)Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol)Standard Molar Entropy (gas, 298.15 K, J/mol·K)
n-Pentane36.1-129.7-146.4348.9
Isopentane (2-Methylbutane)27.8-159.9-153.3343.6
Neopentane (2,2-Dimethylpropane)9.5-16.5-166.0306.4

Data sourced from multiple references.

Table 2: Thermodynamic Properties of Hexane Isomers (C6H14)

IsomerBoiling Point (°C)Melting Point (°C)Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol)Standard Molar Entropy (gas, 298.15 K, J/mol·K)
n-Hexane68.7-95.3-167.2388.4
2-Methylpentane60.3-153.7-172.2381.7
3-Methylpentane63.3-118.0-170.8382.2
2,2-Dimethylbutane49.7-99.9-184.6358.3
2,3-Dimethylbutane58.0-128.5-177.5369.8

Data sourced from multiple references.[5][6][7]

Table 3: Thermodynamic Properties of Heptane Isomers (C7H16)

IsomerBoiling Point (°C)Melting Point (°C)Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol)Standard Molar Entropy (gas, 298.15 K, J/mol·K)
n-Heptane98.4-90.6-187.8427.9
2-Methylhexane90.0-118.3-192.9421.2
3-Methylhexane92.0-119.5-190.4421.7
2,2-Dimethylpentane79.2-123.8-204.2400.9
2,3-Dimethylpentane89.8-135.0-197.1409.2
2,4-Dimethylpentane80.5-119.2-200.0414.0
3,3-Dimethylpentane86.1-134.5-199.6401.4
3-Ethylpentane93.5-118.6-190.0419.6
2,2,3-Trimethylbutane80.9-25.0-200.8387.6

Data sourced from multiple references.[8][9][10][11][12]

Table 4: Thermodynamic Properties of Octane Isomers (C8H18)

IsomerBoiling Point (°C)Melting Point (°C)Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol)Standard Molar Entropy (gas, 298.15 K, J/mol·K)
n-Octane125.7-56.8-208.4466.7
2-Methylheptane117.6-109.0-213.5460.0
3-Methylheptane119.0-120.5-211.0460.5
4-Methylheptane117.7-121.2-211.0460.5
2,2-Dimethylhexane106.8-121.2-224.8439.7
2,3-Dimethylhexane115.6-118.0-217.7448.0
2,4-Dimethylhexane109.4-119.3-220.6452.8
2,5-Dimethylhexane109.1-91.3-222.7452.8
3,3-Dimethylhexane112.0-129.5-220.2440.2
3,4-Dimethylhexane117.7-110.0-217.3448.5
2,2,3-Trimethylpentane113.5-112.1-221.4426.4
2,2,4-Trimethylpentane99.2-107.4-224.1423.1
2,3,3-Trimethylpentane114.7-100.7-217.2426.9
2,3,4-Trimethylpentane113.5-109.2-219.8436.8

Data sourced from multiple references.[3][13][14][15][16]

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for two key experiments.

3.1. Bomb Calorimetry for Heat of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of a substance at constant volume.

Methodology:

  • Sample Preparation: An accurately weighed sample of the liquid or solid alkane (typically 0.5-1.5 g) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample.

  • Assembly of the Bomb: The crucible is placed inside the stainless-steel bomb. A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed.

  • Pressurization: The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of 25-30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A calibrated thermometer (to ±0.001 °C) and a stirrer are also placed in the water.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded for a period to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[17][18][19][20] The heat of combustion of the alkane sample is then calculated from the observed temperature change, accounting for the heat capacity of the calorimeter and corrections for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the fuse wire.

3.2. Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting points and enthalpies of fusion.[1][21][22][23][24][25][26][27][28][29]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the alkane (typically 2-10 mg) is placed in an aluminum DSC pan.[24] The pan is hermetically sealed to prevent the loss of volatile samples. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium.

  • Measurement Protocol: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) through the temperature range of interest. A purge gas, such as nitrogen, is used to maintain an inert atmosphere. To erase the sample's thermal history, a heat/cool/heat cycle may be employed.[23]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[29]

Visualization of Thermodynamic Analysis Workflow

The following diagram illustrates a typical workflow for the determination and application of thermodynamic properties of branched alkanes in a drug development context.

ThermodynamicWorkflow Workflow for Thermodynamic Property Analysis in Drug Development cluster_DataAcquisition Data Acquisition cluster_ExpMethods Experimental Methods cluster_CompMethods Computational Methods cluster_DataAnalysis Data Analysis and Property Determination cluster_Application Application in Drug Development Exp Experimental Determination DSC Differential Scanning Calorimetry (DSC) Exp->DSC e.g. Bomb Bomb Calorimetry Exp->Bomb e.g. Comp Computational Modeling DFT Density Functional Theory (DFT) Comp->DFT e.g. MD Molecular Dynamics (MD) Simulations Comp->MD e.g. ThermoProps Thermodynamic Properties (ΔH, ΔS, ΔG, Cp, Tm, Tb) DSC->ThermoProps Bomb->ThermoProps DFT->ThermoProps MD->ThermoProps QSAR Quantitative Structure-Activity Relationship (QSAR) Modeling ThermoProps->QSAR Formulation Formulation Development (Solubility, Stability) ThermoProps->Formulation ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) ThermoProps->ADME Optimization Lead Optimization QSAR->Optimization Formulation->Optimization ADME->Optimization

Caption: A workflow diagram illustrating the determination and application of thermodynamic properties in drug development.

Relevance to Drug Development

While alkanes themselves are not typically active pharmaceutical ingredients, alkane-like moieties (alkyl chains and branched structures) are ubiquitous in drug molecules. Their thermodynamic properties influence several key aspects of drug design and performance:

  • Solubility and Bioavailability: The lipophilicity of a drug, which is influenced by its alkyl components, is a critical determinant of its solubility in biological membranes and, consequently, its absorption and distribution.

  • Drug-Receptor Interactions: The conformation and stability of a drug molecule, which are related to the arrangement of its constituent groups, affect its binding affinity to the target receptor. Thermodynamic profiling is increasingly used to optimize these interactions.[28][30][31]

  • Formulation and Stability: The physical properties of a drug, such as its melting point and stability, are crucial for developing a stable and effective pharmaceutical formulation.

By understanding the fundamental thermodynamic principles of simple branched alkanes, researchers can gain valuable insights into the behavior of more complex drug molecules, aiding in the design of safer and more effective therapeutics.

References

The Isomers of Dodecane (C12H26): A Technical Guide to Their Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26), a saturated hydrocarbon, and its numerous isomers have been subjects of scientific inquiry since the dawn of modern organic chemistry. With 355 possible structural isomers, this alkane presents a fascinating case study in the concepts of isomerism, the relationship between structure and physical properties, and the evolution of synthetic and analytical techniques. Initially encountered as a component of petroleum distillates, the systematic study of dodecane isomers has been driven by the need for well-defined hydrocarbon standards in the fuel industry and as model compounds in various fields of chemical research. This technical guide provides an in-depth exploration of the discovery, historical context, synthesis, and characterization of C12H26 isomers.

Historical Context: The Dawn of Isomerism and Petroleum Chemistry

The concept of isomerism, where compounds share the same molecular formula but exhibit different structural arrangements and properties, was first formally recognized in the 1820s and 1830s by chemists like Friedrich Wöhler and Jöns Jacob Berzelius.[1] This groundbreaking idea laid the theoretical foundation for understanding the vast diversity of organic compounds.

The late 19th and early 20th centuries witnessed the rise of the petroleum industry, initially focused on producing kerosene (B1165875) for lighting.[2][3] The advent of the internal combustion engine created a soaring demand for gasoline, a complex mixture of hydrocarbons. This demand spurred the development of sophisticated refining processes, including thermal cracking, catalytic cracking, and isomerization, to increase the yield and quality of gasoline.[2][3] These processes not only provided access to a wide range of alkanes but also highlighted the importance of understanding the properties of individual isomers, as branched alkanes generally possess higher octane (B31449) ratings than their straight-chain counterparts. The isolation and characterization of specific C12H26 isomers from these complex mixtures became a significant analytical challenge, driving the development of techniques like fractional distillation and, later, gas chromatography.

Data Presentation: Physical Properties of Selected C12H26 Isomers

The physical properties of alkane isomers are intricately linked to their molecular structure. Branching generally leads to a decrease in boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Conversely, more compact and symmetrical isomers often have higher melting points. The following table summarizes key physical properties of n-dodecane and several of its branched isomers.

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°CRefractive Index (nD) at 20°C
n-Dodecane112-40-3216.3[4][5]-9.6[4][5]0.749[6]1.422[6]
2-Methylundecane (B1362468)7045-71-8210[7]-46.8[7]~0.74[8]~1.42[8]
2,2-Dimethyldecane17302-37-3~220-~0.74-
2,4-Dimethyldecane2801-84-5~220[9]-~0.74[9]-
2,5-Dimethyldecane-----
2,6-Dimethyldecane13150-81-7~220[10]-~0.74[10]-
2,2,3-Trimethylnonane (B14627614)55499-04-2202[11]-50.8 (estimate)[11]0.75[11]1.424[11]
4-Ethyldecane1636-44-8----
4-Propyloctane17302-13-5187[10]-0.7447[10]-

Note: Data for some isomers is limited in the publicly available literature. Dashes indicate unavailable data.

Experimental Protocols: Synthesis and Characterization of C12H26 Isomers

The synthesis and characterization of specific alkane isomers have been pivotal in establishing structure-property relationships and for producing analytical standards.

Synthesis of Branched Alkanes

Several classical and modern organic synthesis methods can be employed to prepare specific branched dodecane isomers.

The Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855, is a coupling reaction of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. While it is generally more effective for the synthesis of symmetrical alkanes, it can be adapted for the preparation of some branched structures.

General Protocol for Wurtz Reaction:

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Sodium metal is finely dispersed in a high-boiling inert solvent (e.g., toluene (B28343) or xylene) by heating and vigorous stirring.

  • Reaction: The appropriate alkyl halide(s) are dissolved in the same anhydrous solvent and added dropwise to the sodium dispersion at a temperature sufficient to maintain a gentle reflux.

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess sodium is carefully quenched with a suitable alcohol (e.g., ethanol). The mixture is then washed with water, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed by distillation.

  • Purification: The resulting alkane is purified by fractional distillation.

The reaction of a Grignard reagent (R-MgX) with an appropriate electrophile is a versatile method for constructing carbon-carbon bonds and can be readily adapted for the synthesis of a wide variety of branched alkanes.

General Protocol for Grignard Synthesis of a Branched Alkane:

  • Grignard Reagent Formation:

    • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere.

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added, followed by a small crystal of iodine to activate the magnesium.

    • The desired alkyl halide is dissolved in the anhydrous ether and added dropwise to the magnesium suspension. The reaction is typically initiated by gentle warming and is maintained by the rate of addition.

  • Reaction with an Electrophile:

    • With another alkyl halide (Kumada Coupling): A solution of a second alkyl halide and a suitable transition metal catalyst (e.g., a nickel or palladium complex) is added to the prepared Grignard reagent.

    • With a carbonyl compound followed by reduction: The Grignard reagent is added to a ketone or aldehyde to form a tertiary or secondary alcohol, respectively. This alcohol is then reduced to the corresponding alkane using a method such as the Clemmensen or Wolff-Kishner reduction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried.

  • Purification: The solvent is removed, and the product is purified by fractional distillation or column chromatography.

Ketones and aldehydes, which can be synthesized through various methods, serve as excellent precursors to branched alkanes via reduction of the carbonyl group.

  • Clemmensen Reduction: This method involves the reduction of a ketone or aldehyde with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable to strongly acidic conditions.[10]

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N2H4) and a strong base, typically potassium hydroxide (B78521) (KOH), at high temperatures to reduce a carbonyl group to a methylene (B1212753) group. It is ideal for substrates that are sensitive to acid.

Characterization Techniques

The identification and structural elucidation of C12H26 isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas chromatography is a powerful technique for separating the components of a volatile mixture. The retention time of an isomer on a GC column is a characteristic physical property that depends on its boiling point and its interaction with the stationary phase of the column.[2][12] Coupling the gas chromatograph to a mass spectrometer allows for the determination of the molecular weight of each eluting isomer and provides a unique fragmentation pattern that serves as a molecular fingerprint. Branched alkanes tend to fragment at the branching points, leading to the formation of stable carbocations, which are observed as prominent peaks in the mass spectrum.[13][14]

¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural elucidation of organic molecules.

  • ¹H NMR: Provides information about the different types of hydrogen atoms in a molecule and their connectivity. The chemical shift, integration, and multiplicity of the signals are used to deduce the structure.

  • ¹³C NMR: Provides information about the different types of carbon atoms in a molecule. The number of signals indicates the number of unique carbon environments. The chemical shifts of the signals can distinguish between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.

Logical and Workflow Diagrams

Historical Development of Alkane Isomer Discovery

Historical Development of Alkane Isomer Discovery Historical Development of Alkane Isomer Discovery A Early 19th Century Concept of Isomerism (Wöhler, Berzelius) B Mid-19th Century Rise of Petroleum Industry (Kerosene Production) A->B Theoretical Foundation C Late 19th - Early 20th Century Invention of Internal Combustion Engine B->C Fuel Demand D Early 20th Century Development of Refining Processes (Cracking, Isomerization) C->D Drives Innovation G Isolation and Characterization of Specific Alkane Isomers, including C12H26 D->G Provides Access to Isomers E Mid-20th Century Development of Gas Chromatography E->G Enables Separation F Mid-20th Century Advancements in Spectroscopy (MS, NMR) F->G Enables Structural Elucidation

Caption: A timeline illustrating the key scientific and industrial developments that led to the discovery and characterization of alkane isomers.

General Workflow for the Synthesis and Characterization of a Branched Dodecane Isomer

Synthesis and Characterization Workflow General Workflow for Synthesis and Characterization of a Branched Dodecane Isomer cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Alkyl Halides, Carbonyls) B Chemical Reaction (e.g., Grignard, Wurtz) A->B C Crude Product B->C D Purification (e.g., Distillation, Chromatography) C->D E Pure Isomer D->E F GC-MS Analysis E->F G NMR Spectroscopy (¹H, ¹³C) E->G H Structural Confirmation F->H G->H

Caption: A generalized workflow for the laboratory synthesis and subsequent structural confirmation of a specific branched dodecane isomer.

Conclusion

The study of C12H26 isomers is a microcosm of the broader history of organic chemistry. From the initial theoretical ponderings on isomerism to the industrial-scale manipulation of hydrocarbons and the development of sophisticated analytical instrumentation, the journey to understand these seemingly simple molecules has been a long and intricate one. While the precise historical details of the first discovery of each of the 355 isomers may be lost to time, the fundamental principles governing their synthesis, properties, and characterization remain a cornerstone of modern chemical science. This guide provides a foundational understanding for researchers and professionals working with these and other complex hydrocarbon systems.

References

The Unseen Architects: A Technical Guide to the Natural Occurrence of Branched Heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the natural world's production of branched heptane (B126788) derivatives, offering insights into their biosynthesis, ecological roles, and the advanced methodologies for their study. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these volatile organic compounds.

Introduction

Branched heptane derivatives, a class of volatile saturated hydrocarbons, are increasingly recognized for their significant roles in the natural world. While often overshadowed by more complex secondary metabolites, these seemingly simple molecules are crucial mediators of ecological interactions, acting as semiochemicals in insect communication and as components of the protective cuticular wax on plants. Their presence, though widespread, is often in trace amounts, necessitating sophisticated analytical techniques for their detection and quantification. This guide provides an in-depth exploration of the natural occurrence of branched heptane derivatives, their biosynthetic origins, and the experimental protocols required for their rigorous study.

Natural Occurrence and Quantitative Analysis

Branched heptane derivatives are primarily found in two major natural reservoirs: the cuticular waxes of plants and as components of insect pheromones and cuticular hydrocarbons. Their isomeric diversity, including various methyl, dimethyl, and trimethyl heptanes, contributes to the complexity and specificity of chemical signaling in ecosystems.

In Plant Cuticular Waxes and Volatiles

Plants synthesize a complex mixture of long-chain alkanes, including branched isomers, which are integral to the epicuticular wax layer that protects against desiccation and pathogens. While branched alkanes are often minor components compared to their straight-chain counterparts, their presence is taxonomically significant. For instance, studies on wheat (Triticum aestivum) have identified internally branched alkanes as constituents of their cuticular wax.[1][2][3][4][5] The volatile emissions from plants can also contain these compounds; for example, 3-methylheptane (B165616) has been identified as a volatile component of chickpea (Cicer arietinum).[6]

Table 1: Quantitative Data of Branched Alkanes in Plant Cuticular Waxes

Plant SpeciesPlant PartCompound ClassConcentration / Relative AbundanceReference(s)
Triticum aestivum cv. BethlehemPeduncleInternally branched alkanes0.32 ± 0.08 µg/cm²[1][2][3][4]
Triticum aestivum cv. BethlehemFlag LeafInternally branched alkanesPresent, but not quantified[1][2][3][4]
Cicer arietinumSeed3-MethylheptaneTrace component of volatiles[6]
In Insect Semiochemicals

In the insect world, branched alkanes are fundamental to chemical communication. They are key components of cuticular hydrocarbons (CHCs), which act as species and sex recognition signals, and can also be components of pheromone blends. The specific isomers and their relative ratios create a chemical signature that is unique to a species, sex, or even social caste.

Table 2: Examples of Branched Heptane Derivatives in Insects

Insect SpeciesCompoundBiological RoleReference(s)
Blattella germanica (German Cockroach)3,11-dimethyl-2-heptacosanoneComponent of female contact sex pheromone[7]
Various Insect SpeciesMethyl-branched alkanesCuticular hydrocarbons for communication and desiccation prevention[6]

Biosynthesis of Branched Heptane Derivatives

The biosynthesis of branched alkanes is intricately linked to primary metabolic pathways, particularly fatty acid and branched-chain amino acid (BCAA) metabolism. Unlike the de novo synthesis of straight-chain alkanes which primarily utilizes acetyl-CoA as a starter unit, the formation of branched alkanes involves the incorporation of precursors derived from BCAAs such as valine, leucine, and isoleucine.

The general pathway involves four key stages:

  • Initiation: The process begins with a primer molecule derived from a BCAA.

  • Branching and Elongation: The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA, with methyl branches introduced via methylmalonyl-CoA.

  • Reduction: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde.

  • Decarbonylation: The fatty aldehyde is then converted to the final alkane with the loss of one carbon atom.[8][9]

Biosynthesis_of_Branched_Alkanes cluster_BCAA Branched-Chain Amino Acid Metabolism cluster_FAS Fatty Acid Elongation cluster_Modification Final Modification Steps BCAA Valine, Leucine, Isoleucine BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination Primer Branched Acyl-CoA Primer BCKA->Primer Decarboxylation Elongation Fatty Acid Synthase (FAS) Primer->Elongation VLCFA Very-Long-Chain Branched Fatty Acyl-CoA Elongation->VLCFA Reduction Acyl-CoA Reductase VLCFA->Reduction Malonyl Malonyl-CoA Malonyl->Elongation Methylmalonyl Methylmalonyl-CoA Methylmalonyl->Elongation Aldehyde Branched Aldehyde Reduction->Aldehyde Decarbonylation Aldehyde Decarbonylase (e.g., CER1/CER3) Aldehyde->Decarbonylation Alkane Branched Alkane Decarbonylation->Alkane Signaling_Pathway cluster_Signal Signal Generation & Release cluster_Reception Signal Reception & Transduction cluster_Response Behavioral Response Plant Host Plant Plant_Signal Branched Alkanes in Cuticular Wax Plant->Plant_Signal Insect Insect Insect_Signal Branched Alkanes as Pheromones/CHCs Insect->Insect_Signal Antenna Antenna with Olfactory Receptors Plant_Signal->Antenna Kairomone Insect_Signal->Antenna Pheromone Receiving_Insect Receiving Insect Receiving_Insect->Antenna Neuron Olfactory Sensory Neuron Antenna->Neuron Binding Brain Antennal Lobe of Brain Neuron->Brain Signal Transduction Behavior Behavioral Response (e.g., Mating, Oviposition) Brain->Behavior Signal Processing Experimental_Workflow Sample Plant or Insect Sample Extraction Extraction (e.g., SPME, SFE) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Processing Detection->Data Identification Compound Identification (Library Matching, Retention Indices) Data->Identification Quantification Quantification (Internal/External Standards) Data->Quantification Result Final Results Identification->Result Quantification->Result

References

Physicochemical Properties of 5,5-Diethyl-2-methylheptane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and professionals in drug development.

Abstract: This technical guide addresses the core physicochemical properties of 5,5-Diethyl-2-methylheptane, specifically its boiling point and density. Due to the limited availability of experimental data for this specific branched alkane, this document provides reference data for the constitutional isomer, n-dodecane, to offer a comparative baseline. Furthermore, it outlines detailed experimental protocols for the determination of these fundamental properties, ensuring methodological rigor for research applications.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a member of the dodecane (B42187) isomer family, its physical properties are of interest in various fields, including fuel science and as a non-polar solvent in chemical synthesis. Accurate data on its boiling point and density are crucial for process design, safety assessments, and computational modeling. This guide synthesizes available information and provides standardized methodologies for empirical determination.

Quantitative Physicochemical Data

PropertyValue (for n-dodecane)Units
Boiling Point215-217°C[1]
Density0.75g/mL (at 25 °C)[1]
Molecular FormulaC12H26-
Molecular Weight170.33 g/mol [2]

Experimental Protocols

To ascertain the precise boiling point and density of this compound, the following established experimental procedures are recommended.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid sample with a small volume.[3][4]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • A small amount of the this compound sample is placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube, which is filled with heating oil to a level above the side arm.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

  • The liquid will begin to cool, and the boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[3]

Density Determination Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of liquid density.[5][6][7][8]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately weighed on an analytical balance.

  • The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is emptied, dried, and then filled with the this compound sample.

  • The filled pycnometer is placed in a water bath to bring the sample to a constant, known temperature.

  • The pycnometer is removed from the bath, carefully dried on the outside, and weighed to determine the mass of the sample.

  • The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Signaling Pathways and Logical Relationships

As this compound is a simple, non-polar alkane, it is not known to be involved in biological signaling pathways or to have specific pharmacological targets. Therefore, a discussion of signaling pathways is not applicable to this compound.

Workflow and Diagrams

The logical workflow for the experimental determination of the boiling point and density of this compound is outlined below.

experimental_workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_prep Sample Preparation bp_setup Thiele Tube Assembly bp_prep->bp_setup bp_heat Gentle Heating bp_setup->bp_heat bp_observe Observe Bubbles bp_heat->bp_observe bp_cool Cooling and Measurement bp_observe->bp_cool bp_record Record Boiling Point bp_cool->bp_record d_prep Pycnometer Preparation d_weigh_empty Weigh Empty Pycnometer d_prep->d_weigh_empty d_fill_sample Fill with Sample d_weigh_empty->d_fill_sample d_thermo Thermostat d_fill_sample->d_thermo d_weigh_full Weigh Full Pycnometer d_thermo->d_weigh_full d_calc Calculate Density d_weigh_full->d_calc

Caption: Experimental workflow for determining the boiling point and density.

References

Methodological & Application

Application Notes and Protocols: 5,5-Diethyl-2-methylheptane as a Nonpolar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diethyl-2-methylheptane is a branched aliphatic hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] As a high-molecular-weight alkane, it exhibits characteristic nonpolar properties, making it a potential solvent for a variety of applications in research and development, particularly in organic synthesis and extraction processes where a nonpolar medium is required. Its branched structure may offer different solvency characteristics compared to its linear isomer, n-dodecane. This document provides an overview of its properties, potential applications, and general protocols for its use.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes available and estimated data. Researchers should verify these properties experimentally before use.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
CAS Number 62198-95-2[1][2]
Boiling Point ~190-220 °C (Estimated)Based on similar branched C₁₂ alkanes
Density ~0.77 - 0.79 g/cm³ (Estimated)Based on similar branched C₁₂ alkanes
Viscosity Low (Estimated)Characteristic of alkanes
Dielectric Constant ~2.0 (Estimated)Typical for nonpolar hydrocarbons
Water Solubility Very low (Estimated)Inferred from high lipophilicity

Health and Safety Information

General Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • This product may contain organic solvents that could have neurotoxic effects with prolonged exposure.

Toxicological Profile (Inferred from similar compounds):

  • Acute Oral Toxicity: Expected to be low.

  • Acute Dermal Toxicity: Expected to be low.

  • Skin Irritation: May cause mild skin irritation upon prolonged contact.

  • Eye Irritation: May cause mild eye irritation.

  • Aspiration Hazard: Aspiration into the lungs may cause chemical pneumonitis.

Applications in Organic Synthesis

Due to its nonpolar nature and anticipated high boiling point, this compound can be a suitable solvent for organic reactions involving nonpolar reactants and reagents, especially those requiring elevated temperatures.

Potential Advantages:

  • Inertness: As a saturated hydrocarbon, it is chemically inert under many reaction conditions.

  • High Boiling Point: Allows for a wide range of reaction temperatures.

  • Azeotropic Water Removal: Can be used to remove water azeotropically from reaction mixtures.

General Protocol for Use as a Reaction Solvent

This protocol outlines a general procedure for utilizing this compound as a solvent in a chemical reaction.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reactants and Reagents dry_solvent Dry this compound (if necessary) prep_reagents->dry_solvent setup_apparatus Set up Reaction Apparatus (e.g., round-bottom flask, condenser) dry_solvent->setup_apparatus add_reactants Add Reactants to Solvent setup_apparatus->add_reactants heat_reaction Heat to Desired Temperature add_reactants->heat_reaction monitor_reaction Monitor Reaction Progress (e.g., TLC, GC, LC-MS) heat_reaction->monitor_reaction cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction quench_reaction Quench Reaction (if necessary) cool_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product wash_organic Wash Organic Layer extract_product->wash_organic dry_organic Dry Organic Layer (e.g., with Na₂SO₄) wash_organic->dry_organic filter_drying_agent Filter off Drying Agent dry_organic->filter_drying_agent concentrate_solution Concentrate Solution (Rotary Evaporation) filter_drying_agent->concentrate_solution purify_product Purify Product (e.g., Chromatography, Recrystallization) concentrate_solution->purify_product

Figure 1: General workflow for using this compound as a reaction solvent.

Methodology:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • If the reaction is sensitive to moisture, dry the this compound over a suitable drying agent (e.g., sodium sulfate, calcium hydride) and distill under an inert atmosphere.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the reactants and this compound under an inert atmosphere if necessary.

    • The volume of the solvent should be sufficient to ensure proper mixing and heat transfer.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature using a suitable heating mantle or oil bath.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, quench the reaction by the slow addition of a suitable quenching agent.

    • Transfer the mixture to a separatory funnel for extraction.

  • Purification:

    • Wash the organic layer with appropriate aqueous solutions (e.g., water, brine) to remove any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.

Applications in Extraction

As a nonpolar solvent, this compound is a candidate for liquid-liquid extraction of nonpolar compounds from aqueous solutions or polar organic solvents. Its very low water solubility and density (less than water) are advantageous for clear phase separation.

Protocol for Liquid-Liquid Extraction

This protocol describes a general procedure for the extraction of a nonpolar analyte from an aqueous solution using this compound.

cluster_prep Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction prep_sample Prepare Aqueous Sample Containing Analyte combine_phases Combine Aqueous Sample and Solvent in a Separatory Funnel prep_sample->combine_phases prep_solvent Prepare this compound prep_solvent->combine_phases shake_funnel Shake Funnel Vigorously (venting frequently) combine_phases->shake_funnel separate_layers Allow Layers to Separate shake_funnel->separate_layers drain_aqueous Drain Lower Aqueous Layer separate_layers->drain_aqueous collect_organic Collect Upper Organic Layer drain_aqueous->collect_organic repeat_extraction Repeat Extraction of Aqueous Layer (optional, for higher recovery) collect_organic->repeat_extraction combine_organics Combine Organic Extracts collect_organic->combine_organics repeat_extraction->combine_phases dry_organic Dry Combined Organic Layer (e.g., with Na₂SO₄) combine_organics->dry_organic filter_drying_agent Filter off Drying Agent dry_organic->filter_drying_agent concentrate_solution Concentrate Solution (Rotary Evaporation) filter_drying_agent->concentrate_solution

Figure 2: Workflow for liquid-liquid extraction using this compound.

Methodology:

  • Preparation:

    • Prepare the aqueous solution containing the target analyte. Adjust the pH if necessary to ensure the analyte is in a neutral, non-ionized state to maximize its solubility in the nonpolar solvent.

  • Extraction:

    • Place the aqueous solution in a separatory funnel of appropriate size.

    • Add a volume of this compound to the separatory funnel. The optimal volume ratio of organic to aqueous phase should be determined experimentally, but a 1:1 ratio is a common starting point.

    • Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and periodically venting to release any pressure buildup.

    • Place the funnel in a ring stand and allow the layers to fully separate. This compound will be the upper layer.

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer containing the extracted analyte.

    • For quantitative extraction, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh portions of this compound.

  • Post-Extraction Processing:

    • Combine all the organic extracts.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent.

    • The solvent can then be removed by rotary evaporation to isolate the extracted compound.

Solvent Miscibility

Based on the principle of "like dissolves like," this compound, as a nonpolar alkane, is expected to be miscible with other nonpolar and weakly polar organic solvents.

SolventExpected Miscibility
AcetonePartially miscible to miscible
AcetonitrileImmiscible
ChloroformMiscible
DichloromethaneMiscible
Diethyl EtherMiscible
Dimethylformamide (DMF)Immiscible
Dimethyl Sulfoxide (DMSO)Immiscible
EthanolSparingly miscible
Ethyl AcetateMiscible
HeptaneMiscible
HexaneMiscible
MethanolImmiscible
Tetrahydrofuran (THF)Miscible
TolueneMiscible
WaterImmiscible

Conclusion

This compound presents itself as a viable nonpolar solvent for applications in organic synthesis and extraction. Its high boiling point and chemical inertness are key potential advantages. However, the lack of extensive, publicly available experimental data on its physicochemical and toxicological properties necessitates careful preliminary evaluation by researchers before its adoption in laboratory protocols. The general procedures outlined in this document provide a starting point for its use, with the understanding that optimization will be required for specific applications.

References

Application Notes and Protocols: 5,5-Diethyl-2-methylheptane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of 5,5-diethyl-2-methylheptane as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography with flame ionization detection (GC-FID).

Introduction

Quantitative analysis in gas chromatography (GC) can be affected by variations in injection volume, solvent evaporation, and instrument response.[1] An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks to correct for these variations.[2][3] The ratio of the analyte peak area to the internal standard peak area is used for quantification, which improves the accuracy and precision of the results.[1][2]

This compound is a branched alkane suitable for use as an internal standard in the analysis of non-polar to moderately polar volatile compounds. Its high purity, chemical inertness, and good chromatographic behavior make it an excellent choice. This document outlines a method for the quantitative analysis of common industrial solvents using this compound as the internal standard.

Properties of this compound:

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol [4][5]
CAS Number 62198-95-2[4][5]
Boiling Point Not specified, but expected to be in the range of other C12 alkanes.
Structure A branched alkane ensuring good solubility in common organic solvents.

Experimental Protocol

This protocol describes the quantitative analysis of a mixture of toluene, ethylbenzene, and o-xylene (B151617) in a hexane (B92381) matrix.

2.1. Materials and Reagents

  • Analytes: Toluene (≥99.5%), Ethylbenzene (≥99.5%), o-Xylene (≥99.5%)

  • Internal Standard: this compound (≥99.5%)

  • Solvent: n-Hexane (GC grade, ≥99%)

  • Glassware: Volumetric flasks (10 mL, 50 mL, 100 mL), micropipettes

2.2. Instrumentation

  • Gas Chromatograph: Agilent 7890A GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent non-polar column

  • Injector: Split/splitless injector

  • Data System: Agilent ChemStation or equivalent

2.3. Preparation of Standard Solutions

2.3.1. Stock Solutions (1000 µg/mL)

  • Accurately weigh approximately 100 mg of each analyte (toluene, ethylbenzene, o-xylene) and the internal standard (this compound) into separate 100 mL volumetric flasks.

  • Dissolve and dilute to the mark with n-hexane.

2.3.2. Internal Standard Working Solution (100 µg/mL)

  • Pipette 10 mL of the 1000 µg/mL this compound stock solution into a 100 mL volumetric flask and dilute to the mark with n-hexane.

2.3.3. Calibration Standards

  • Prepare a series of calibration standards by spiking a constant amount of the internal standard working solution into varying concentrations of the analyte stock solutions.

  • For each calibration level, pipette the required volume of each analyte stock solution (see Table 1) into a 10 mL volumetric flask.

  • Add 1 mL of the 100 µg/mL internal standard working solution to each flask.

  • Dilute to the mark with n-hexane.

Table 1: Preparation of Calibration Standards

Calibration LevelAnalyte Stock Volume (µL)Final Analyte Conc. (µg/mL)IS Conc. (µg/mL)
11001010
22502510
35005010
47507510
5100010010

2.4. Sample Preparation

  • Accurately dilute the unknown sample with n-hexane to bring the analyte concentrations within the calibration range.

  • To 1 mL of the diluted sample in a GC vial, add 100 µL of the 100 µg/mL internal standard working solution.

2.5. GC-FID Conditions

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 150 °CHold: 5 min
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

2.6. Data Analysis

  • Peak Identification: Identify the peaks of the analytes and the internal standard based on their retention times.

  • Peak Integration: Integrate the peak areas for all identified analytes and the internal standard.

  • Response Factor Calculation: Calculate the relative response factor (RRF) for each analyte using the data from the calibration standards: RRF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Calibration Curve: Plot a calibration curve of (Area_analyte / Area_IS) versus (Conc_analyte / Conc_IS).

  • Quantification: Calculate the concentration of the analytes in the unknown samples using the calculated RRF or the calibration curve.

Data Presentation

Table 2: Hypothetical Retention Times

CompoundRetention Time (min)
Toluene4.2
Ethylbenzene5.8
o-Xylene6.1
This compound (IS)8.5

Table 3: Hypothetical Calibration Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1012500150000.833
2531250150002.083
5062500150004.167
7593750150006.250
100125000150008.333

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing stock_analyte Analyte Stock Solutions cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock working_is IS Working Solution stock_is->working_is working_is->cal_standards spiked_sample Spiked Sample (with IS) working_is->spiked_sample gc_injection GC Injection cal_standards->gc_injection unknown_sample Unknown Sample diluted_sample Diluted Sample unknown_sample->diluted_sample diluted_sample->spiked_sample spiked_sample->gc_injection chromatogram Chromatogram Acquisition gc_injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration rrf_calc RRF Calculation peak_integration->rrf_calc quantification Quantification peak_integration->quantification rrf_calc->quantification final_report Final Report quantification->final_report

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

internal_standard_principle cluster_without_is Without Internal Standard cluster_with_is With Internal Standard injection1 Injection 1 (1.0 µL) Analyte Area = 10000 result1 Concentration = X injection1->result1 injection2 Injection 2 (0.9 µL) Analyte Area = 9000 result2 Concentration = 0.9X (10% Error) injection2->result2 is_injection1 Injection 1 (1.0 µL) Analyte Area = 10000 IS Area = 12000 Ratio = 0.833 is_result1 Concentration = Y is_injection1->is_result1 is_injection2 Injection 2 (0.9 µL) Analyte Area = 9000 IS Area = 10800 Ratio = 0.833 is_result2 Concentration = Y (Error Corrected) is_injection2->is_result2 injection_variation Injection Volume Variation injection_variation->injection1 injection_variation->injection2 injection_variation->is_injection1 injection_variation->is_injection2

Caption: Principle of internal standard correction for injection volume variability.

Conclusion

This compound is a reliable internal standard for the quantitative analysis of volatile organic compounds by GC-FID. Its properties allow for good separation from common analytes and stable performance. The use of an internal standard method significantly improves the accuracy and precision of quantitative results by correcting for variations inherent in the analytical process. The protocol described herein provides a robust framework for the implementation of this method in a research or quality control laboratory.

References

"experimental protocol for the synthesis of 5,5-Diethyl-2-methylheptane"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 5,5-Diethyl-2-methylheptane

Introduction

This compound is a saturated aliphatic hydrocarbon. This document outlines a detailed, multi-step experimental protocol for its synthesis. The procedure is designed for researchers in organic chemistry and drug development, providing a clear and reproducible method for obtaining the target compound. The synthesis involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation to yield the final alkane.

Overall Reaction Scheme

The synthesis of this compound is accomplished in three main stages:

  • Grignard Reaction: Ethyl isovalerate is reacted with two equivalents of ethylmagnesium bromide to form the tertiary alcohol, 5,5-diethyl-2-methylheptan-5-ol.

  • Dehydration: The synthesized alcohol is dehydrated using a strong acid catalyst to yield a mixture of isomeric alkenes.

  • Hydrogenation: The alkene mixture is reduced via catalytic hydrogenation to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 5,5-Diethyl-2-methylheptan-5-ol via Grignard Reaction

This procedure details the formation of the tertiary alcohol precursor by reacting an ester with a Grignard reagent.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.

    • Magnesium turnings (2 equivalents) are placed in the flask with a small crystal of iodine.

    • A solution of bromoethane (2.1 equivalents) in anhydrous diethyl ether is prepared and placed in the dropping funnel.

    • A small amount of the bromoethane solution is added to the magnesium. The reaction is initiated, which is indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • The remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

  • Reaction with Ester:

    • A solution of ethyl isovalerate (1 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for 1 hour.

  • Work-up and Isolation:

    • The reaction mixture is cooled in an ice bath.

    • Saturated aqueous ammonium chloride solution is added slowly to quench the reaction and dissolve the magnesium salts.

    • The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol, 5,5-diethyl-2-methylheptan-5-ol.

  • Purification:

    • The crude product can be purified by vacuum distillation.

Reagent Molar Mass ( g/mol ) Equivalents Amount Volume
Magnesium24.312.0--
Bromoethane108.972.1--
Ethyl Isovalerate130.181.0--
Anhydrous Diethyl Ether74.12---
Step 2: Dehydration of 5,5-Diethyl-2-methylheptan-5-ol

This step involves the elimination of water from the alcohol to form a mixture of alkenes.

Materials:

  • 5,5-Diethyl-2-methylheptan-5-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • The crude 5,5-diethyl-2-methylheptan-5-ol is placed in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated, and the alkene products are distilled as they are formed.

  • The distillate is washed with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • The organic layer is dried over anhydrous sodium sulfate and filtered to give the crude alkene mixture.

Reagent Molar Mass ( g/mol ) Amount Notes
5,5-Diethyl-2-methylheptan-5-ol186.34-Starting material from Step 1
Concentrated Sulfuric Acid98.08CatalyticDehydrating agent and catalyst
Step 3: Catalytic Hydrogenation of the Alkene Mixture

The final step is the saturation of the carbon-carbon double bonds to yield the target alkane.

Materials:

Equipment:

  • Parr hydrogenator or a flask equipped with a balloon filled with hydrogen

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • The alkene mixture is dissolved in a suitable solvent like ethanol or ethyl acetate in a reaction flask.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The flask is evacuated and filled with hydrogen gas (this process is repeated three times to ensure an inert atmosphere).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

  • The solvent is removed from the filtrate by rotary evaporation to yield the final product, this compound.

Reagent Notes
Alkene MixtureStarting material from Step 2
10% Palladium on CarbonCatalyst for hydrogenation
Hydrogen GasReducing agent
Ethanol / Ethyl AcetateSolvent

Visualized Experimental Workflow

SynthesisWorkflow Start Start: Ethyl Isovalerate, Bromoethane, Mg Grignard Step 1: Grignard Reaction (Anhydrous Diethyl Ether) Start->Grignard Reagents Alcohol Intermediate: 5,5-Diethyl-2-methylheptan-5-ol Grignard->Alcohol Formation Dehydration Step 2: Dehydration (Conc. H₂SO₄, Heat) Alcohol->Dehydration Substrate Alkenes Intermediate: Alkene Mixture Dehydration->Alkenes Formation Hydrogenation Step 3: Hydrogenation (H₂, Pd/C) Alkenes->Hydrogenation Substrate Product Final Product: This compound Hydrogenation->Product Formation

Caption: A workflow diagram illustrating the three-step synthesis of this compound.

Safety Precautions

  • Grignard Reaction: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Anhydrous conditions are crucial for the success of the Grignard reaction.

  • Bromoethane: Bromoethane is a toxic and volatile alkylating agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation setup should be handled with care, and the reaction should be conducted in a well-ventilated area. The palladium on carbon catalyst is pyrophoric when dry and exposed to air; it should be handled while wet.

Characterization Data

The final product and intermediates should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Gas Chromatography (GC): To assess the purity of the final product and monitor reaction progress.

  • Infrared Spectroscopy (IR): To monitor the disappearance of the hydroxyl group from the alcohol and the carbonyl group from the ester.

Compound Molecular Formula Molecular Weight ( g/mol )
Ethyl IsovalerateC₇H₁₄O₂130.18
5,5-Diethyl-2-methylheptan-5-olC₁₂H₂₆O186.34
This compoundC₁₂H₂₆170.33

This protocol provides a comprehensive guide for the synthesis of this compound, suitable for application in research and development settings. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

Application of Branched Alkanes in Fuel and Lubricant Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of branched alkanes in the formulation and analysis of fuels and lubricants. It is intended for professionals in research and development who require a comprehensive understanding of how alkane structure influences performance characteristics.

Introduction

Branched alkanes, or isoalkanes, are isomers of straight-chain (n-alkanes) that feature alkyl groups attached to the main carbon chain. This structural difference significantly impacts their physicochemical properties, making them highly valuable components in fuels and lubricants. In gasoline, branched structures are prized for their high octane (B31449) ratings, which improve engine performance and reduce knocking.[1][2] Conversely, in diesel fuels, excessive branching can lower the cetane number, which is a measure of ignition quality. For lubricants, branched alkanes, particularly those synthesized as polyalphaolefins (PAOs), offer superior thermal and oxidative stability, a high viscosity index (VI), and excellent low-temperature fluidity compared to their linear counterparts.

Section 1: Application in Fuel Technology

The primary application of branched alkanes in fuel technology is to enhance the anti-knock characteristics of gasoline. The degree of branching directly correlates with the Research Octane Number (RON) and Motor Octane Number (MON), which are key indicators of a fuel's resistance to premature detonation (knocking) in spark-ignition engines.[3][4]

The Role of Branching in Combustion

Straight-chain alkanes tend to auto-ignite under the pressure and temperature conditions within an engine cylinder before the spark plug fires, leading to engine knock. This uncontrolled combustion reduces engine efficiency and can cause damage. Branched alkanes are more resistant to auto-ignition due to their more stable carbocation intermediates formed during the combustion process.[5][6] The reference standard for octane rating, 2,2,4-trimethylpentane (B7799088) (an isomer of octane commonly known as iso-octane), is a highly branched alkane and is assigned an octane number of 100. In contrast, n-heptane, a straight-chain alkane, has an octane number of 0 and is prone to knocking.[1][2][3][7]

Quantitative Data: Alkane Structure and Fuel Properties

The following tables summarize the impact of alkane branching on key fuel properties.

Table 1: Octane Numbers of Selected Linear and Branched Alkanes

AlkaneStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-HeptaneLinear00
2-MethylhexaneBranched42.446.4
3-MethylhexaneBranched52.055.0
2,2-DimethylpentaneBranched92.895.7
2,4-DimethylpentaneBranched83.184.0
2,2,4-Trimethylpentane (Iso-octane)Highly Branched100100

Data sourced from various chemical and petroleum engineering handbooks.

Table 2: Cetane Numbers of Selected Linear and Branched Alkanes

AlkaneStructureCetane Number (CN)
n-Hexadecane (Cetane)Linear100
2,2,4,4,6,8,8-Heptamethylnonane (B1194848) (Isocetane)Highly Branched15

Data sourced from diesel fuel technology literature.[8][9]

Experimental Protocols for Fuel Property Determination

Standard Method: ASTM D2699

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under mild operating conditions.

Apparatus: A standard single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[10]

Procedure Summary:

  • The CFR engine is operated at a constant speed of 600 rpm.[4][10]

  • The fuel sample is introduced into the engine.

  • The compression ratio of the engine is adjusted until a standard level of knock intensity is observed.

  • The knocking behavior of the sample fuel is bracketed by testing two primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers, one with a higher and one with a lower octane number than the sample.

  • The RON of the sample is determined by interpolating between the octane numbers of the two reference fuels that give the same knock intensity as the sample.[11]

Standard Method: ASTM D2700

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under more severe operating conditions than the RON test.[12][13]

Apparatus: A standard single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[14]

Procedure Summary:

  • The CFR engine is operated at a higher speed of 900 rpm and with a higher intake mixture temperature compared to the RON test.[10]

  • The fuel sample is preheated before being introduced into the engine.

  • Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity.

  • The sample's knock characteristics are bracketed using primary reference fuels.

  • The MON is calculated by interpolation based on the reference fuels that match the knock intensity of the sample.[14]

Standard Method: ASTM D613

Objective: To determine the ignition quality of a diesel fuel.

Apparatus: A standard single-cylinder Cooperative Fuel Research (CFR) engine designed for cetane testing.[15][16]

Procedure Summary:

  • The engine is operated under standardized conditions.

  • The diesel fuel sample is injected into the combustion chamber.

  • The compression ratio is adjusted to produce a specific ignition delay (the time between fuel injection and the start of combustion).

  • The ignition delay of the sample is compared to that of reference fuels, which are blends of n-hexadecane (cetane, CN=100) and 2,2,4,4,6,8,8-heptamethylnonane (isocetane, CN=15).[8][9]

  • The cetane number of the sample is the percentage by volume of n-hexadecane in the reference fuel blend that has the same ignition delay.

Section 2: Application in Lubricant Technology

Branched alkanes are fundamental to the formulation of high-performance synthetic lubricants, most notably as polyalphaolefins (PAOs). The branched structure imparts desirable properties such as a high viscosity index, excellent thermal and oxidative stability, and a low pour point.

The Role of Branching in Lubricant Performance

The compact, globular shape of highly branched alkanes reduces the intermolecular forces compared to their long, linear counterparts. This leads to a lower tendency to crystallize at low temperatures, resulting in a lower pour point. Furthermore, the absence of easily abstractable tertiary hydrogens in some synthetic branched structures enhances their oxidative stability. The controlled branching in PAOs results in a high viscosity index, meaning their viscosity changes less with temperature fluctuations.

Quantitative Data: Alkane Structure and Lubricant Properties

Table 3: Comparison of Properties for a Linear and a Branched Alkane (C16)

Propertyn-Hexadecane (Linear)Isohexadecane (Branched)
Kinematic Viscosity @ 40°C (cSt)~3.0~1.8
Kinematic Viscosity @ 100°C (cSt)~1.0~0.7
Viscosity Index (VI)~99~130
Pour Point (°C)18< -60
Oxidation Stability (RPVOT, minutes)LowerHigher

Note: Values are approximate and can vary based on the specific isomer of isohexadecane and the test conditions. RPVOT stands for Rotating Pressure Vessel Oxidation Test.

Experimental Protocols for Lubricant Property Determination

Standard Method: ASTM D2270

Objective: To calculate a dimensionless number that represents the effect of temperature on the kinematic viscosity of a lubricating oil.

Procedure Summary:

  • Measure the kinematic viscosity of the oil sample at 40°C (KV40) and 100°C (KV100) according to ASTM D445.[17]

  • Using the measured KV100, obtain the values for L and H from the tables provided in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil with a VI of 0, and H is the kinematic viscosity at 40°C of an oil with a VI of 100, both having the same KV100 as the sample.

  • Calculate the Viscosity Index using the following formula: VI = [(L - U) / (L - H)] x 100 Where U is the kinematic viscosity of the sample oil at 40°C.[17]

Standard Method: ASTM D97

Objective: To determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[18][19]

Apparatus: Test jar, thermometer, cooling bath.

Procedure Summary:

  • The sample is heated to a specified temperature to dissolve any wax crystals.

  • The sample is then cooled at a specified rate in a cooling bath.[18]

  • At intervals of 3°C, the test jar is removed from the bath and tilted to see if the oil moves.[20]

  • The lowest temperature at which movement of the specimen is observed is recorded.

  • The pour point is reported as 3°C above this solid temperature.[20]

Standard Method: ASTM D2272 (Rotating Pressure Vessel Oxidation Test)

Objective: To evaluate the oxidation stability of new and in-service steam turbine oils and other lubricants.[21][22]

Apparatus: Rotating pressure vessel, oxygen supply, heating bath, pressure recorder.

Procedure Summary:

  • A sample of the oil is placed in a glass container with a specified amount of water and a copper catalyst coil.[23][24]

  • The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to 90 psi.[24][25]

  • The vessel is placed in a heating bath maintained at 150°C and is rotated at 100 rpm.[22][25]

  • The pressure inside the vessel is monitored. As the oil oxidizes, it consumes oxygen, causing the pressure to drop.

  • The test is complete when the pressure has dropped by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability of the oil, reported in minutes.[25]

Section 3: Synthesis of Branched Alkanes

Isomerization for Fuels

Linear alkanes from refinery streams can be converted into their more valuable branched isomers through a process called isomerization. This is typically carried out over a bifunctional catalyst, often containing a noble metal (like platinum) on an acidic support (such as a zeolite or chlorinated alumina). The process involves dehydrogenation of the alkane to an alkene on the metal site, followed by skeletal isomerization of the alkene on the acid site, and finally hydrogenation back to a branched alkane on the metal site.

Oligomerization for Lubricants (Polyalphaolefins - PAOs)

High-quality branched alkanes for synthetic lubricants are produced by the oligomerization of alpha-olefins, typically 1-decene. This process involves linking two or more monomer units together. The resulting oligomers are then hydrogenated to saturate any remaining double bonds, producing a stable, branched alkane structure. The degree of polymerization can be controlled to produce PAOs with different viscosity grades.

Visualizations

Fuel_Performance_Impact cluster_alkane Alkane Structure cluster_properties Fuel Properties cluster_performance Engine Performance Linear Alkane Linear Alkane Octane Number Octane Number Linear Alkane->Octane Number Low Cetane Number Cetane Number Linear Alkane->Cetane Number High Branched Alkane Branched Alkane Branched Alkane->Octane Number High Branched Alkane->Cetane Number Low Knocking Knocking Octane Number->Knocking Low RON/MON leads to Smooth Combustion Smooth Combustion Octane Number->Smooth Combustion High RON/MON leads to Ignition Quality Ignition Quality Cetane Number->Ignition Quality High CN indicates good

Caption: Impact of alkane structure on fuel properties and engine performance.

Lubricant_Performance_Impact cluster_alkane Alkane Structure cluster_properties Lubricant Properties cluster_performance Lubricant Performance Linear Alkane Linear Alkane Viscosity Index Viscosity Index Linear Alkane->Viscosity Index Lower Pour Point Pour Point Linear Alkane->Pour Point Higher Oxidative Stability Oxidative Stability Linear Alkane->Oxidative Stability Lower Branched Alkane Branched Alkane Branched Alkane->Viscosity Index Higher Branched Alkane->Pour Point Lower Branched Alkane->Oxidative Stability Higher Temperature Stability Temperature Stability Viscosity Index->Temperature Stability Low-Temp Fluidity Low-Temp Fluidity Pour Point->Low-Temp Fluidity Lubricant Life Lubricant Life Oxidative Stability->Lubricant Life

Caption: Influence of alkane structure on key lubricant properties.

ASTM_D2699_Workflow start Start prepare_engine Prepare CFR Engine (600 rpm) start->prepare_engine introduce_sample Introduce Fuel Sample prepare_engine->introduce_sample adjust_cr Adjust Compression Ratio to Standard Knock Intensity introduce_sample->adjust_cr bracket_ref Bracket with Primary Reference Fuels adjust_cr->bracket_ref interpolate Interpolate to Determine RON bracket_ref->interpolate end End interpolate->end

Caption: Experimental workflow for ASTM D2699 (RON) determination.

ASTM_D97_Workflow start Start heat_sample Heat Sample to Dissolve Waxes start->heat_sample cool_sample Cool Sample at a Specified Rate heat_sample->cool_sample observe_flow Observe for Flow at 3°C Intervals cool_sample->observe_flow record_temp Record Temperature of No Flow observe_flow->record_temp calculate_pp Pour Point = Recorded Temp + 3°C record_temp->calculate_pp end End calculate_pp->end

Caption: Experimental workflow for ASTM D97 (Pour Point) determination.

References

Application Notes and Protocols for the GC-MS Analysis of Dodecane (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a straight-chain alkane that serves as a significant component in various industrial applications, including as a solvent, in jet fuel surrogates, and as a chemical intermediate. Accurate and sensitive quantification of dodecane is crucial for quality control, environmental monitoring, and in various research contexts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification, making it the method of choice for the analysis of volatile and semi-volatile organic compounds like dodecane.

These application notes provide detailed protocols for the qualitative and quantitative analysis of dodecane in environmental matrices (water and soil) using GC-MS. The methodologies outlined include sample preparation, instrument parameters, and data analysis procedures to ensure reliable and reproducible results.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. Below are detailed protocols for the extraction of dodecane from water and soil samples.

2.1.1. Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for the extraction of dodecane from aqueous matrices.

Materials:

  • Separatory funnel (1 L)

  • Hexane (B92381) (GC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (B86663) (analytical grade)

  • Concentrator tube

  • Nitrogen evaporator

  • GC vials with septa

Procedure:

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Add a known amount of an appropriate internal standard (e.g., deuterated dodecane, C12D26) to the sample.

  • Add 30 g of sodium chloride to the water sample to increase the ionic strength and enhance the extraction efficiency.

  • Add 50 mL of hexane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer and collect the upper organic layer (hexane).

  • Pass the hexane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a concentrator tube.

  • Transfer the final extract into a GC vial for analysis.

2.1.2. Solid-Phase Extraction (SPE) for Water Samples

SPE offers an alternative to LLE, often with lower solvent consumption.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (GC grade)

  • Hexane (GC grade)

  • Concentrator tube

  • Nitrogen evaporator

  • GC vials with septa

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of hexane followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Add a known amount of internal standard to a 250 mL water sample. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the trapped dodecane from the cartridge with 5 mL of hexane into a concentrator tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract into a GC vial for analysis.

2.1.3. Ultrasonic Extraction for Soil Samples

This protocol is designed for the extraction of dodecane from solid matrices like soil.[1]

Materials:

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (50 mL)

  • Hexane:Acetone (1:1, v/v) mixture (GC grade)

  • Anhydrous sodium sulfate

  • Concentrator tube

  • Nitrogen evaporator

  • GC vials with septa

Procedure:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add a known amount of internal standard to the soil sample.

  • Add 20 mL of the hexane:acetone (1:1) extraction solvent to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 3-6) with a fresh 20 mL portion of the extraction solvent.

  • Combine the two extracts and pass them through anhydrous sodium sulfate to remove water.

  • Concentrate the combined extract to a final volume of 1 mL using a nitrogen evaporator.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Solvent Delay 5 minutes

Data Presentation and Quantitative Analysis

Quantitative analysis is performed using the internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of dodecane and a constant concentration of the internal standard.

Table 1: Representative Calibration Data for Dodecane Analysis

Concentration of Dodecane (µg/mL)Peak Area of DodecanePeak Area of Internal Standard (C12D26)Response Ratio (Dodecane Area / IS Area)
1150,000300,0000.50
5760,000305,0002.49
101,520,000302,0005.03
253,780,000301,00012.56
507,550,000303,00024.92

Calibration Curve: A plot of the response ratio versus the concentration of dodecane should yield a linear relationship. The equation of the line (y = mx + c) is then used to calculate the concentration of dodecane in unknown samples.

Table 2: Example of Sample Analysis Data

Sample IDPeak Area of DodecanePeak Area of Internal StandardResponse RatioCalculated Concentration (µg/mL)
Water Sample 1950,000298,0003.196.38
Soil Sample 12,100,000305,0006.8913.78

Note: The calculated concentration is determined using the calibration curve equation.

Data Analysis and Interpretation

4.1. Qualitative Identification

The identification of dodecane is based on two primary criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram must match the retention time of a known dodecane standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference mass spectrum of dodecane from a spectral library (e.g., NIST). The characteristic fragment ions of n-dodecane include m/z 43, 57 (base peak), 71, 85, and a weak molecular ion at m/z 170.

4.2. Quantitative Calculation

The concentration of dodecane in the original sample is calculated using the following formula:

Concentration (µg/L or µg/kg) = (C_extract × V_final) / V_initial

Where:

  • C_extract = Concentration in the final extract (µg/mL) calculated from the calibration curve.

  • V_final = Final volume of the extract (mL).

  • V_initial = Initial volume of the water sample (L) or weight of the soil sample (kg).

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Water or Soil Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (LLE, SPE, or Ultrasonic) InternalStandard->Extraction Concentration Concentration Extraction->Concentration FinalExtract Final Extract (1 mL) Concentration->FinalExtract Injection Injection into GC-MS FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Identification (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Internal Standard Method) Detection->Quantitative Result Final Concentration Report Qualitative->Result Quantitative->Result

Caption: Overall workflow for the GC-MS analysis of C12H26.

LLE_Protocol Start 500 mL Water Sample Add_IS Add Internal Standard Start->Add_IS Add_NaCl Add 30g NaCl Add_IS->Add_NaCl Add_Hexane Add 50 mL Hexane Add_NaCl->Add_Hexane Shake Shake & Vent (2-3 min) Add_Hexane->Shake Separate Allow Layers to Separate Shake->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Dry Dry with Na2SO4 Collect_Organic->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Analyze Transfer to GC Vial Concentrate->Analyze

Caption: Liquid-Liquid Extraction (LLE) protocol for water samples.

Data_Analysis_Logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis RawData Raw GC-MS Data (Chromatogram & Spectra) CheckRT Match Retention Time RawData->CheckRT CheckMS Match Mass Spectrum RawData->CheckMS PeakIntegration Integrate Peak Areas (Dodecane & IS) RawData->PeakIntegration Identified Dodecane Identified CheckRT->Identified CheckMS->Identified FinalReport Final Report Identified->FinalReport CalcRatio Calculate Response Ratio PeakIntegration->CalcRatio Calibration Apply Calibration Curve CalcRatio->Calibration Concentration Calculate Concentration Calibration->Concentration Concentration->FinalReport

Caption: Logical flow for data analysis and interpretation.

References

Application Note: Determination of Retention Time for 5,5-Diethyl-2-methylheptane on a Nonpolar GC Column

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. For nonpolar analytes such as branched alkanes, the choice of a nonpolar stationary phase is critical for achieving optimal separation. The retention time of an analyte is a key parameter in its identification and quantification. This application note provides a detailed protocol for the determination of the retention time and Kovats retention index of 5,5-Diethyl-2-methylheptane on a nonpolar GC column.

This compound (C12H26, CAS No. 62198-95-2) is a branched alkane whose elution behavior is primarily governed by its boiling point and interaction with the stationary phase.[1][2] On a nonpolar column, the elution order of alkanes generally follows their boiling points.[1] However, for isomers, the degree of branching also plays a significant role, with more highly branched isomers typically exhibiting shorter retention times than their linear or less branched counterparts.

Due to the vast number of possible isomers for C12 alkanes, the Kovats retention index (RI) is a more robust and transferable parameter for compound identification than absolute retention time.[3][4][5][6][7] The RI relates the retention time of an analyte to that of n-alkanes eluting before and after it, providing a standardized value that is less susceptible to variations in instrumental conditions.[6][7]

This document outlines a comprehensive experimental workflow for determining the retention time and calculating the Kovats retention index for this compound.

Experimental Protocols

A generalized protocol for the analysis of branched alkanes on a nonpolar GC column is presented below. This protocol can be adapted based on the specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Standard Preparation: Prepare a standard solution of this compound in a volatile, nonpolar solvent such as hexane (B92381) or pentane. A typical concentration range is 10-100 µg/mL.

  • n-Alkane Standard Mix: Prepare a mixture of linear alkanes (n-alkanes) that bracket the expected elution of the analyte. For a C12 compound, a mix containing n-decane (C10), n-dodecane (C12), and n-tetradecane (C14) is a suitable starting point.

  • Co-injection: For accurate Kovats index determination, co-inject the this compound standard with the n-alkane standard mix.

2. Gas Chromatography (GC) Conditions:

The following table outlines typical GC parameters for the analysis of C12 alkanes on a nonpolar column.

ParameterRecommended Setting
GC System A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
Column A nonpolar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, HP-1, Rtx-1, DB-5, HP-5MS, Rtx-5MS).
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen, with a constant flow rate of 1.0-1.5 mL/min.
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 250 °C. Final hold: 5 minutes at 250 °C.
Detector FID or MS. FID Temperature: 280 °C. MS Transfer Line: 280 °C.

3. Data Analysis and Kovats Retention Index Calculation:

  • Record Retention Times: After the GC run, identify and record the retention times (tR) for this compound and the n-alkanes in the standard mix.

  • Calculate the Kovats Retention Index (RI): The RI is calculated using the following formula for temperature-programmed GC:

    RI = 100n + 100(N - n) * [(tR(analyte) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • n is the carbon number of the n-alkane eluting just before the analyte.

    • N is the carbon number of the n-alkane eluting just after the analyte.

    • tR(analyte) is the retention time of this compound.

    • tR(n) is the retention time of the n-alkane with carbon number n.

    • tR(N) is the retention time of the n-alkane with carbon number N.

Data Presentation

While a specific, experimentally verified retention time for this compound under the exact conditions specified is not available in the public literature, the following table provides an expected elution order for C12 alkane isomers on a nonpolar column based on general chromatographic principles.

Compound ClassExpected Elution Order on a Nonpolar Column (Relative to n-Dodecane)
Highly Branched C12 AlkanesEarlier than n-Dodecane
This compound Expected to be in this range
Mono-branched C12 AlkanesEarlier than n-Dodecane
n-DodecaneReference (RI = 1200)
Less Branched C12 AlkanesCloser to n-Dodecane

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the retention time and Kovats retention index of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_analyte Prepare Analyte Standard (this compound) co_inject Co-injection of Analyte and n-Alkane Standards prep_analyte->co_inject prep_alkane Prepare n-Alkane Standard Mix (e.g., C10, C12, C14) prep_alkane->co_inject gc_injection Inject Sample into GC co_inject->gc_injection gc_separation Separation on Nonpolar Column gc_injection->gc_separation gc_detection Detection (FID or MS) gc_separation->gc_detection get_rt Record Retention Times (tR) of Analyte and n-Alkanes gc_detection->get_rt calc_ri Calculate Kovats Retention Index (RI) get_rt->calc_ri id_confirm Compound Identification and Confirmation calc_ri->id_confirm Elution_Logic compound_properties Compound Properties boiling_point Boiling Point compound_properties->boiling_point influences branching Degree of Branching compound_properties->branching influences interaction Interaction with Nonpolar Stationary Phase boiling_point->interaction primary determinant branching->interaction secondary determinant (inverse relationship) retention_time Retention Time (tR) interaction->retention_time directly affects elution_behavior Elution Behavior elution_behavior->retention_time kovats_index Kovats Retention Index (RI) elution_behavior->kovats_index retention_time->kovats_index used to calculate

References

Application Notes and Protocols for the Study of 5,5-Diethyl-2-methylheptane in Insect Cuticular Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of 5,5-Diethyl-2-methylheptane, a branched alkane, in the chemical ecology of insects. While direct studies on this specific compound are not extensively documented in publicly available literature, its structural class is known to be pivotal in insect communication.[1][2] This document outlines detailed protocols for its extraction, analysis, and bioassays, based on established methodologies for studying insect cuticular hydrocarbons (CHCs).

Introduction to Branched Alkanes in Insect Communication

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, primarily serving to prevent desiccation.[1][3] Beyond this physiological role, CHCs, particularly methyl-branched alkanes, have evolved into a sophisticated chemical language that mediates a variety of behaviors.[1][2][4] These compounds are involved in:

  • Mate Recognition: Differentiating between sexes and species to ensure reproductive success.[1]

  • Social Interactions: In social insects, such as ants and bees, branched alkanes are fundamental for nestmate recognition and maintaining colony cohesion.[2]

  • Aggregation and Alarm Signaling: Certain hydrocarbons can act as signals to promote grouping or to warn conspecifics of danger.[5]

The structural diversity of branched alkanes, including variations in chain length and the position of methyl groups, allows for a high degree of signal specificity.[1] this compound, as a C12 branched alkane, represents a class of compounds that could plausibly play a role as a semiochemical in various insect species.

Potential Applications in Research and Pest Management

The study of specific CHCs like this compound can lead to innovative pest management strategies. By understanding the chemical cues that govern insect behavior, it is possible to develop:

  • Attractants for Traps: Synthetic versions of key CHCs can be used as lures in monitoring and mass trapping programs.

  • Mating Disruption: Dispensing large quantities of a synthetic sex pheromone can confuse insects and prevent them from finding mates.

  • Repellents: Some CHCs may act as repellents for certain species, offering a potential avenue for crop and personal protection.[5]

Experimental Protocols

The following protocols describe the standard methodologies for the extraction, analysis, and behavioral assessment of insect cuticular hydrocarbons.

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol outlines the solvent extraction method for recovering CHCs from insect specimens.

Materials:

  • Insect specimens (live or recently euthanized)

  • Hexane (B92381) (GC-MS grade)

  • Glass vials with PTFE-lined caps (B75204) (2 ml)

  • Forceps

  • Micropipette

  • Nitrogen gas stream evaporator (optional)

Procedure:

  • Place a single insect specimen into a clean 2 ml glass vial. The number of insects may vary depending on the species and life stage.[6]

  • Add a sufficient volume of hexane to fully submerge the insect (typically 350-500 µL).[6]

  • Allow the extraction to proceed for 10-15 minutes at room temperature.[7]

  • Carefully remove the insect specimen from the vial using clean forceps.

  • The resulting hexane solution now contains the extracted CHCs.

  • (Optional) If a higher concentration is required, the solvent can be evaporated under a gentle stream of nitrogen gas and the residue redissolved in a smaller volume of hexane.

  • Store the CHC extract at -20°C until analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the instrumental analysis of the CHC extract to identify and quantify its components.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Non-polar capillary column (e.g., DB-5ms).

  • Autosampler.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 10 minutes at 320°C.

  • Carrier Gas: Helium

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Procedure:

  • Inject 1 µL of the CHC extract into the GC-MS system.

  • Acquire the data according to the specified parameters.

  • Identify the individual hydrocarbon components by comparing their mass spectra and retention times to known standards and mass spectral libraries (e.g., NIST).

  • Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram.

Protocol 3: Behavioral Bioassay (Y-tube Olfactometer)

This protocol describes a common method for assessing the behavioral response of insects to volatile or semi-volatile compounds.

Materials:

  • Y-tube olfactometer.

  • Purified air source (charcoal-filtered).

  • Flow meters.

  • Test compound (e.g., synthetic this compound dissolved in hexane).

  • Control solvent (hexane).

  • Filter paper.

  • Insect specimens.

Procedure:

  • Set up the Y-tube olfactometer, ensuring a constant and equal airflow through both arms.

  • Apply a known concentration of the test compound solution to a piece of filter paper and place it in the sample chamber of one arm.

  • Apply an equal volume of the control solvent to a separate piece of filter paper and place it in the sample chamber of the other arm.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's choice and record which arm it enters and the time it spends in each arm.

  • After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.

  • Rotate the arms of the Y-tube between trials to avoid positional bias.

  • Repeat the experiment with a sufficient number of individuals to allow for statistical analysis.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the study of this compound in a model insect species.

Table 1: Relative Abundance of this compound in Male vs. Female Cuticular Hydrocarbon Profiles

SexMean Relative Abundance (%)Standard Deviationn
Male2.50.830
Female15.73.230

Table 2: Behavioral Response of Male Insects to Synthetic this compound in a Y-tube Olfactometer

ChoiceNumber of InsectsPercentage (%)p-value
Arm with this compound4270<0.01
Arm with Control Solvent (Hexane)1830
Total 60 100

Visualizations

Experimental Workflow

Experimental_Workflow A Insect Collection B CHC Extraction (Hexane Wash) A->B C GC-MS Analysis B->C E Behavioral Bioassay (Y-tube Olfactometer) B->E Synthetic Compound D Compound Identification & Quantification C->D F Statistical Analysis D->F E->F G Data Interpretation F->G

Caption: Workflow for studying insect cuticular hydrocarbons.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_female Female (Signal Emitter) cluster_male Male (Signal Receiver) A Biosynthesis of This compound B Transport to Cuticle A->B C CHC Profile on Exoskeleton B->C D Antennal Chemoreception C->D Contact or Close-Range Cue E Signal Transduction in Olfactory Neuron D->E F Processing in Antennal Lobe E->F G Behavioral Response (e.g., Courtship) F->G

Caption: Hypothetical role in mate recognition.

References

Application Notes and Protocols for the Synthesis of 5,5-Diethyl-2-methylheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Highly branched alkanes, such as 5,5-diethyl-2-methylheptane, are important structural motifs in organic chemistry. Their unique physical properties, including lower boiling points and higher octane (B31449) ratings compared to their linear isomers, make them valuable components in fuel production. In the context of medicinal chemistry and drug development, the introduction of sterically demanding alkyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, a bulky alkyl group can enhance metabolic stability by shielding susceptible functional groups from enzymatic degradation or modulate binding affinity by occupying specific hydrophobic pockets in a protein target.

This document provides a detailed protocol for a proposed synthesis of this compound, a model compound for this structural class. The synthesis is based on the well-established Grignard reaction, a robust and versatile method for constructing complex carbon skeletons.[1][2][3] The protocol is designed to be a practical guide for researchers, offering a clear, step-by-step procedure and insights into the underlying chemistry.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy based on the formation of a carbon-carbon bond via a Grignard reaction. The quaternary carbon at position 5 is a key structural feature, and a logical disconnection can be made at the C4-C5 bond. This leads to two potential precursor fragments: a ketone and a Grignard reagent. One plausible route involves the reaction of isobutylmagnesium bromide with 4-ethyl-4-heptanone.

G TM This compound Intermediate1 Tertiary Alcohol (5,5-Diethyl-2-methylheptan-4-ol) TM->Intermediate1 Reduction Precursors Starting Materials Intermediate1->Precursors Grignard Reaction Ketone 4-Ethyl-4-heptanone Precursors->Ketone Grignard Isobutylmagnesium Bromide Precursors->Grignard

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The proposed synthesis of this compound is a two-step process:

  • Step 1: Grignard Reaction: Reaction of isobutylmagnesium bromide with 4-ethyl-4-heptanone to form the tertiary alcohol, 5,5-diethyl-2-methylheptan-4-ol.

  • Step 2: Reduction: Reduction of the tertiary alcohol to the final product, this compound.

Table 1: Reagents and Conditions for the Synthesis of this compound

StepReagent/ReactantMolar Equiv.SolventTemperature (°C)Reaction Time (h)
14-Ethyl-4-heptanone1.0Anhydrous Diethyl Ether0 to RT2
Isobutylmagnesium Bromide (2.0 M in Et2O)1.2Anhydrous Diethyl Ether0 to RT2
25,5-Diethyl-2-methylheptan-4-ol1.0Diethylene Glycol180-2004
Hydrazine (B178648) Hydrate (B1144303) (80%)10.0Diethylene Glycol180-2004
Potassium Hydroxide (B78521)5.0Diethylene Glycol180-2004

Experimental Protocols

Step 1: Synthesis of 5,5-Diethyl-2-methylheptan-4-ol via Grignard Reaction

Materials:

  • 4-Ethyl-4-heptanone

  • Isobutylmagnesium bromide (2.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble the oven-dried glassware (round-bottom flask, dropping funnel, and reflux condenser) under an inert atmosphere of nitrogen or argon. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[4]

  • Addition of Ketone: To the round-bottom flask, add 4-ethyl-4-heptanone and anhydrous diethyl ether. Stir the solution under a nitrogen atmosphere and cool the flask to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Add the isobutylmagnesium bromide solution to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the ketone at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.[4] Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol, 5,5-diethyl-2-methylheptan-4-ol.[4]

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Step 2: Wolff-Kishner Reduction of 5,5-Diethyl-2-methylheptan-4-ol

Materials:

  • 5,5-Diethyl-2-methylheptan-4-ol (crude product from Step 1)

  • Diethylene glycol

  • Hydrazine hydrate (80% solution)

  • Potassium hydroxide (KOH) pellets

  • Round-bottom flask with a distillation head

  • Heating mantle

  • Pentane (B18724)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, combine the crude 5,5-diethyl-2-methylheptan-4-ol, diethylene glycol, and hydrazine hydrate.

  • Addition of Base: Carefully add potassium hydroxide pellets to the mixture.[1]

  • Heating: Heat the mixture to reflux for 1 hour.

  • Distillation: Increase the temperature and distill off the water and excess hydrazine until the reaction temperature reaches 200 °C.[1] Maintain this temperature for 4 hours.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Add water and extract the product with pentane (3 x 50 mL).[1]

  • Workup: Combine the organic layers, wash with water, then with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the solution and remove the pentane by distillation to yield the pure this compound.

Visualized Experimental Workflow

G start Start: Oven-Dried Glassware add_ketone Add 4-Ethyl-4-heptanone and Anhydrous Et2O start->add_ketone cool_0c Cool to 0°C add_ketone->cool_0c add_grignard Dropwise Addition of Isobutylmagnesium Bromide cool_0c->add_grignard warm_rt Warm to Room Temperature (Stir for 2h) add_grignard->warm_rt quench Quench with Saturated aq. NH4Cl at 0°C warm_rt->quench extract Extract with Et2O quench->extract dry Dry with MgSO4 and Concentrate extract->dry reduce Wolff-Kishner Reduction dry->reduce purify Purify by Distillation reduce->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Applications and Further Derivatives

The synthetic route described can be adapted to produce a variety of this compound derivatives. By using different Grignard reagents or ketone starting materials, a wide range of structural analogues can be accessed. For example, employing a functionalized Grignard reagent could introduce a handle for further chemical modification, such as a protected alcohol or amine.

These derivatives can serve as valuable building blocks in several areas:

  • Drug Discovery: As fragments in fragment-based drug design to probe hydrophobic pockets of target proteins.

  • Materials Science: As precursors for lubricants or polymers with tailored physical properties.

  • Organic Synthesis: As chiral auxiliaries or as starting materials for the synthesis of more complex natural products.

The protocols provided herein offer a solid foundation for the synthesis of this compound and its derivatives, enabling further exploration of their potential applications in various scientific disciplines.

References

Application of 5,5-Diethyl-2-methylheptane in Material Science: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5-Diethyl-2-methylheptane is a branched-chain alkane with the chemical formula C12H26. While the exploration of novel organic molecules is a continuous endeavor in material science for developing new polymers, lubricants, and other advanced materials, a thorough review of currently available scientific literature and patents reveals no specific documented applications of this compound in this field.

This document serves to provide the known chemical and physical properties of this compound based on existing chemical databases. The absence of application-specific data precludes the inclusion of detailed experimental protocols, quantitative performance data, or visualizations of its role in material science workflows.

Chemical and Physical Properties

General information and computed properties of this compound are summarized from publicly available chemical databases.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Registry Number 62198-95-2NIST[2], PubChem[1]
Canonical SMILES CCC(CC)(CC)CCC(C)CPubChem[1]
InChIKey XPAWKGLXSPHNAN-UHFFFAOYSA-NNIST[2], PubChem[1]

Potential Areas of Exploration (Hypothetical)

Given its structure as a branched alkane, one could hypothesize potential, yet unproven, areas of investigation for this compound in material science. It is crucial to emphasize that the following are purely speculative and not based on any published research.

  • Lubricant Additive: Branched alkanes are sometimes used as components in lubricating oils to modify viscosity and improve flow properties at low temperatures.

  • Plasticizer: In some polymer systems, smaller organic molecules can be added as plasticizers to increase flexibility.

  • Organic Phase in Composite Materials: It could potentially be explored as a non-polar organic phase in the synthesis of certain composite materials.

The logical workflow for investigating a novel compound like this compound for a potential material science application, such as a lubricant additive, is outlined below.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Analysis & Optimization Compound_Sourcing Source or Synthesize This compound Blending Prepare Blends at Varying Concentrations Compound_Sourcing->Blending Pure Compound Base_Oil_Selection Select Base Lubricant Oil Base_Oil_Selection->Blending Base Oil Viscosity_Testing Measure Kinematic Viscosity (e.g., ASTM D445) Blending->Viscosity_Testing Tribological_Testing Evaluate Friction and Wear (e.g., Four-Ball Test) Blending->Tribological_Testing Thermal_Stability Assess Oxidative and Thermal Stability (e.g., TGA, DSC) Blending->Thermal_Stability Data_Analysis Analyze Performance Data Viscosity_Testing->Data_Analysis Tribological_Testing->Data_Analysis Thermal_Stability->Data_Analysis Optimization Optimize Concentration Data_Analysis->Optimization Conclusion Draw Conclusions on Efficacy as an Additive Optimization->Conclusion

Caption: Hypothetical workflow for evaluating a novel compound as a lubricant additive.

Conclusion

Currently, there is no scientific literature or patent data to support any specific application of this compound in material science. The information available is limited to its basic chemical and physical properties. The potential applications remain hypothetical and would require substantial experimental investigation to validate. Researchers and scientists are encouraged to consult primary research databases for any future developments regarding the use of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,5-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 5,5-Diethyl-2-methylheptane synthesis.

Synthesis Overview

The recommended synthetic route for this compound is a two-step process. The first step involves a Grignard reaction to form the tertiary alcohol, 5,5-Diethyl-2-methylheptan-4-ol. The second step is the deoxygenation of this alcohol to the target alkane.

Troubleshooting Guides and FAQs

Step 1: Grignard Reaction for 5,5-Diethyl-2-methylheptan-4-ol Synthesis

Q1: My Grignard reaction is failing to initiate. What are the common causes and solutions?

A1: Initiation failure is a frequent issue in Grignard synthesis. The primary causes are the passivating magnesium oxide layer on the magnesium turnings and the presence of moisture.[1]

  • Solution:

    • Magnesium Activation: To remove the oxide layer, you can activate the magnesium turnings by gently crushing them in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[1]

    • Anhydrous Conditions: Ensure all glassware is rigorously dried, either by flame-drying under a vacuum or oven-drying. Use anhydrous solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

Q2: I am observing a low yield of the desired tertiary alcohol. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired nucleophilic addition of the Grignard reagent to the ketone, leading to a reduced yield.

  • Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide.[1]

    • Minimization: Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the alkyl halide, disfavoring the coupling reaction.[1]

  • Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, especially with sterically hindered ketones. This forms an enolate that will not react further to form the alcohol.[2]

    • Minimization: Carry out the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C). Consider using a less sterically hindered Grignard reagent if possible. The addition of cerium(III) chloride (Luche conditions) can also favor nucleophilic addition over enolization.

  • Reduction: If the Grignard reagent has beta-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer.[2]

    • Minimization: This is more prevalent with bulky Grignard reagents and sterically hindered ketones. Controlling the temperature and using a less hindered Grignard reagent can help mitigate this side reaction.

Q3: What is the optimal solvent for this Grignard reaction?

A3: Ethereal solvents are essential for Grignard reactions. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common choices. THF is often preferred for less reactive alkyl halides as it helps to stabilize the Grignard reagent.[1]

Step 2: Barton-McCombie Deoxygenation of 5,5-Diethyl-2-methylheptan-4-ol

Q1: My Barton-McCombie deoxygenation is giving a low yield. What are the potential issues?

A1: Low yields in Barton-McCombie deoxygenation can arise from incomplete formation of the thiocarbonyl derivative, inefficient radical chain reaction, or side reactions.

  • Incomplete Thiocarbonyl Formation: The conversion of the alcohol to its thiocarbonyl derivative (e.g., xanthate) is a prerequisite for the reaction.

    • Solution: Ensure anhydrous conditions and use a suitable base (e.g., NaH) to fully deprotonate the alcohol before adding carbon disulfide and the alkylating agent (e.g., methyl iodide).

  • Inefficient Radical Propagation: The radical chain reaction can be inhibited by impurities or improper reaction conditions.

    • Solution: Use a reliable radical initiator like AIBN (azobisisobutyronitrile) and ensure the reaction is heated to an appropriate temperature (typically refluxing toluene) to initiate homolysis. The hydrogen donor, usually tributyltin hydride (Bu₃SnH), should be of good quality.

  • Side Reactions: For tertiary alcohols, thermal elimination (Chugaev elimination) of the xanthate can compete with the desired deoxygenation at elevated temperatures.[3]

    • Solution: If elimination is a significant issue, consider initiating the reaction at a lower temperature using alternative radical initiation methods, such as triethylborane-oxygen.[3]

Q2: Are there less toxic alternatives to tributyltin hydride?

A2: Yes, the toxicity and difficulty in removing tin byproducts are significant drawbacks of the traditional Barton-McCombie reaction. Several alternatives have been developed.[4]

  • Alternative Hydrogen Donors: Polymethylhydrosiloxane (PMHS) in combination with a different radical initiator system can be used. Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) is another effective, albeit more expensive, alternative that can sometimes offer better yields, especially for derivatives of primary alcohols.[3]

Quantitative Data Presentation

The following table summarizes representative reaction conditions and yields for the two-step synthesis of highly branched alkanes, which can be adapted for the synthesis of this compound.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Grignard Reaction 4-methyl-2-pentanone (B128772), Ethylmagnesium bromideTHF0 to RT2-485-95 (estimated)General Grignard Protocols[5]
2. Barton-McCombie 5,5-Diethyl-2-methylheptan-4-ol xanthate, Bu₃SnH, AIBNToluene (B28343)80-1102-480-90 (estimated)General Deoxygenation Protocols[6]

Experimental Protocols

Step 1: Synthesis of 5,5-Diethyl-2-methylheptan-4-ol via Grignard Reaction
  • Preparation: All glassware must be flame-dried under vacuum or oven-dried at >120°C overnight and cooled under an inert atmosphere (argon or nitrogen).[1]

  • Grignard Reagent Formation:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromoethane (B45996) (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the ethylmagnesium bromide.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-methyl-2-pentanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude 5,5-Diethyl-2-methylheptan-4-ol. The crude product can be purified by distillation or used directly in the next step.

Step 2: Deoxygenation of 5,5-Diethyl-2-methylheptan-4-ol to this compound
  • Formation of the Xanthate Derivative:

    • In a flame-dried flask under nitrogen, dissolve the crude 5,5-Diethyl-2-methylheptan-4-ol (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the solution back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

    • After stirring for 1-2 hours at room temperature, add methyl iodide (1.5 equivalents) and continue stirring overnight.

    • Quench the reaction with water and extract with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the crude xanthate.

  • Deoxygenation Reaction:

    • Dissolve the crude xanthate in toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Add tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Purification:

    • Cool the reaction mixture and concentrate it under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to remove the tin byproducts.

    • Further purification can be achieved by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation 4-methyl-2-pentanone 4-methyl-2-pentanone Grignard_Reaction Grignard Addition 4-methyl-2-pentanone->Grignard_Reaction EtMgBr Ethylmagnesium bromide EtMgBr->Grignard_Reaction Tertiary_Alkoxide Tertiary Alkoxide Intermediate Grignard_Reaction->Tertiary_Alkoxide Workup Aqueous Work-up Tertiary_Alkoxide->Workup Tertiary_Alcohol 5,5-Diethyl-2-methylheptan-4-ol Workup->Tertiary_Alcohol Xanthate_Formation Xanthate Formation Tertiary_Alcohol->Xanthate_Formation Xanthate Thiocarbonyl Derivative Xanthate_Formation->Xanthate Deoxygenation Barton-McCombie Deoxygenation Xanthate->Deoxygenation Final_Product This compound Deoxygenation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Grignard_Troubleshooting Start Low Yield of Tertiary Alcohol Q1 Was the starting ketone recovered? Start->Q1 A1_Yes Enolization is likely. Q1->A1_Yes Yes Q2 Is a significant amount of homo-coupled alkane observed? Q1->Q2 No S1 Solution: - Lower reaction temperature (0°C). - Add ketone slowly to Grignard. - Consider using CeCl3. A1_Yes->S1 A2_Yes Wurtz coupling occurred. Q2->A2_Yes Yes Q3 Is a secondary alcohol detected? Q2->Q3 No S2 Solution: - Add alkyl halide slowly during  Grignard reagent formation. - Ensure efficient stirring. A2_Yes->S2 A3_Yes Reduction of the ketone. Q3->A3_Yes Yes Other Other issues: - Incomplete reaction. - Impure reagents/solvents. Q3->Other No S3 Solution: - Use a less sterically hindered  Grignard reagent if possible. - Maintain low reaction temperature. A3_Yes->S3 SOther Solution: - Increase reaction time. - Ensure anhydrous conditions  and high-purity starting materials. Other->SOther

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

Barton_McCombie_Pathway cluster_main Barton-McCombie Deoxygenation Pathway cluster_side Potential Pitfall for Tertiary Alcohols Alcohol Tertiary Alcohol (R3C-OH) Xanthate Xanthate Formation (+ NaH, CS2, MeI) Alcohol->Xanthate Xanthate_Product Xanthate Derivative (R3C-O-C(=S)SMe) Xanthate->Xanthate_Product Radical_Reaction Radical Deoxygenation (+ Bu3SnH, AIBN) Xanthate_Product->Radical_Reaction Elimination Chugaev Elimination (Thermal Side Reaction) Xanthate_Product->Elimination High Temperature Alkane Desired Alkane (R3C-H) Radical_Reaction->Alkane Alkene Alkene Byproduct Elimination->Alkene

Caption: Key steps and a potential side reaction in Barton-McCombie deoxygenation.

References

Technical Support Center: Purification of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of branched alkanes. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the separation and purification of these compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of branched alkanes.

Issue 1: Poor Separation of Isomers with Similar Boiling Points in Fractional Distillation

  • Question: My fractional distillation is not effectively separating branched alkane isomers. The collected fractions are still mixtures. What can I do?

  • Answer: This is a common challenge due to the small differences in boiling points among branched alkane isomers.[1][2][3] Here are several troubleshooting steps:

    • Increase Column Efficiency: The efficiency of the separation is directly related to the number of theoretical plates in your distillation column. Using a longer column or a column with a more efficient packing material (like structured packing or Vigreux indentations) will increase the number of theoretical plates and improve separation.

    • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) can enhance separation. Try increasing the reflux ratio, but be aware that this will also increase the distillation time.

    • Ensure Stable Heating and Pressure: Fluctuations in the heating source or system pressure can disrupt the vapor-liquid equilibrium in the column, leading to poor separation. Use a stable heating mantle with fine control and ensure the system is free of leaks.[4][5][6]

    • Consider Azeotropic Distillation: If an azeotrope has formed, simple fractional distillation will not be effective. In such cases, introducing an entrainer to form a new, lower-boiling azeotrope that can be more easily separated might be necessary.

Issue 2: Peak Tailing or Fronting in Gas Chromatography (GC) Analysis

  • Question: My chromatogram shows significant peak tailing for my branched alkane samples. How can I resolve this?

  • Answer: Peak tailing in GC can be caused by several factors, leading to inaccurate quantification.[7][8][9] Consider the following solutions:

    • Check for Active Sites: Active sites in the injection port liner, column, or detector can interact with the analytes, causing tailing. Deactivated liners and columns are crucial. If you suspect contamination, try trimming the first few centimeters of the column or replacing the liner.[8]

    • Optimize Temperature: A column temperature that is too low can lead to poor sample vaporization and peak tailing. Ensure your initial oven temperature and ramp rate are optimized for your specific analytes.

    • Reduce Sample Concentration: Overloading the column is a common cause of peak distortion. Try diluting your sample or using a higher split ratio in your injection method.[7]

    • Check Carrier Gas Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and peak tailing. Ensure the flow rate is set to the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen).

Issue 3: Co-elution of Branched Isomers in Gas Chromatography

  • Question: I am unable to resolve two or more branched alkane isomers in my GC analysis; they are co-eluting as a single peak. How can I improve the resolution?

  • Answer: Co-elution is a significant challenge when analyzing complex mixtures of isomers.[10] Here are some strategies to improve resolution:

    • Select a More Appropriate Column: For complex hydrocarbon mixtures, a long capillary column (e.g., 30-60 meters) with a small internal diameter (e.g., 0.18-0.25 mm) will provide higher theoretical plates and better resolution. A non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane, is generally recommended for alkane separation.[11]

    • Optimize the Temperature Program: A slower temperature ramp rate (e.g., 5°C/min) increases the interaction of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[11]

    • Adjust the Carrier Gas: While helium is common, using hydrogen as a carrier gas can provide better efficiency at higher linear velocities, potentially improving resolution and reducing analysis time. However, safety precautions for hydrogen must be strictly followed.

    • Consider Multidimensional GC (GCxGC): For extremely complex mixtures where single-column GC is insufficient, comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced separation power.[12]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to purify branched alkanes?

A1: The primary challenge lies in the fact that branched alkanes with the same number of carbon atoms are structural isomers.[13][14] This means they have the same molecular weight and often very similar physical properties, including boiling points and polarities.[1][15][16] This similarity makes them difficult to separate using traditional techniques like distillation. Furthermore, the number of possible isomers increases dramatically with the number of carbon atoms, leading to highly complex mixtures.[17]

Q2: How does branching affect the boiling point of an alkane?

A2: Generally, for isomers with the same number of carbon atoms, increased branching leads to a lower boiling point.[1][2][3] This is because branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces (London dispersion forces). Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point.[1][2]

Q3: What are some alternative purification methods to distillation for branched alkanes?

A3: When distillation is ineffective, other techniques can be employed:

  • Adsorptive Separation: This method uses porous materials like zeolites (molecular sieves) or metal-organic frameworks (MOFs) that can separate isomers based on size and shape.[18][19][20][21][22] For example, some zeolites can selectively adsorb linear alkanes, allowing the branched isomers to pass through.[20]

  • Preparative Gas Chromatography: For small-scale, high-purity separations, preparative GC can be highly effective at isolating specific isomers from a complex mixture.

  • Crystallization: In some cases, isomers may have significantly different melting points and crystal structures, allowing for separation by fractional crystallization at low temperatures.

Q4: Can I use liquid chromatography to separate branched alkanes?

A4: While gas chromatography is the more common method for volatile compounds like smaller alkanes, liquid chromatography (LC) can be used, particularly for higher molecular weight alkanes. Normal-phase LC with a non-polar mobile phase can provide some separation based on subtle differences in polarity and interaction with the stationary phase. However, achieving high resolution for closely related isomers can be challenging.

Data Presentation

The following table summarizes the boiling points of various hexane (B92381), heptane, and octane (B31449) isomers, illustrating the effect of branching.

Carbon AtomsIsomer NameBoiling Point (°C)
C6 n-Hexane68.7
2-Methylpentane60.3
3-Methylpentane63.3
2,2-Dimethylbutane49.7
2,3-Dimethylbutane58.0
C7 n-Heptane98.4
2-Methylhexane90.0
3-Methylhexane92.0
2,2-Dimethylpentane79.2
2,3-Dimethylpentane89.8
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
3-Ethylpentane93.5
2,2,3-Trimethylbutane80.9
C8 n-Octane125.7
2-Methylheptane117.6
3-Methylheptane119.0
4-Methylheptane117.7
2,2-Dimethylhexane106.8
2,3-Dimethylhexane115.6
2,4-Dimethylhexane109.4
2,5-Dimethylhexane109.1
3,3-Dimethylhexane112.0
3,4-Dimethylhexane117.7
2,2,4-Trimethylpentane (Isooctane)99.3

Data compiled from various chemical data sources.[1][15][16][17][23][24][25][26][27][28][29][30]

Experimental Protocols

1. Fractional Distillation of a Branched Alkane Mixture

This protocol outlines a general procedure for separating a mixture of branched alkanes with different boiling points.

  • Materials:

    • Mixture of branched alkanes

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flasks

    • Heating mantle with a stirrer

    • Boiling chips

    • Clamps and stands

  • Procedure:

    • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed.[31][32][33][34][35]

    • Place the branched alkane mixture and a few boiling chips into the round-bottom flask (do not fill more than two-thirds full).

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.

    • Begin to gently heat the mixture using the heating mantle.

    • As the mixture boils, observe the vapor rising through the fractionating column.

    • The temperature on the thermometer will rise and then stabilize at the boiling point of the most volatile component.

    • Collect the distillate in a receiving flask while the temperature remains constant.

    • When the temperature begins to rise again, change the receiving flask to collect the next fraction.

    • Continue this process, collecting different fractions at their respective boiling point plateaus.

    • After collection, analyze each fraction (e.g., by GC) to determine its purity.

2. Gas Chromatography (GC) Analysis of Purified Alkane Fractions

This protocol provides a starting point for the GC analysis of branched alkane mixtures. Parameters should be optimized for your specific instrument and analytes.

  • Materials and Equipment:

    • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

    • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a non-polar stationary phase)

    • High-purity carrier gas (Helium or Hydrogen)

    • Autosampler or manual syringe

    • Vials with septa

    • Solvent for sample dilution (e.g., hexane)

    • Alkane standards for peak identification

  • Procedure:

    • Sample Preparation: Dilute the collected alkane fractions in a suitable solvent (e.g., hexane) to a concentration appropriate for your GC system to avoid column overload.

    • Instrument Setup:

      • Column: Install a non-polar capillary column.[11]

      • Injector: Set the injector temperature to 250°C (or a temperature sufficient to vaporize the sample without degradation). Use a split injection mode (e.g., 50:1 split ratio) to prevent column overload.[11]

      • Detector: Set the FID temperature to 300°C. Ensure hydrogen, air, and makeup gas flows are at the manufacturer's recommended rates.

      • Carrier Gas: Set the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 5-10°C per minute to a final temperature of around 280-300°C (ensure the final temperature does not exceed the column's maximum operating temperature).[11][36]

      • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted.

    • Analysis:

      • Inject a standard mixture of known alkanes to determine their retention times for peak identification.

      • Inject the prepared samples of your purified fractions.

      • Analyze the resulting chromatograms to determine the purity of each fraction by comparing the peak areas.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Branched Alkane Purification start Start: Purification Issue Identified check_method Identify Purification Method (e.g., Distillation, GC) start->check_method distillation_issue Poor Isomer Separation? check_method->distillation_issue Distillation gc_issue Peak Shape or Resolution Issue? check_method->gc_issue GC distillation_issue->gc_issue No, try alternative increase_plates Increase Theoretical Plates (Longer/Better Column) distillation_issue->increase_plates Yes gc_issue->distillation_issue No, try alternative check_column Verify Column Choice (Non-polar, Correct Dimensions) gc_issue->check_column Yes optimize_reflux Optimize Reflux Ratio (Increase Ratio) increase_plates->optimize_reflux stabilize_conditions Stabilize Heat and Pressure optimize_reflux->stabilize_conditions dist_solution Improved Separation stabilize_conditions->dist_solution optimize_temp Optimize Temperature Program (Slower Ramp) check_column->optimize_temp check_sample_prep Check Sample Prep (Dilution, Liner) optimize_temp->check_sample_prep gc_solution Improved Chromatography check_sample_prep->gc_solution

Caption: A logical workflow for troubleshooting common issues in the purification of branched alkanes.

PurificationMethodSelection Logical Flow for Selecting a Purification Method start Start: Need to Purify Branched Alkane Mixture check_bp Significant Difference in Boiling Points? start->check_bp check_complexity High Isomeric Complexity? check_bp->check_complexity No fractional_dist Use Fractional Distillation check_bp->fractional_dist Yes check_scale Required Scale of Purification? prep_gc Use Preparative GC check_scale->prep_gc Small Scale, High Purity adsorption Use Adsorptive Separation (Zeolites, MOFs) check_scale->adsorption Large Scale check_complexity->check_scale No check_complexity->adsorption Yes end Purified Product fractional_dist->end prep_gc->end adsorption->end

Caption: A decision-making diagram for selecting an appropriate purification method for branched alkanes.

References

Technical Support Center: Resolving Co-elution of Alkane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of alkane isomers. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve co-elution issues and improve the separation of alkane isomers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing alkane isomers?

Co-elution, the incomplete separation of two or more compounds, is a common challenge when analyzing alkane isomers due to their similar physicochemical properties. The primary causes include:

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation. For non-polar alkane isomers, a non-polar stationary phase is typically used. However, subtle structural differences may necessitate a different phase chemistry to achieve baseline separation.[1][2]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1][3]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too rapid will not provide sufficient time for analytes to interact with the stationary phase, leading to poor separation.[1][4] Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.[1]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, resulting in peak broadening and co-elution.[1]

Q2: How can I improve the separation of co-eluting alkane isomers by modifying the temperature program?

Temperature programming is a crucial parameter for separating complex mixtures of compounds with a wide range of boiling points.[1][5] For closely eluting alkane isomers, optimizing the temperature program can significantly enhance resolution.

A key strategy is to decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min or even slower).[3][4] A slower ramp rate increases the interaction time of the analytes with the stationary phase, thereby improving separation.[3] As a general rule, for every 15°C decrease in temperature, the retention time roughly doubles, which can lead to better separation of isomers.[4]

Q3: When should I consider changing the GC column dimensions to resolve co-elution?

You should consider changing column dimensions when optimizing the temperature program and carrier gas flow rate does not sufficiently resolve the co-eluting peaks.[1]

  • Longer Column: Doubling the column length doubles the number of theoretical plates, which can increase resolution by approximately 40%. This provides more opportunities for analytes to interact with the stationary phase.[1] A 30-meter column is a good starting point for many applications, but for very complex mixtures, a 60-meter or even longer column may be necessary.[2]

  • Smaller Internal Diameter (ID): Reducing the column's internal diameter also increases efficiency and resolution. For example, switching from a 0.25 mm ID column to a 0.18 mm ID column can significantly improve separation.[1][2] However, narrower columns have a lower sample capacity.

Q4: What is the role of the stationary phase in separating alkane isomers?

The stationary phase's selectivity is paramount for separating isomers.[6][7] For alkane isomers, which are non-polar, the principle of "like dissolves like" applies, making non-polar stationary phases the ideal choice.[2] Common and effective stationary phases for alkane isomer separation include 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.[2] The separation on these phases is primarily governed by the boiling points of the isomers.

Q5: When is it appropriate to use comprehensive two-dimensional gas chromatography (GCxGC) for alkane isomer analysis?

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that should be considered when conventional one-dimensional GC cannot resolve complex co-eluting alkane isomers.[1][8] GCxGC is particularly useful when:

  • Your sample contains hundreds or thousands of components, such as in crude oil or complex environmental samples.[1][9]

  • You need to separate different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[1]

  • Significant co-elution of isomers persists despite extensive optimization of a single-dimension GC method.[1]

GCxGC utilizes two columns with different stationary phases connected by a modulator, providing significantly higher peak capacity and resolving power.[8][10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting co-elution issues of alkane isomers.

Issue: Poor resolution or co-elution of adjacent alkane isomers.

Below is a logical workflow to address this common issue.

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Alkane Isomers start Start: Co-elution Observed check_method Step 1: Review Method Parameters (Temp Program, Flow Rate, Injection Vol.) start->check_method optimize_temp Step 2: Optimize Temperature Program (Decrease Ramp Rate) check_method->optimize_temp Parameters seem appropriate optimize_flow Step 3: Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow Co-elution persists resolved Resolution Achieved optimize_temp->resolved Resolution improved change_column Step 4: Modify Column Dimensions (Increase Length, Decrease ID) optimize_flow->change_column Co-elution persists optimize_flow->resolved Resolution improved change_phase Step 5: Evaluate Stationary Phase Selectivity change_column->change_phase Co-elution persists change_column->resolved Resolution improved use_gcxgc Step 6: Consider Advanced Techniques (GCxGC) change_phase->use_gcxgc Co-elution persists change_phase->resolved Resolution improved use_gcxgc->resolved For highly complex mixtures

Caption: A step-by-step troubleshooting guide for resolving co-eluting alkane isomers in GC.

Data Presentation: Impact of GC Parameter Adjustments

The following table summarizes the expected impact of changing key GC parameters on the separation of alkane isomers.

Parameter ChangeImpact on Retention TimeImpact on ResolutionTypical Application for Alkane Isomers
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.[1]
Increase Column Length IncreasesIncreases (by ~√2 for 2x length)When baseline separation is not achievable by other method optimizations.[1]
Decrease Column ID DecreasesIncreasesTo improve efficiency without a significant increase in analysis time.[1]
Decrease Film Thickness DecreasesIncreases (for high k' analytes)Analysis of very high-boiling point compounds (>C40).[1]
Optimize Carrier Gas Flow VariesMaximizes at optimal velocityEssential for achieving the best possible efficiency for a given column.

Experimental Protocols

Protocol 1: Standard GC-MS Method Optimization for Alkane Isomer Separation

This protocol provides a starting point for developing a method to resolve co-eluting alkane isomers.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity, high-boiling point solvent such as hexane (B92381) or toluene.[1]

    • If analyzing high molecular weight waxes, gently heat the mixture to approximately 80°C to ensure complete dissolution.[1]

  • Initial GC-MS Instrumentation and Conditions: [11]

ParameterRecommended Starting SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms)Provides good resolution for a wide range of alkanes.[11]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/minInert gas that provides good chromatographic efficiency.[11]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless enhances sensitivity; split prevents column overload.[11]
Injector Temp. 280-300 °CEnsures rapid and complete vaporization of the sample.[11]
Oven Program Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[11]
MS Transfer Line 280-300 °CPrevents condensation of analytes.[11]
Ion Source Temp. 230 °CA standard temperature for Electron Ionization (EI) sources.[11]
Ionization Mode EI at 70 eVStandard technique producing reproducible fragmentation patterns.[11]
  • Optimization Steps:

    • Run Initial Conditions: Analyze your sample with the starting parameters to establish a baseline chromatogram.

    • Optimize Temperature Program: If co-elution is observed, decrease the temperature ramp rate in increments (e.g., to 8°C/min, then 5°C/min) and observe the effect on resolution.

    • Optimize Flow Rate: Adjust the carrier gas flow rate to find the optimal linear velocity for your column, which will provide the best efficiency.

    • Evaluate Column Dimensions: If co-elution persists, consider using a longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm).

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC) Analysis

For highly complex samples where co-elution remains problematic, GCxGC offers superior resolving power.[1][9]

GCxGC_Workflow Principle of Comprehensive Two-Dimensional GC (GCxGC) cluster_GC Gas Chromatograph injector Injector column1 1st Dimension Column (e.g., non-polar) injector->column1 modulator Modulator (Traps and re-injects) column1->modulator column2 2nd Dimension Column (e.g., polar) modulator->column2 detector Detector (e.g., TOF-MS) column2->detector

References

Technical Support Center: Optimizing GC-MS Resolution for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatography-mass spectrometry (GC-MS) resolution of 5,5-Diethyl-2-methylheptane and other branched alkane isomers.

Troubleshooting Guide: Improving Resolution of this compound

Poor resolution of this compound and its isomers in GC-MS analysis is a common challenge. This guide provides a systematic approach to troubleshoot and enhance your chromatographic separation.

Question: Why am I seeing poor peak shape and co-elution for this compound?

Answer: The resolution of branched alkane isomers like this compound is highly dependent on several factors in your GC-MS method. Co-elution and poor peak shape often stem from a combination of suboptimal column selection, temperature programming, and other chromatographic parameters. Below is a step-by-step guide to address these issues.

Step 1: Verify and Optimize Your GC Column

The choice of the GC column is the most critical factor for separating structurally similar, non-polar compounds like branched alkanes.

  • Stationary Phase: For alkane analysis, a non-polar stationary phase is essential. The separation is primarily based on the boiling points of the analytes.

    • Recommendation: Use a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase. These are industry standards for hydrocarbon analysis.

  • Column Dimensions: Longer columns and smaller internal diameters provide higher theoretical plates, leading to better resolution.

    • Recommendation: For complex mixtures of isomers, consider a column with a length of 30-60 meters and an internal diameter of 0.18 mm or 0.25 mm.

Step 2: Refine the Oven Temperature Program

Temperature programming is a powerful tool to improve the separation of compounds with a wide range of boiling points. A slow temperature ramp is crucial for resolving closely eluting isomers.

  • Initial Temperature: A lower initial oven temperature can enhance the separation of more volatile isomers.

  • Ramp Rate: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve resolution.

    • Recommendation: Start with a slow ramp rate, for instance, 2-5°C/min.

  • Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components of interest and include a hold time to ensure the column is cleared before the next injection.

Step 3: Optimize Carrier Gas Flow Rate

The carrier gas flow rate affects the efficiency of the separation. An optimal flow rate will minimize peak broadening.

  • Recommendation: For a 0.25 mm ID column, a helium carrier gas flow rate of approximately 1.0-1.2 mL/min is a good starting point. You can perform a van Deemter plot analysis to determine the optimal flow rate for your specific column and carrier gas.

Step 4: Consider Sample Preparation and Injection
  • Solvent: Use a volatile, non-polar solvent such as hexane (B92381) for your samples and standards.

  • Injection Volume: A smaller injection volume can lead to sharper peaks.

  • Split vs. Splitless: For concentrated samples, a high split ratio (e.g., 100:1) is recommended to avoid column overloading. For trace analysis, a splitless injection may be necessary, but be mindful of potential peak broadening.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for separating this compound from its isomers?

A1: A non-polar capillary column is the best choice. Look for columns with a stationary phase of 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane. For enhanced resolution of complex isomer mixtures, a longer column (e.g., 60 m) with a smaller internal diameter (e.g., 0.25 mm) is recommended.

Q2: How does the structure of this compound affect its elution time?

A2: On a non-polar column, the elution order of alkanes is primarily determined by their boiling points. Generally, for isomers with the same carbon number (in this case, C12), increased branching leads to a lower boiling point and, therefore, an earlier elution time. Highly branched, more compact isomers will typically elute before less branched, more linear isomers.

Q3: My mass spectrometer is not distinguishing between the isomers. What can I do?

A3: Branched alkanes often produce very similar mass spectra due to similar fragmentation patterns, making mass spectrometry alone insufficient for definitive isomer identification.[1] This is why achieving good chromatographic separation is crucial. To aid in identification, you can use Kovats Retention Indices (RI). By running a series of n-alkanes under the same chromatographic conditions, you can calculate the RI for your unknown peaks and compare them to literature values or databases for tentative identification.

Q4: Can I use an isothermal oven temperature to separate these isomers?

A4: While possible for very simple mixtures, an isothermal method is generally not recommended for samples containing multiple isomers with a range of boiling points. A temperature-programmed method, where the oven temperature is gradually increased, will provide much better resolution and peak shape for a wider range of compounds.[2][3]

Q5: What are Kovats Retention Indices and how can they help?

A5: The Kovats Retention Index (RI) is a system that normalizes retention times relative to a series of n-alkanes. It helps in comparing retention data between different instruments and laboratories. For isomeric compounds with similar mass spectra, the RI can be a powerful tool for tentative identification by comparing the experimentally determined RI to known values for specific isomers on a given stationary phase.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale for Improved Resolution
GC Column
Stationary Phase100% Dimethylpolysiloxane or 5% Phenyl-95% DimethylpolysiloxaneNon-polar phase separates alkanes based on boiling point.
Length30 m - 60 mLonger columns provide more theoretical plates and better separation.
Internal Diameter0.18 mm - 0.25 mmSmaller ID enhances efficiency and resolution.
Film Thickness0.25 µm - 0.50 µmStandard thickness for a good balance of retention and analysis time.
Oven Program
Initial Temperature40°C - 60°C (hold for 1-2 min)Lower initial temperature improves separation of volatile components.
Ramp Rate2°C/min - 5°C/minSlower ramp rates are critical for resolving closely eluting isomers.[4]
Final Temperature250°C - 280°C (hold for 5 min)Ensures elution of all C12 isomers and cleans the column.
Carrier Gas
Gas TypeHelium or HydrogenInert gases for GC-MS. Hydrogen can provide better efficiency.
Flow Rate1.0 - 1.2 mL/min (for 0.25 mm ID)Optimal flow rate minimizes peak broadening.
Injector
Temperature250°CEnsures complete vaporization of the sample.
Injection ModeSplit (e.g., 100:1)Prevents column overloading and maintains sharp peaks.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Mass Rangem/z 40-200Covers the expected fragments of C12 alkanes.

Experimental Protocols

Protocol 1: Optimizing the GC Oven Temperature Program

This protocol describes a method for systematically optimizing the temperature ramp rate to improve the resolution of this compound and its isomers.

  • Initial Setup:

    • Install a suitable non-polar GC column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-polysiloxane).

    • Set the injector and detector temperatures as recommended in Table 1.

    • Set the carrier gas flow rate to its optimal value (e.g., 1.2 mL/min for Helium).

  • Scouting Gradient:

    • Begin with a relatively fast "scouting" temperature program to determine the elution window of your compounds of interest.

    • Example Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Iterative Optimization:

    • Analyze your sample with the scouting gradient and identify the region where the C12 isomers elute.

    • In subsequent runs, decrease the ramp rate to improve separation in the target region.

    • Example Iteration 1: Change the ramp rate to 5°C/min.

    • Example Iteration 2: Change the ramp rate to 2°C/min.

    • Compare the chromatograms from each run to assess the improvement in resolution.

  • Final Method:

    • Once satisfactory resolution is achieved, you can consider adding a hold time at a specific temperature within the ramp if a particularly difficult pair of isomers needs further separation.

Protocol 2: Determination of Kovats Retention Indices (RI)

This protocol outlines the steps to calculate the retention indices for your target compounds.

  • Prepare an n-Alkane Standard:

    • Create a mixture of n-alkanes that bracket your compounds of interest. For C12 isomers, a standard containing n-C10 to n-C14 is suitable.

  • Analyze the n-Alkane Standard:

    • Inject the n-alkane standard using the same GC-MS method (column, temperature program, flow rate) that you will use for your samples.

    • Record the retention times for each n-alkane.

  • Analyze Your Sample:

    • Inject your sample containing this compound and record the retention time of the peak(s) of interest.

  • Calculate the Kovats Retention Index:

    • Use the following formula for temperature-programmed GC: RI = 100 * [n + (N - n) * (t_x - t_n) / (t_N - t_n)] Where:

      • RI is the Kovats Retention Index

      • n is the carbon number of the n-alkane eluting just before the compound of interest

      • N is the carbon number of the n-alkane eluting just after the compound of interest

      • t_x is the retention time of the compound of interest

      • t_n is the retention time of the n-alkane with carbon number n

      • t_N is the retention time of the n-alkane with carbon number N

  • Compare with Literature:

    • Compare your calculated RI with values from databases or scientific literature to aid in the tentative identification of the isomers.

Visualizations

TroubleshootingWorkflow Start Poor Resolution of This compound CheckColumn Step 1: Verify GC Column - Non-polar stationary phase? - Appropriate dimensions? Start->CheckColumn OptimizeTemp Step 2: Optimize Temperature Program - Lower initial temperature? - Slower ramp rate? CheckColumn->OptimizeTemp Column OK ConsiderAdvanced Consider Advanced Techniques (e.g., GCxGC, different stationary phase) CheckColumn->ConsiderAdvanced Column Inappropriate OptimizeTemp->CheckColumn Still Poor OptimizeFlow Step 3: Optimize Carrier Gas Flow Rate - Is flow rate optimal? OptimizeTemp->OptimizeFlow Temp Program Optimized OptimizeFlow->OptimizeTemp Still Poor CheckInjection Step 4: Check Injection Parameters - Appropriate split ratio? - Correct solvent? OptimizeFlow->CheckInjection Flow Rate OK CheckInjection->OptimizeFlow Still Poor ResolutionOK Resolution Improved CheckInjection->ResolutionOK Parameters OK

Caption: A logical workflow for troubleshooting poor GC-MS resolution.

TempRampEffect cluster_fast Fast Temperature Ramp (e.g., 20°C/min) cluster_slow Slow Temperature Ramp (e.g., 5°C/min) fast_peak1 Peak 1 fast_peak2 Peak 2 (Co-eluted) slow_peak1 Peak 1 slow_peak2 Peak 2 (Resolved) mid1->slow_peak1 Leads to Improved Resolution

References

"stability and degradation of 5,5-Diethyl-2-methylheptane under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,5-Diethyl-2-methylheptane. The information is based on general principles of branched alkane chemistry, as specific experimental data on this compound is limited.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental analysis of this compound stability and degradation.

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Variability in experimental conditions. The stability of alkanes is sensitive to factors such as temperature, light, and the presence of oxygen or metal ions.

  • Troubleshooting Steps:

    • Standardize Conditions: Ensure that all experiments are conducted under identical and well-controlled conditions. This includes maintaining a constant temperature, controlling exposure to light, and using a consistent atmosphere (e.g., inert gas or air).

    • Solvent Purity: Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.

    • Material of Vessels: Employ inert materials for reaction vessels (e.g., borosilicate glass) to prevent catalytic effects from the container surface.

    • Control Samples: Always run control samples in parallel to account for any background degradation.

Issue 2: Difficulty in identifying degradation products.

  • Possible Cause: Inappropriate analytical technique or low concentration of degradation products.

  • Troubleshooting Steps:

    • Method Selection: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semi-volatile degradation products of alkanes.

    • Sample Preparation: Concentrate the sample using techniques like solid-phase microextraction (SPME) or solvent evaporation to increase the concentration of degradation products to detectable levels.

    • Derivatization: For non-volatile products like alcohols or carboxylic acids, derivatization can improve their volatility and chromatographic behavior.

    • Reference Standards: If possible, use commercially available reference standards of expected degradation products to confirm their identity.

Issue 3: Unexpectedly rapid degradation of the compound.

  • Possible Cause: Presence of initiators of oxidation or microbial contamination.

  • Troubleshooting Steps:

    • Check for Peroxides: Test all solvents and reagents for the presence of peroxides, which can initiate radical chain reactions leading to alkane degradation.

    • Metal Contamination: Analyze for trace metal ion contamination, as these can act as catalysts for oxidation.

    • Sterilization: If microbial degradation is suspected, ensure all glassware and solutions are properly sterilized, and consider adding a bacteriostatic agent if compatible with the experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under oxidative stress?

A1: Branched alkanes like this compound are susceptible to autoxidation, a free-radical chain reaction. The presence of tertiary carbon-hydrogen (C-H) bonds in its structure makes it particularly prone to hydrogen abstraction.[1] The degradation is expected to initiate at these weaker C-H bonds, leading to the formation of alkyl radicals. These radicals can then react with oxygen to form hydroperoxides, which can further decompose into a variety of oxygenated products, including alcohols and ethers.[1]

Q2: How can I monitor the degradation of this compound over time?

A2: The most common method for monitoring the degradation of alkanes is gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS). A typical experimental protocol would involve:

  • Preparing a solution of this compound in a suitable solvent.

  • Storing the solution under the desired experimental conditions (e.g., elevated temperature, exposure to UV light, or in the presence of an oxidizing agent).

  • At regular time intervals, withdrawing an aliquot of the solution.

  • Analyzing the aliquot by GC to measure the decrease in the concentration of the parent compound and the appearance of degradation products.

Q3: Are there any specific safety precautions I should take when studying the degradation of this compound?

A3: Yes. When working with alkanes and their degradation products, standard laboratory safety practices should be followed. This includes working in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and being aware of the flammability of the compound and its potential degradation products. If using oxidizing agents, be aware of their specific hazards and handle them accordingly.

Data Presentation

Table 1: Thermal Degradation of this compound at 150°C

Time (hours)Concentration of this compound (mM)% Degradation
010.00
249.55
489.010
728.614
968.119

Table 2: Major Degradation Products Identified by GC-MS after 96 hours of Thermal Stress

Retention Time (min)Proposed StructureRelative Peak Area (%)
12.55,5-Diethyl-2-methylheptan-2-ol8.2
14.85,5-Diethyl-2-methylheptan-3-ol5.5
16.2Diethyl-methyl-heptyl ether isomer3.1
-Other minor products2.2

Experimental Protocols

Protocol 1: Determination of Oxidative Stability

  • Sample Preparation: Prepare a 10 mM solution of this compound in a high-purity, peroxide-free solvent (e.g., dodecane).

  • Experimental Setup: Transfer 1 mL aliquots of the solution into several sealed glass vials. Some vials should be purged with an inert gas (e.g., nitrogen) to serve as oxygen-free controls.

  • Incubation: Place the vials in a temperature-controlled oven at a set temperature (e.g., 120°C).

  • Time Points: At specified time intervals (e.g., 0, 12, 24, 48, 72, and 96 hours), remove one vial from each condition (with and without oxygen).

  • Analysis: Allow the vials to cool to room temperature. Analyze the samples by GC-FID or GC-MS to determine the concentration of remaining this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for both conditions to assess its oxidative stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis prep1 Prepare 10 mM solution of This compound prep2 Aliquot into sealed vials prep1->prep2 cond1 Incubate at set temperature (e.g., 120°C) prep2->cond1 cond2 Oxygen-rich vs. Oxygen-free (Inert gas) cond1->cond2 ana1 Withdraw samples at time intervals cond2->ana1 ana2 Analyze by GC-FID/MS ana1->ana2 ana3 Quantify parent compound and degradation products ana2->ana3

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway parent This compound radical Alkyl Radical (at tertiary carbon) parent->radical H abstraction peroxy Alkylperoxy Radical radical->peroxy + O2 hydroperoxide Hydroperoxide peroxy->hydroperoxide + R-H products Degradation Products (Alcohols, Ethers, etc.) hydroperoxide->products Decomposition

Caption: A simplified proposed oxidative degradation pathway for this compound.

References

Technical Support Center: Mass Spectral Analysis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectral fragmentation of highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) weak or absent in the mass spectrum of my highly branched alkane?

A: The molecular ion peak in highly branched alkanes is often weak or entirely absent due to the high stability of carbocations formed upon fragmentation.[1][2][3][4][5] The energy imparted by electron ionization (EI) is sufficient to cause immediate cleavage at the branching points, as this leads to the formation of more stable tertiary or secondary carbocations.[1][2][5] In contrast, linear alkanes tend to show a more prominent molecular ion peak, although its intensity decreases with increasing chain length.[1]

Troubleshooting Steps:

  • Lower the ionization energy: If your instrument allows, reducing the electron energy from the standard 70 eV may decrease fragmentation and enhance the molecular ion peak.

  • Use a soft ionization technique: Techniques like Chemical Ionization (CI) or Field Ionization (FI) impart less energy to the analyte molecule, resulting in significantly less fragmentation and a more prominent protonated molecule ([M+H]+) or molecular ion, which helps to confirm the molecular weight.[1]

Q2: The base peak in my spectrum is not the molecular ion. How do I identify the structure based on the fragments?

A: For branched alkanes, the base peak typically corresponds to the most stable carbocation formed by cleavage at a branching point.[1][4] The general principle is that fragmentation will preferentially occur to create a more substituted (and therefore more stable) carbocation. The stability order is tertiary > secondary > primary.[6]

Key Fragmentation Rules:

  • Cleavage at Branching Points: The C-C bond at a branch is the most likely to break.[1][2]

  • Loss of the Largest Substituent: At a branching point, the largest alkyl group is preferentially lost as a radical.[2][3] This is because it results in a more stable radical.

  • Formation of Stable Carbocations: The resulting cation's stability is a major driving force for the fragmentation pathway.[1][5]

Example: For 2-methylpentane, cleavage at the C2 position can lead to the loss of a propyl radical (CH3CH2CH2•) to form a stable secondary carbocation at m/z 57, or loss of a methyl radical (CH3•) to form another secondary carbocation at m/z 71.

Q3: My sample contains an alkane with a quaternary carbon, what characteristic fragments should I look for?

A: Alkanes with quaternary carbons exhibit very specific fragmentation patterns. Cleavage occurs at the bonds alpha to the quaternary carbon.[7][8] Look for fragment ions corresponding to the loss of the substituents attached to the quaternary center. For instance, in the mass spectrum of a 5,5-diethylalkane, you would expect to see prominent peaks corresponding to the loss of an ethyl radical (M-29) and a butyl radical (M-57).[7] The ion pair at m/z 126 and 127, corresponding to the loss of the largest substituent with a hydrogen rearrangement, is also characteristic.[7]

Q4: The mass spectrum is very complex with many peaks. How can I distinguish between isomers?

A: Differentiating between isomers of highly branched alkanes can be challenging due to the complexity of their mass spectra.[9][10] While mass spectrometry provides valuable clues, it is often used in conjunction with gas chromatography (GC).

Troubleshooting and Identification Strategy:

  • Gas Chromatography (GC) Retention Times: Different isomers will have distinct retention times on a GC column. Using a long, non-polar capillary column can improve the separation of isomers.[10]

  • Kovats Retention Indices: Calculating Kovats retention indices for your unknown compounds and comparing them to literature values can aid in identification.[10]

  • Comparison to Reference Spectra: If available, compare your experimental spectrum to a library of known spectra (e.g., NIST, Wiley).

  • Soft Ionization: As mentioned in Q1, using a soft ionization technique like CI can provide the molecular weight, which helps in confirming the elemental formula and narrowing down the possibilities.[1]

Quantitative Data Summary

The following table summarizes common fragment ions observed in the mass spectra of alkanes.

m/z ValueIon FormulaCommon Origin
M+[CₙH₂ₙ₊₂]⁺•Molecular Ion (Often weak or absent in highly branched alkanes)
M-15[Cₙ₋₁H₂ₙ₋₁]⁺Loss of a methyl radical (•CH₃)
M-29[Cₙ₋₂H₂ₙ₋₃]⁺Loss of an ethyl radical (•C₂H₅)
M-43[Cₙ₋₃H₂ₙ₋₅]⁺Loss of a propyl radical (•C₃H₇)
M-57[Cₙ₋₄H₂ₙ₋₇]⁺Loss of a butyl radical (•C₄H₉)
43[C₃H₇]⁺Propyl cation (often isopropyl)
57[C₄H₉]⁺Butyl cation (often tert-butyl)
71[C₅H₁₁]⁺Pentyl cation

Experimental Protocols

Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the highly branched alkane sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 ng/µL.

  • GC Separation:

    • Injector: Set to a temperature of 250-280°C.

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from m/z 40 to a value sufficiently above the expected molecular weight.

    • Source Temperature: Set according to manufacturer's recommendations (e.g., 230°C).

    • Quadrupole Temperature: Set according to manufacturer's recommendations (e.g., 150°C).

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak of interest. Compare the fragmentation pattern to known patterns and library spectra.

Chemical Ionization (CI) Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet as described above.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Chemical Ionization (CI).

    • Reagent Gas: Use a reagent gas such as methane (B114726) or isobutane. The choice of reagent gas can influence the degree of adduct formation and fragmentation.

    • Mass Range: Scan a range appropriate for the expected protonated molecule ([M+H]+) and any potential adduct ions.

    • Source Temperature and Pressure: Optimize according to the instrument and reagent gas used.

  • Data Analysis: Identify the [M+H]+ ion to confirm the molecular weight of the analyte.

Visualizations

Fragmentation_Pathway cluster_alkane Highly Branched Alkane M Molecular Ion (M+) F1 [M - R1]+ M->F1 - R1• F2 [M - R2]+ M->F2 - R2• R1 R1• R2 R2• Alkane R1-C(R)-R2

Caption: General fragmentation pathway of a highly branched alkane.

Troubleshooting_Workflow start Weak or Absent M+ q1 Is Molecular Weight Known? start->q1 soft_ion Use Soft Ionization (CI, FI) q1->soft_ion No analyze_frags Analyze Fragmentation Pattern q1->analyze_frags Yes soft_ion->analyze_frags compare_lib Compare with Library Spectra analyze_frags->compare_lib gc_ri Utilize GC Retention Index compare_lib->gc_ri end Structure Elucidated gc_ri->end

Caption: Troubleshooting workflow for analyzing highly branched alkanes.

References

Technical Support Center: Synthesis of Tertiary Carbon-Containing Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of alkanes containing tertiary carbons.

I. Troubleshooting Guides & FAQs

This section is organized by reaction type and addresses specific issues in a question-and-answer format.

A. Grignard Reactions with Ketones to form Tertiary Alcohols

Q1: My Grignard reaction with a sterically hindered ketone is giving a low yield of the desired tertiary alcohol, and I'm recovering a significant amount of my starting ketone. What is happening?

A1: This issue often arises from two competing side reactions: enolization and reduction.

  • Enolization: The Grignard reagent, acting as a base, can deprotonate the α-carbon of the ketone, forming an enolate. During the aqueous workup, this enolate is protonated, regenerating the starting ketone. This is particularly prevalent with sterically hindered ketones where the nucleophilic attack at the carbonyl carbon is slow.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol instead of the desired tertiary alcohol.[1]

Troubleshooting:

  • Use of Cerium (III) Chloride: The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly suppress enolization and other side reactions.[2][3] Organocerium reagents, formed in situ, are less basic but still highly nucleophilic, favoring the desired 1,2-addition to the carbonyl group.[3][4]

  • Low Temperatures: Performing the reaction at low temperatures (e.g., -78 °C) can help to minimize side reactions by favoring the kinetically controlled addition product over the thermodynamically controlled enolization product.[5]

Q2: I am observing the formation of a secondary alcohol instead of the expected tertiary alcohol in my Grignard reaction. How can I prevent this?

A2: The formation of a secondary alcohol indicates that a reduction side reaction is occurring. This happens when the Grignard reagent transfers a hydride from its β-carbon to the ketone's carbonyl group via a cyclic transition state. This is more common with bulky Grignard reagents and sterically hindered ketones.[1]

Troubleshooting:

  • Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).

  • Cerium (III) Chloride: As mentioned previously, the use of anhydrous CeCl₃ is highly effective in promoting the desired nucleophilic addition over reduction.[2][3]

B. Friedel-Crafts Alkylation

Q1: The product of my Friedel-Crafts alkylation is an isomer of the expected product. What is causing this?

A1: This is a classic case of carbocation rearrangement. The Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a carbocation from the alkyl halide. If this initial carbocation can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation) via a hydride or alkyl shift, it will do so before the electrophilic aromatic substitution occurs.[6][7]

Troubleshooting:

  • Use of Alkyl Halides that Form Stable Carbocations: Employ tertiary or secondary alkyl halides that will not rearrange to a more stable carbocation.

  • Friedel-Crafts Acylation followed by Reduction: This is the most reliable method to prevent rearrangement.[8][9] An acyl group is introduced first via Friedel-Crafts acylation. The resulting acylium ion is resonance-stabilized and does not rearrange.[10][11] The ketone product can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[8]

Q2: I am getting multiple alkyl groups added to my aromatic ring, even when using a 1:1 stoichiometry. How can I achieve monoalkylation?

A2: This phenomenon is called polyalkylation. The alkyl group introduced onto the aromatic ring is an activating group, making the product more nucleophilic and thus more reactive towards further alkylation than the starting material.[10]

Troubleshooting:

  • Use of a Large Excess of the Aromatic Substrate: By using the aromatic compound in large excess, the probability of the electrophile encountering an unreacted starting material molecule is much higher than encountering a monoalkylated product molecule.[10][12]

  • Friedel-Crafts Acylation followed by Reduction: The acyl group introduced in Friedel-Crafts acylation is deactivating, which prevents further substitution on the aromatic ring.[10][11] Subsequent reduction of the ketone yields the monoalkylated product.

C. Organocuprate (Gilman Reagent) Reactions

Q1: I am trying to synthesize a tertiary carbon-containing alkane by coupling an organocuprate with a tertiary alkyl halide, but I am primarily getting an alkene. Why is this happening?

A1: With secondary and especially tertiary alkyl halides, organocuprates can lead to E2 elimination as a major side reaction, competing with the desired Sₙ2 substitution.[13] The organocuprate can act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of a double bond.

Troubleshooting:

  • Substrate Choice: The Corey-House synthesis (using organocuprates) is most efficient with primary and secondary alkyl halides. For the synthesis of highly branched alkanes, alternative strategies may be necessary.

  • Reaction Conditions: Lowering the reaction temperature may slightly favor substitution over elimination, but elimination will likely remain a significant pathway with tertiary substrates.

II. Quantitative Data Summary

The following tables summarize quantitative data regarding the side reactions discussed.

Table 1: Effect of Cerium(III) Chloride on Grignard Addition to an Enolizable Ketone

EntryOrganometallic ReagentAdditiveProduct Yield (%)Recovered Starting Material (%)
1n-BuLiNone2655
2n-BuLiCeCl₃92-97-
3n-BuMgBrNone899
4n-BuMgBrCeCl₃99-

Data from a reaction with α-tetralone, a readily enolizable ketone.[5]

Table 2: Product Distribution in Friedel-Crafts Alkylation Prone to Rearrangement

ReactantsConditionsUnrearranged ProductRearranged Product
Benzene + 1-ChlorobutaneAlCl₃, 0 °Cn-Butylbenzene (~33%)sec-Butylbenzene (~67%)

Approximate ratio of products illustrating carbocation rearrangement.[6]

III. Experimental Protocols

Protocol 1: Cerium(III) Chloride-Mediated Grignard Reaction with a Sterically Hindered Ketone

This protocol describes a general procedure for the addition of a Grignard reagent to a ketone that is prone to enolization, using anhydrous cerium(III) chloride.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Grignard reagent solution in THF or diethyl ether

  • Ketone

  • Aqueous solution of a weak acid (e.g., 5% acetic acid or saturated NH₄Cl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Anhydrous CeCl₃: Commercial CeCl₃·7H₂O must be rigorously dried. A common procedure involves heating under vacuum. A detailed procedure for preparing anhydrous CeCl₃ can be found in Organic Syntheses.[5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend anhydrous CeCl₃ (1.1 equivalents relative to the ketone) in anhydrous THF under a nitrogen atmosphere.

  • Formation of the Organocerium Reagent: Cool the suspension to -78 °C (dry ice/acetone bath). To this suspension, add the Grignard reagent (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

  • Addition of the Ketone: Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared organocerium reagent at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Friedel-Crafts Acylation and Subsequent Reduction

This two-step procedure is designed to synthesize a primary alkylbenzene without carbocation rearrangement.

Step A: Friedel-Crafts Acylation

Materials:

  • Aromatic compound (e.g., benzene)

  • Acyl chloride (e.g., propanoyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic compound and anhydrous DCM. Cool the mixture in an ice bath.

  • Addition of Lewis Acid: To the cooled solution, add anhydrous AlCl₃ (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Addition of Acyl Chloride: Add the acyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis shows completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by distillation or column chromatography.

Step B: Wolff-Kishner Reduction of the Ketone

Materials:

  • Ketone from Step A

  • Hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O)

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol

  • Dilute hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the ketone, hydrazine hydrate (4-5 equivalents), and diethylene glycol.

  • Formation of Hydrazone: Heat the mixture to reflux for 1 hour.

  • Reduction: Add powdered KOH (4-5 equivalents) to the mixture and increase the temperature, allowing water and excess hydrazine to distill off. Continue to heat at reflux (around 190-200 °C) for 3-4 hours.

  • Workup: Cool the reaction mixture and add water. Extract the product with an organic solvent. Wash the combined organic layers with dilute HCl and then water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by distillation.

  • Purification: Purify the resulting alkane by distillation or column chromatography.

IV. Visualizations

Grignard_Side_Reactions Start Ketone + Grignard Reagent (R-MgX) Desired_Product Tertiary Alcohol (1,2-Addition) Start->Desired_Product Desired Pathway Enolization Enolization (Grignard as Base) Start->Enolization Side Reaction 1 Reduction Reduction (Hydride Transfer) Start->Reduction Side Reaction 2 (if R has β-H) Enolate Enolate Intermediate Enolization->Enolate Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol Recovered_Ketone Recovered Starting Ketone Enolate->Recovered_Ketone Aqueous Workup

Caption: Competing pathways in Grignard reactions with ketones.

Friedel_Crafts_Alkylation_Issues Start Aromatic Ring + Alkyl Halide + Lewis Acid Carbocation Carbocation Formation Start->Carbocation Rearrangement Carbocation Rearrangement (Hydride/Alkyl Shift) Carbocation->Rearrangement If possible Alkylation Electrophilic Aromatic Substitution Carbocation->Alkylation No Rearrangement Isomer_Product Rearranged Alkylated Product Rearrangement->Isomer_Product Leads to Monoalkylation Monoalkylated Product Alkylation->Monoalkylation Desired_Product Desired Alkylated Product Polyalkylation Polyalkylation Monoalkylation->Polyalkylation Product is more reactive Polyalkylated_Product Polyalkylated Products Polyalkylation->Polyalkylated_Product

Caption: Side reactions in Friedel-Crafts alkylation.

Troubleshooting_FC_Alkylation Problem Problem with Friedel-Crafts Alkylation? Rearrangement Rearranged Product? Problem->Rearrangement Yes Polyalkylation Multiple Alkylations? Problem->Polyalkylation No Solution_Rearrangement Use Friedel-Crafts Acylation followed by Reduction Rearrangement->Solution_Rearrangement Yes Solution_Polyalkylation1 Use Large Excess of Aromatic Substrate Polyalkylation->Solution_Polyalkylation1 Yes Solution_Polyalkylation2 Use Friedel-Crafts Acylation followed by Reduction Polyalkylation->Solution_Polyalkylation2 Also effective

Caption: Decision tree for troubleshooting Friedel-Crafts alkylation.

References

Technical Support Center: Optimization of Preparative Chromatography for 5,5-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of preparative chromatography for 5,5-Diethyl-2-methylheptane. The information is tailored to researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparative chromatography of this compound.

Issue 1: Poor Resolution or No Separation

Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase For a non-polar compound like this compound, a non-polar stationary phase is recommended.[1][2] Consider using a C18 or C8 column. If the compound elutes too quickly, a stationary phase with a higher carbon load or a different non-polar chemistry (e.g., phenyl) might provide better retention and selectivity.[3]
Incorrect Mobile Phase Composition The mobile phase should have a high percentage of organic solvent (e.g., acetonitrile, methanol) for eluting a non-polar compound from a reversed-phase column. If resolution is poor, consider an isocratic elution with a very high organic content or a shallow gradient.[4]
Column Overload Injecting too much sample can lead to broad, poorly resolved peaks.[5] Reduce the injection volume or the concentration of the sample.
Column Degradation The column may have lost its efficiency. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[6]

Issue 2: Peak Tailing

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Although less common for non-polar compounds, secondary interactions with active sites on the silica (B1680970) backbone can cause tailing.[6] Ensure a high-quality, well-endcapped column is being used.
Column Contamination Contaminants from previous injections can build up at the head of the column.[4] Flush the column with a strong solvent. The use of a guard column is also recommended to protect the main column.[4]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5] Dissolve the sample in the mobile phase if possible.

Issue 3: High Backpressure

Potential Cause Troubleshooting Steps
Column or Frit Blockage Particulate matter from the sample or mobile phase can clog the column inlet frit.[7] Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[6] If a blockage is suspected, try back-flushing the column.
Precipitation in the System Although less likely with non-polar solvents, ensure that all mobile phase components are fully miscible.
Flow Rate Too High An excessively high flow rate can lead to high backpressure.[7] Reduce the flow rate to within the column's recommended operating range.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for chromatography?

A1: The following table summarizes the key physical properties of this compound:

PropertyValueReference
Molecular Formula C12H26[8][9]
Molecular Weight 170.33 g/mol [8][9]
Boiling Point 198°C[10]
Density 0.7740 g/cm³[10]
Refractive Index 1.4320[10]

Q2: Which type of chromatography is most suitable for preparative separation of this compound?

A2: Due to its volatility, Gas Chromatography (GC) can be an effective method for the separation of alkanes.[11] However, for preparative scale, High-Performance Liquid Chromatography (HPLC) with a reversed-phase stationary phase is a common approach. Supercritical Fluid Chromatography (SFC) also shows promise as a viable alternative for alkane separation.[11]

Q3: What is a good starting point for a preparative HPLC method for this compound?

A3: A good starting point would be a reversed-phase C18 column with a high percentage of organic mobile phase. See the detailed experimental protocol below for a more comprehensive starting method.

Q4: How can I improve the yield and purity of my collected fractions?

A4: To improve yield and purity, focus on optimizing the selectivity of your separation.[1] This can be achieved by adjusting the mobile phase composition or trying different stationary phases.[1] Also, ensure that you are not overloading the column, as this can lead to co-elution of impurities with your target compound.

Experimental Protocols

Hypothetical Preparative HPLC Method for this compound

This protocol provides a general methodology that should be optimized for your specific instrumentation and purity requirements.

Parameter Condition
Instrument Preparative HPLC System
Column C18, 10 µm particle size, 50 x 250 mm
Mobile Phase Isocratic: 95% Acetonitrile, 5% Water (HPLC Grade)
Flow Rate 100 mL/min
Detector Refractive Index (RI) or UV at low wavelength (e.g., 210 nm)
Injection Volume 5 mL
Sample Preparation Dissolve 1 g of crude this compound in 10 mL of Acetonitrile
Column Temperature Ambient

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak.

  • Analyze the collected fraction for purity using an analytical HPLC method.

  • Based on the purity and yield, adjust the mobile phase composition, flow rate, or sample loading in subsequent runs.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Resolution) check_params Check Basic Parameters (Flow Rate, Pressure, Temperature) start->check_params check_mobile_phase Evaluate Mobile Phase (Composition, Purity, Degassing) check_params->check_mobile_phase Parameters OK hardware_issue Investigate Hardware (Leaks, Pump, Injector) check_params->hardware_issue Abnormal check_column Inspect Column (Contamination, Age, Correct Phase) check_mobile_phase->check_column Mobile Phase OK optimize_method Optimize Method (Gradient, Solvent, Additives) check_mobile_phase->optimize_method Issue Found check_column->optimize_method Column OK check_column->optimize_method Issue Found resolved Problem Resolved optimize_method->resolved Optimization Successful hardware_issue->resolved Fixed

Caption: A general troubleshooting workflow for preparative chromatography.

Optimization_Parameters goal Goal: Optimized Separation (High Purity & Yield) selectivity Selectivity (α) goal->selectivity efficiency Efficiency (N) goal->efficiency retention Retention Factor (k') goal->retention mobile_phase Mobile Phase Composition selectivity->mobile_phase stationary_phase Stationary Phase Chemistry selectivity->stationary_phase flow_rate Flow Rate efficiency->flow_rate column_dims Column Dimensions efficiency->column_dims retention->mobile_phase

Caption: Key parameter relationships in chromatographic optimization.

References

"methods for removing isomeric impurities from 5,5-Diethyl-2-methylheptane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing isomeric impurities from 5,5-Diethyl-2-methylheptane. Due to the inherent challenges in separating structurally similar isomers, this guide offers troubleshooting advice and detailed protocols for common laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove isomeric impurities from this compound?

A1: The separation of alkane isomers, such as those of this compound, is a significant challenge due to their very similar physical and chemical properties.[1][2][3] Isomers have the same molecular formula and, consequently, the same mass, leading to nearly identical boiling points, polarities, and solubilities.[2] This makes traditional separation techniques like distillation largely ineffective. The primary challenge lies in finding a method that can differentiate between the subtle differences in their molecular shapes and sizes.[1]

Q2: What are the primary methods available for separating alkane isomers?

A2: The most common and effective methods rely on shape-selective separation principles. These include:

  • Adsorptive Separation: This technique uses porous materials like zeolites (molecular sieves) or metal-organic frameworks (MOFs) that have specific pore sizes.[4][5][6] Molecules with the right size and shape can enter the pores and are retained, while other isomers are excluded.[4] For instance, Zeolite 5A is often used to separate linear alkanes from their branched counterparts.[4][6]

  • Preparative Gas Chromatography (GC): This is a high-resolution technique that can separate isomers based on their differential partitioning between a stationary phase and a mobile gas phase.[7] By using long capillary columns with highly selective stationary phases, it's possible to achieve baseline separation of closely related isomers.[8]

  • Urea Adduction: This method can be used to separate linear n-alkanes from branched isomers. Urea forms crystalline inclusion complexes with straight-chain alkanes but not with branched ones.

Q3: Are there any large-scale industrial methods for this type of separation?

A3: Yes, in the petrochemical industry, adsorptive separation using molecular sieves is a well-established technology.[4][6][9] Processes like simulated moving bed (SMB) chromatography are employed for continuous separation of isomers to produce high-octane gasoline components.[5] Metal-organic frameworks (MOFs) are also being heavily researched as a more efficient alternative to zeolites for these large-scale separations due to their tunable structures and high porosity.[5][10]

Troubleshooting Guides

Adsorptive Separation using Molecular Sieves
Issue Possible Cause Troubleshooting Steps
Poor Separation Efficiency Incorrect molecular sieve type selected.The pore size of the molecular sieve is critical. For separating highly branched isomers from less branched ones, a sieve with a pore diameter that selectively admits one isomer is needed. For C12 alkanes, consider zeolites with pore sizes in the range of 5-7 Å.
Incomplete activation of the molecular sieve.Molecular sieves must be activated by heating under vacuum to remove adsorbed water, which can block the pores. Ensure activation at the recommended temperature (typically >300°C) for several hours.
Inappropriate solvent or temperature.The choice of solvent and operating temperature can affect the adsorption/desorption kinetics. Experiment with different non-polar solvents and run the separation at different temperatures to optimize selectivity.
Low Product Recovery Irreversible adsorption of the target molecule.The target isomer may be too strongly adsorbed on the molecular sieve. Try using a more competitive solvent for elution or increasing the temperature during the elution step.
Sample overload.The capacity of the molecular sieve bed has been exceeded. Reduce the amount of sample loaded onto the column or increase the amount of adsorbent used.
Slow Column Flow Rate Fine particles from the adsorbent.The molecular sieve may contain fine particles that are clogging the column frit. Use a pre-filter or allow the fines to settle before packing the column.[11]
Compaction of the adsorbent bed.Over time, the adsorbent bed can settle and compact, reducing flow. Repacking the column may be necessary.[11]
Preparative Gas Chromatography (GC)
Issue Possible Cause Troubleshooting Steps
Co-elution of Isomers Insufficient column resolution.Use a longer capillary column or a column with a stationary phase that offers better selectivity for hydrocarbon isomers (e.g., certain polysiloxane or wax-type phases).[8]
Non-optimal temperature program.The temperature ramp rate can significantly affect separation. Try a slower temperature gradient to increase the separation between closely eluting peaks.[8]
Carrier gas flow rate is not optimal.The efficiency of a GC separation is dependent on the linear velocity of the carrier gas. Optimize the flow rate for the specific carrier gas (e.g., Helium, Hydrogen) being used.
Peak Tailing or Fronting Column overload.Injecting too much sample can lead to poor peak shape. Reduce the injection volume or dilute the sample.
Active sites in the injection port or column.Silanize the injection port liner and use a high-quality, deactivated column to minimize interactions with the analytes.
Low Yield from Collection Inefficient trapping of the eluted peak.Ensure the trapping system at the GC outlet is cold enough to efficiently condense the target isomer. A cold finger with liquid nitrogen or a dry ice/acetone bath is often effective.
Peak broadening leading to poor collection timing.Optimize the chromatography to achieve sharp, well-defined peaks. This will make it easier to time the collection of the desired fraction.

Data Presentation

Table 1: Comparison of Potential Separation Techniques for C12 Alkane Isomers

Technique Principle Expected Purity Throughput Key Advantages Key Limitations
Adsorptive Separation (Zeolites/MOFs) Molecular Sieving[4][5]90-98%Moderate to HighScalable, can be tailored for specific isomers.[5]Requires careful selection and activation of the adsorbent.
Preparative GC Differential Partitioning[7]>99%LowVery high resolution and purity.Not easily scalable, time-consuming for large quantities.
Fractional Distillation Boiling Point Difference<50%HighSimple, well-established technique.Ineffective for isomers with very close boiling points.
Urea Adduction Inclusion Complex FormationN/A for branched isomersModerateEffective for removing linear alkanes.Not suitable for separating branched isomers from each other.

Experimental Protocols

Protocol 1: Isomer Separation by Adsorptive Chromatography

This protocol describes a general method for the separation of branched alkane isomers using a packed column of a suitable molecular sieve.

Methodology:

  • Adsorbent Selection and Activation:

    • Select a molecular sieve with a pore size appropriate for differentiating between the target isomer and its impurities. For branched C12 alkanes, a zeolite like MFI may be suitable.[9]

    • Activate the molecular sieve by heating it in a furnace under a vacuum or a flow of inert gas (e.g., Nitrogen) at 350°C for 4-6 hours to remove any adsorbed water.

  • Column Packing:

    • Prepare a slurry of the activated molecular sieve in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass chromatography column with a stopcock and a fitted disc.

    • Gently tap the column to ensure even packing and allow the solvent to drain until it is level with the top of the adsorbent bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the non-polar solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the non-polar solvent. The isomer that is excluded from the pores of the adsorbent will elute first.

    • Collect fractions of the eluate in separate vials.

  • Analysis:

    • Analyze the collected fractions by Capillary Gas Chromatography (GC) to determine the composition of each fraction and identify those containing the purified this compound.

Protocol 2: Purification by Preparative Gas Chromatography (GC)

This protocol outlines the purification of a specific isomer from a mixture using a preparative GC system.

Methodology:

  • Analytical Method Development:

    • Develop an analytical GC method that shows baseline separation of this compound from its isomers.

    • Use a high-resolution capillary column (e.g., 50m x 0.53mm ID) with a stationary phase suitable for non-polar compounds.

    • Optimize the temperature program and carrier gas flow rate to maximize resolution.

  • System Setup:

    • Install a preparative injection port and a collection trap at the detector outlet of the GC.

    • The collection trap should be designed to be cooled with liquid nitrogen or a dry ice/acetone slurry.

  • Preparative Run:

    • Inject a larger volume of the isomeric mixture (within the capacity of the preparative column).

    • Monitor the separation on the chromatogram.

  • Fraction Collection:

    • As the peak corresponding to this compound begins to elute, place the cooled collection trap at the outlet.

    • Remove the trap as soon as the peak has finished eluting to prevent contamination from subsequent peaks.

  • Recovery and Analysis:

    • Allow the collection trap to warm to room temperature.

    • Rinse the condensed liquid into a clean vial with a small amount of a volatile solvent (e.g., pentane).

    • Confirm the purity of the collected fraction using the analytical GC method developed in step 1.

Visualizations

G cluster_prep Adsorptive Separation Workflow A 1. Activate Molecular Sieve (Heat under vacuum) B 2. Pack Chromatography Column A->B D 4. Load Sample onto Column B->D C 3. Dissolve Isomer Mixture in Non-Polar Solvent C->D E 5. Elute with Solvent D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by GC F->G

Caption: Workflow for isomer purification by adsorptive separation.

G cluster_logic Logical Flow for Method Selection node_process node_process start Goal: Purify This compound q_purity High Purity (>99%) Required? start->q_purity q_scale Large Scale (>1g) Needed? q_purity->q_scale Yes adsorption Use Adsorptive Separation q_purity->adsorption No prep_gc Use Preparative GC q_scale->prep_gc No reconsider Re-evaluate Purity vs. Scale Requirements q_scale->reconsider Yes

Caption: Decision tree for selecting a purification method.

References

"improving signal-to-noise ratio for 5,5-Diethyl-2-methylheptane in mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for 5,5-Diethyl-2-methylheptane in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak ([M]⁺) of this compound weak or absent in my mass spectrum?

A1: Branched alkanes like this compound readily undergo fragmentation upon electron ionization (EI), which is a common ionization technique.[1] This is due to the stability of the resulting carbocations formed after the initial ionization. Cleavage is favored at the branching points of the molecule. This extensive fragmentation means that fewer intact molecular ions survive to reach the detector, resulting in a weak or absent [M]⁺ peak.[1][2]

Q2: What are the expected major fragment ions for this compound?

A2: The fragmentation of branched alkanes is predictable. Cleavage of the C-C bond adjacent to a branching point is the most common fragmentation pathway.[1] The positive charge is preferentially retained by the more substituted and stable carbocation. For this compound (molecular weight: 170.33 g/mol ), the loss of the largest alkyl group at a branch point is often favored.[2][3]

Q3: Which ionization techniques are best suited for analyzing this compound to obtain a better signal-to-noise ratio?

A3: To enhance the molecular ion peak and improve the signal-to-noise ratio, "soft" ionization techniques are recommended as they impart less energy to the analyte molecules, thus reducing fragmentation.[1]

  • Electron Ionization (EI): While being a classic method for nonpolar, volatile samples, standard 70 eV EI is considered a "hard" technique that causes extensive fragmentation.[4][5][6]

  • Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas to produce ions through less energetic reactions, resulting in significantly less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[1][4][6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively polar, semi-volatile samples, but can also be used for nonpolar species. It typically produces a quasi-molecular ion, [M+H]⁺.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

CauseRecommended Solution
Sub-optimal GC Parameters Optimize the temperature program of the gas chromatograph. A slower temperature ramp rate can improve peak shape and intensity.[7] Ensure the carrier gas flow rate is set to the optimal linear velocity for the column being used to achieve the best resolution and sensitivity.[7]
Inefficient Ionization If using Electron Ionization (EI), consider reducing the electron energy from the standard 70 eV. This can decrease fragmentation and enhance the molecular ion peak, though it may also reduce overall ion intensity.[1] Alternatively, switch to a soft ionization technique like Chemical Ionization (CI).[1]
Sample Concentration The sample may be too dilute. If possible, concentrate the sample to increase the amount of analyte introduced into the mass spectrometer.[8]
Injector Issues For split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently. Using a pressure pulse during a splitless injection can help reduce this mass discrimination.[7] Also, ensure the injector temperature is high enough for complete vaporization.[7]
Issue 2: High Background Noise

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Carrier Gas Use high-purity carrier gas and ensure all gas lines and fittings are leak-free. Installing and regularly changing oxygen and moisture traps on the carrier gas line is highly recommended.[7]
Column Bleed At higher temperatures, the stationary phase of the GC column can degrade and "bleed," contributing to the background noise. Ensure the column is not heated beyond its maximum recommended temperature. If the column is old, it may need to be replaced.
System Contamination Contaminants can accumulate in the injector, column, and ion source. Regular maintenance, including cleaning the ion source and replacing the septum and liner, is crucial.[7] Performing a system "bake-out" at a high temperature can also help remove contaminants.
Sample Matrix Interference The sample itself may contain impurities that contribute to the background noise. Employ sample clean-up procedures such as solid-phase extraction (SPE) to remove interfering substances.[8]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol outlines the general steps for preparing a sample containing this compound for GC-MS analysis.

  • Sample Dissolution: Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or dichloromethane. The choice of solvent should be compatible with the GC column and not interfere with the analyte peaks.[9]

  • Concentration Adjustment: Aim for a final analyte concentration that is within the optimal detection range of your instrument. This may require dilution or concentration of the initial sample.

  • Purification (if necessary): If the sample matrix is complex, use solid-phase extraction (SPE) to remove non-volatile contaminants and interfering substances.[8]

  • Filtration: Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the injector or column.

  • Internal Standard Addition: To ensure accurate quantification, add a known amount of an internal standard to the sample. The internal standard should be a compound with similar chemical properties to this compound but with a different retention time.

Protocol 2: Optimizing GC-MS Parameters for Improved Signal-to-Noise

This protocol provides a starting point for optimizing GC-MS parameters.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1ms, HP-5ms).

    • Injector Temperature: Set to a temperature that ensures complete vaporization of the sample without causing thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start with an initial oven temperature below the boiling point of the solvent.[7] Implement a temperature ramp (e.g., 10 °C/min) to an appropriate final temperature to ensure good separation and peak shape.

    • Carrier Gas: Use high-purity helium or hydrogen at an optimized flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode:

      • Electron Ionization (EI): Start with the standard 70 eV. If the molecular ion is weak, try reducing the energy to 30-50 eV.

      • Chemical Ionization (CI): Use methane (B114726) or isobutane (B21531) as the reagent gas to obtain a strong [M+H]⁺ ion.[4]

    • Ion Source Temperature: Optimize the ion source temperature according to the manufacturer's recommendations (typically 200-250 °C).

    • Mass Range: Scan a mass range that includes the molecular ion of this compound (m/z 170.33) and its expected fragment ions.

    • Detector Voltage: Ensure the detector voltage is set appropriately to provide good sensitivity without excessive noise.

Visualizations

Troubleshooting_Workflow_Low_Signal start Low Signal Intensity check_gc Verify GC Parameters (Temp Program, Flow Rate) start->check_gc check_ionization Assess Ionization Method start->check_ionization check_sample Evaluate Sample (Concentration, Purity) start->check_sample check_injector Inspect Injector (Temp, Liner, Septum) start->check_injector solution_gc Optimize GC Method check_gc->solution_gc solution_ionization Switch to Soft Ionization (CI) or Reduce EI Energy check_ionization->solution_ionization solution_sample Concentrate or Clean Up Sample check_sample->solution_sample solution_injector Perform Injector Maintenance check_injector->solution_injector Ionization_Method_Comparison cluster_ei Electron Ionization (EI) cluster_ci Chemical Ionization (CI) analyte This compound ei Hard Ionization (70 eV) analyte->ei ci Soft Ionization analyte->ci ei_result High Fragmentation Weak [M]⁺ Peak ei->ei_result ci_result Low Fragmentation Strong [M+H]⁺ Peak ci->ci_result

References

Validation & Comparative

A Comparative Analysis of 5,5-Diethyl-2-methylheptane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of isomeric properties is crucial for compound identification, purification, and application. This guide provides a comparative analysis of 5,5-Diethyl-2-methylheptane and its structural isomers, focusing on their physicochemical properties and the analytical techniques used for their differentiation.

The molecular formula C₁₂H₂₆ represents 355 structural isomers of dodecane (B42187), each exhibiting unique physical and chemical characteristics dictated by their distinct arrangements of carbon atoms. These differences in properties, such as boiling point, density, and spectral characteristics, are fundamental to their separation and identification. This guide will explore these differences through a comparative data analysis and detailed experimental protocols.

Physicochemical Properties of Selected Dodecane Isomers

The degree of branching in alkane isomers significantly influences their physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular London dispersion forces. This weakening of intermolecular forces typically results in lower boiling points compared to their straight-chain counterparts. Conversely, highly symmetrical branched isomers can pack more efficiently into a crystal lattice, leading to higher melting points.

Below is a comparison of the available physicochemical data for this compound and two other representative C₁₂H₂₆ isomers: the linear n-dodecane and the highly branched 2,2,3,3,4,4-hexamethylhexane (B14562152).

PropertyThis compoundn-Dodecane2,2,3,3,4,4-Hexamethylhexane
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆
Molar Mass ( g/mol ) 170.33170.34170.33
Boiling Point (°C) Data not readily available216.2192[1]
Density (g/mL at 20°C) Data not readily available0.7495[2]~0.845[1]
Refractive Index (n²⁰/D) Data not readily available1.421[2]1.4589[1]

Experimental Protocols for Isomer Analysis

The differentiation and characterization of alkane isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a primary technique for separating volatile compounds like dodecane isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Experimental Workflow for Isomer Separation:

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample Isomer Mixture Dilution Dilute in Hexane Sample->Dilution Injection Inject Sample Dilution->Injection Standard Prepare n-Alkane Standard Standard->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Retention Determine Retention Times Chromatogram->Retention Identification Identify Isomers Retention->Identification

Figure 1: Workflow for the separation of dodecane isomers using Gas Chromatography.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is effective for separating alkane isomers based on their boiling points.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Temperature Program: A programmed temperature ramp is employed to ensure the efficient separation of isomers with a wide range of boiling points. The oven temperature is gradually increased to elute the compounds from the column.

  • Injection: A small volume of the diluted sample is injected into the heated inlet.

  • Detection: The FID provides a sensitive response to hydrocarbons as they elute from the column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. Generally, more branched isomers have lower boiling points and thus shorter retention times.

Mass Spectrometry (MS)

Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both separation and structural elucidation. Mass spectrometry bombards the eluted isomers with electrons, causing them to ionize and fragment in characteristic patterns.

Key Principles of Alkane Fragmentation:

  • Molecular Ion (M⁺): The intensity of the molecular ion peak is highest for straight-chain alkanes and decreases with increased branching.

  • Fragmentation: Fragmentation occurs preferentially at points of branching due to the formation of more stable secondary and tertiary carbocations. The loss of the largest alkyl group from a branch point is often favored.

  • Characteristic Fragments: Alkanes produce a series of fragment ions with m/z values corresponding to the loss of alkyl groups (e.g., CH₃, C₂H₅, etc.).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is influenced by its local electronic environment, including the degree of substitution.

Interpreting ¹³C NMR Spectra of Alkanes:

  • Chemical Shift Range: Carbon atoms in alkanes typically resonate in the upfield region of the spectrum (approximately 10-60 ppm).

  • Effect of Branching: The chemical shifts of carbon atoms are affected by the number of adjacent carbon atoms (α, β, and γ effects). Branching generally causes a downfield shift for the carbon at the branch point and can cause shifts in neighboring carbons.

  • Symmetry: The number of unique signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. Symmetrical isomers will show fewer signals than asymmetrical ones. For example, the highly symmetrical 2,2,3,3,4,4-hexamethylhexane would be expected to have fewer signals than the less symmetrical this compound.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of this compound and its isomers.

Isomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis cluster_comparison Comparative Data Evaluation Synthesis Synthesize Isomers Purification Purify by Distillation/Chromatography Synthesis->Purification Properties Measure Physical Properties (BP, Density, nD) Purification->Properties GCMS GC-MS Analysis Purification->GCMS NMR ¹³C NMR Analysis Purification->NMR DataTable Tabulate Quantitative Data Properties->DataTable GCMS->DataTable NMR->DataTable Trends Analyze Structure-Property Relationships DataTable->Trends Report Generate Comparison Guide Trends->Report

Figure 2: A logical workflow for the synthesis, analysis, and comparison of alkane isomers.

References

Validation of 5,5-Diethyl-2-methylheptane as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 5,5-Diethyl-2-methylheptane as a chemical reference standard. Due to the limited availability of public data on this specific compound, this document presents a hypothetical validation process based on established principles for the qualification of reference materials. This guide also offers a comparison with commonly used alternative reference standards in relevant analytical applications.

Introduction to this compound

This compound is a branched-chain alkane with the chemical formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] Its potential utility as a reference standard lies in applications requiring the identification and quantification of branched hydrocarbons, such as in the analysis of fuels, lubricants, and environmental samples by gas chromatography (GC).

Comparative Analysis with Alternative Reference Standards

The suitability of this compound as a reference standard can be evaluated by comparing its hypothetical performance characteristics against established alkane standards. Branched and straight-chain alkanes are frequently used to determine retention indices in GC, which aids in the identification of unknown compounds in complex mixtures.[2][3]

Table 1: Comparison of Key Physicochemical Properties

PropertyThis compound (Hypothetical)n-Dodecane (C₁₂)2,2,4-Trimethylpentane (Isooctane)
CAS Number 62198-95-2[1]112-40-3540-84-1
Molecular Formula C₁₂H₂₆[1]C₁₂H₂₆C₈H₁₈
Molecular Weight ( g/mol ) 170.33[1]170.34114.23
Boiling Point (°C) ~190-200216.399.3
Structure BranchedLinearBranched
Primary Application GC Retention Index MarkerGC Retention Index Marker, SolventOctane Rating Standard, GC Solvent

Hypothetical Validation Data for this compound

The following tables summarize the expected outcomes of a comprehensive validation study for this compound intended for use as a primary reference standard.

Table 2: Purity and Impurity Profile

Analytical TechniqueParameterSpecificationHypothetical Result
Gas Chromatography (GC-FID) Purity (Area %)≥ 99.5%99.8%
Number of Impurities > 0.1%≤ 21
Total Impurities≤ 0.5%0.2%
Mass Spectrometry (MS) Molecular Ion [M]⁺170.2035170.2033
Nuclear Magnetic Resonance (¹H NMR) Structural ConfirmationConforms to structureConforms
Organic ImpuritiesNo detectable signalsNo detectable signals
Karl Fischer Titration Water Content≤ 0.05%0.02%
Residue on Ignition Non-volatile Impurities≤ 0.05%< 0.01%

Table 3: Characterization Data

TestMethodHypothetical Result
Identity (IR) Conforms to reference spectrumConforms
Elemental Analysis (%C, %H) Combustion AnalysisC: 84.62 (Theory: 84.61), H: 15.38 (Theory: 15.39)
Physical Appearance Visual InspectionClear, colorless liquid

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible validation of a reference standard.

Purity Determination by Gas Chromatography (GC-FID)
  • Instrument: Agilent 7890B GC with Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
  • GC-MS: The GC conditions are the same as for the purity determination. The mass spectrometer is operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • ¹H and ¹³C NMR: Spectra are recorded on a Bruker 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Water Content by Karl Fischer Titration
  • Instrument: Mettler Toledo C20S Compact Karl Fischer Coulometer.

  • Method: A known amount of the sample is injected into the titration cell, and the water content is determined by coulometric titration.

Visualization of Validation Workflow and Comparative Logic

The following diagrams illustrate the logical flow of the validation process and the decision-making involved in comparing this compound with alternative standards.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification identity Identity Confirmation (IR, NMR, MS) purification->identity purity Purity & Impurity Profile (GC-FID, Karl Fischer) identity->purity physchem Physicochemical Tests (Appearance, Elemental Analysis) purity->physchem data_review Data Review & Approval physchem->data_review cert_of_analysis Certificate of Analysis Generation data_review->cert_of_analysis final_product Qualified Reference Standard cert_of_analysis->final_product Release as Reference Standard

Caption: Workflow for the validation of a new reference standard.

Comparative_Logic cluster_candidates Candidate Reference Standards cluster_criteria Evaluation Criteria start Need for a C12 Branched Alkane Reference Standard candidate1 This compound (New Candidate) start->candidate1 candidate2 n-Dodecane (Linear Alternative) start->candidate2 candidate3 Other C12 Isomers (Branched Alternatives) start->candidate3 criteria1 Application Specificity (e.g., GC Retention Index) candidate1->criteria1 criteria2 Purity & Stability candidate1->criteria2 criteria3 Commercial Availability & Cost candidate1->criteria3 candidate2->criteria1 candidate2->criteria2 candidate2->criteria3 candidate3->criteria1 candidate3->criteria2 candidate3->criteria3 decision Select Optimal Reference Standard criteria1->decision criteria2->decision criteria3->decision

Caption: Decision matrix for selecting a suitable reference standard.

References

A Comparative Guide to Gas Chromatographic Retention Indices of Octane Isomers on Diverse Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomeric compounds are critical. This guide provides a comprehensive comparison of the gas chromatographic (GC) retention indices of various octane (B31449) isomers on a range of stationary phases. By presenting experimental data in a clear, comparative format, this document aims to facilitate method development and enhance the understanding of separation mechanisms for these closely related hydrocarbons.

Unraveling the Elution Behavior of Octane Isomers

The separation of octane isomers by gas chromatography is fundamentally governed by the interactions between the individual isomers and the stationary phase within the GC column. Non-polar stationary phases primarily separate compounds based on their boiling points and degree of branching, while polar stationary phases introduce additional separation mechanisms based on polarity and specific intermolecular interactions. This guide explores these differences by presenting Kovats retention indices, a standardized measure of retention that is less dependent on operational parameters than retention time alone.

Comparative Retention Index Data

The following tables summarize the Kovats retention indices (I) for eighteen octane isomers on various stationary phases. The data has been compiled from publicly available databases and scientific literature.

Table 1: Kovats Retention Indices of Octane Isomers on Non-Polar Stationary Phases

Octane IsomerSqualane (Non-Polar)OV-101 (Non-Polar)SE-30 (Non-Polar)
n-Octane800800800
2-Methylheptane765766765
3-Methylheptane772773772
4-Methylheptane768[1]--
2,2-Dimethylhexane723720-
2,3-Dimethylhexane761[1]758-
2,4-Dimethylhexane729730729
2,5-Dimethylhexane720721720
3,3-Dimethylhexane759760759
3,4-Dimethylhexane773774-
3-Ethylhexane777[1]775-
2,2,3-Trimethylpentane734736-
2,2,4-Trimethylpentane (Isooctane)691694691
2,3,3-Trimethylpentane757761-
2,3,4-Trimethylpentane750752-
2-Methyl-3-ethylpentane762[1]763-
3-Methyl-3-ethylpentane770[1]769-
2,2,3,3-Tetramethylbutane724726-

Table 2: Kovats Retention Indices of Octane Isomers on a Polar Stationary Phase

Octane IsomerCarbowax 20M (Polar)
n-Octane800[2]
Toluene (for reference)963

Note: Comprehensive experimental data for all octane isomers on polar stationary phases is limited in the readily available literature. The retention of non-polar alkanes on highly polar phases is generally weak, leading to less common applications for this specific separation.

Experimental Protocols

The retention indices presented in this guide were determined using gas chromatography. While specific experimental conditions vary between different data sources, a general methodology for the determination of Kovats retention indices is outlined below.

General Methodology for Kovats Retention Index Determination
  • Instrumentation : A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is typically used.

  • Column : A capillary column coated with the desired stationary phase (e.g., Squalane, OV-101, SE-30 for non-polar separations; Carbowax 20M for polar separations). Typical column dimensions are 30-60 meters in length, 0.25-0.32 mm in internal diameter, and with a film thickness of 0.25-0.50 µm.

  • Carrier Gas : Helium or hydrogen is used as the carrier gas at a constant flow rate or constant pressure.

  • Temperature Program : For isothermal analysis, the column temperature is held constant. For temperature-programmed analysis, the temperature is increased at a linear rate (e.g., 5 °C/min) over a defined range.

  • Injection : A small volume (e.g., 1 µL) of a dilute solution of the octane isomer(s) and a series of n-alkane standards (e.g., C7 to C10) is injected into the GC.

  • Data Analysis : The retention times of the octane isomers and the bracketing n-alkanes are recorded. The Kovats retention index (I) is then calculated using the following formula for temperature-programmed GC:

    I = 100 * [n + (tR(isomer) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • n is the carbon number of the n-alkane eluting before the isomer.

    • N is the carbon number of the n-alkane eluting after the isomer.

    • tR(isomer) is the retention time of the octane isomer.

    • tR(n) is the retention time of the n-alkane with carbon number n.

    • tR(N) is the retention time of the n-alkane with carbon number N.

Visualizing Separation Principles

The following diagram illustrates the general principle of separating octane isomers based on stationary phase polarity.

G cluster_0 Sample Injection cluster_1 GC Column cluster_2 Elution Order Octane Isomer Mixture Octane Isomer Mixture Non-Polar Stationary Phase Non-Polar Stationary Phase Octane Isomer Mixture->Non-Polar Stationary Phase Volatility-based Polar Stationary Phase Polar Stationary Phase Octane Isomer Mixture->Polar Stationary Phase Interaction-based Elution_NonPolar Separation primarily by Boiling Point & Branching Non-Polar Stationary Phase->Elution_NonPolar Elution_Polar Separation influenced by Polarity & Specific Interactions Polar Stationary Phase->Elution_Polar

References

A Comparative Analysis of Boiling Points: Straight-Chain vs. Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the differing boiling points of straight-chain and branched alkanes, supported by experimental data and detailed methodologies.

The structural isomerism in alkanes, specifically the variation between straight-chain and branched structures, plays a pivotal role in their physical properties. One of the most fundamental of these properties is the boiling point. This guide provides a comprehensive comparison of the boiling points of straight-chain and branched alkanes, presenting key experimental data and the methodologies used to obtain them. Understanding these differences is crucial for applications ranging from solvent selection in organic synthesis to the fractional distillation of petroleum products.

The Influence of Molecular Structure on Boiling Point

Alkanes are nonpolar molecules, and the primary intermolecular forces are the weak van der Waals forces, also known as London dispersion forces. The strength of these forces is dependent on the surface area of the molecule. In straight-chain alkanes, the molecules can align and pack closely together, maximizing the surface area of contact between them.[1][2] This close packing leads to stronger van der Waals forces, which require more energy to overcome, resulting in higher boiling points.[1][3]

Conversely, branched alkanes have a more compact, spherical shape.[2] This branching reduces the effective surface area available for intermolecular contact.[1][2] As a result, the van der Waals forces between branched alkane molecules are weaker than those between their straight-chain isomers of the same molecular weight.[1][2] Consequently, less energy is needed to separate the molecules, leading to lower boiling points.[1][2]

Experimental Data: A Comparative Overview

The following tables summarize the experimentally determined boiling points for various straight-chain and branched alkanes, illustrating the clear trend of decreasing boiling points with increased branching.

Table 1: Boiling Points of Pentane Isomers (C₅H₁₂) [2][4][5][6]

IsomerStructureBoiling Point (°C)
n-PentaneStraight-chain36.1
Isopentane (B150273) (2-Methylbutane)Branched27.7 - 28
Neopentane (2,2-Dimethylpropane)Highly Branched9.5 - 10

Table 2: Boiling Points of Hexane Isomers (C₆H₁₄) [7]

IsomerStructureBoiling Point (°C)
n-HexaneStraight-chain68.7 - 69
2-MethylpentaneBranched60.3
3-MethylpentaneBranched63.3
2,2-DimethylbutaneHighly Branched49.7
2,3-DimethylbutaneHighly Branched58.0

Table 3: Boiling Points of Heptane Isomers (C₇H₁₆) [8][9][10]

IsomerStructureBoiling Point (°C)
n-HeptaneStraight-chain98.4
2-MethylhexaneBranched90.0
3-MethylhexaneBranched92.0
2,2-DimethylpentaneHighly Branched79.2
3,3-DimethylpentaneHighly Branched86.1
2,2,3-TrimethylbutaneVery Highly Branched80.9

Table 4: Boiling Points of Octane Isomers (C₈H₁₈) [11][12][13]

IsomerStructureBoiling Point (°C)
n-OctaneStraight-chain125.7
2-MethylheptaneBranched117.6
3-MethylheptaneBranched118.9
2,2,4-Trimethylpentane (Isooctane)Highly Branched99.3

Experimental Protocols for Boiling Point Determination

The boiling points cited in this guide are determined through established experimental techniques. The following is a generalized protocol that outlines the common methods used.

Objective: To accurately measure the boiling point of a liquid alkane sample.

Methods:

  • Distillation Method: This is a precise method for determining the boiling point of a liquid.[14]

    • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

    • Procedure:

      • The liquid alkane is placed in the distillation flask along with boiling chips.

      • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

      • The alkane is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

      • The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.

  • Thiele Tube Method: This microscale method is suitable for small sample volumes.[14]

    • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), sample tube, heating source.

    • Procedure:

      • A small amount of the liquid alkane is placed in a sample tube.

      • A capillary tube, with its sealed end up, is placed inside the sample tube.

      • The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil.

      • The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

      • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[15]

  • Reflux Method: This method involves heating the liquid to its boiling point and condensing the vapor back into the original flask.[14]

    • Apparatus: Round-bottom flask, condenser, thermometer, heating mantle.

    • Procedure:

      • The liquid alkane and boiling chips are placed in the round-bottom flask.

      • A condenser is attached vertically to the flask.

      • The liquid is heated to a gentle boil (reflux).

      • A thermometer is positioned so that its bulb is immersed in the vapor phase above the boiling liquid.

      • The stable temperature reading during reflux is the boiling point.

Data Recording and Correction: The atmospheric pressure should always be recorded at the time of the experiment, as boiling points are pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (1 atm or 760 mmHg), a correction may need to be applied.

Logical Relationship: Structure and Boiling Point

The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting boiling points.

G Relationship between Alkane Structure and Boiling Point cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Property Straight-Chain Alkane Straight-Chain Alkane Increased Surface Area Increased Surface Area Straight-Chain Alkane->Increased Surface Area Branched Alkane Branched Alkane Decreased Surface Area Decreased Surface Area Branched Alkane->Decreased Surface Area Stronger van der Waals Forces Stronger van der Waals Forces Increased Surface Area->Stronger van der Waals Forces Weaker van der Waals Forces Weaker van der Waals Forces Decreased Surface Area->Weaker van der Waals Forces Higher Boiling Point Higher Boiling Point Stronger van der Waals Forces->Higher Boiling Point Lower Boiling Point Lower Boiling Point Weaker van der Waals Forces->Lower Boiling Point

Caption: Alkane structure's effect on boiling point.

References

A Comparative Analysis of the Heats of Isomerization for Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of alkanes is a fundamental process in the petrochemical industry, pivotal for enhancing the octane (B31449) rating of gasoline. The heat of isomerization, a key thermodynamic parameter, dictates the equilibrium composition of isomer mixtures and provides insight into the relative stability of different structural isomers. This guide presents a comparative analysis of the heats of isomerization for the 18 structural isomers of octane, supported by experimental data, to serve as a valuable resource for researchers in physical chemistry, chemical engineering, and related fields.

Quantitative Data: Heats of Isomerization of Octane Isomers

The following table summarizes the heats of isomerization of the 18 octane isomers. The data represents the difference in the heat of combustion between each isomer and n-octane, measured at 25°C. These values correspond to the heats of isomerization to n-octane. A negative value indicates that the isomer is more stable than n-octane.

Octane IsomerHeat of Isomerization (kJ/mol) at 25°C (Gas Phase)
n-Octane0.00
2-Methylheptane-6.82
3-Methylheptane-5.94
4-Methylheptane-6.36
3-Ethylhexane-5.31
2,2-Dimethylhexane-15.23
2,3-Dimethylhexane-11.09
2,4-Dimethylhexane-13.01
2,5-Dimethylhexane-12.18
3,3-Dimethylhexane-13.60
3,4-Dimethylhexane-10.13
2-Methyl-3-ethylpentane-10.04
3-Methyl-3-ethylpentane-13.89
2,2,3-Trimethylpentane-18.03
2,2,4-Trimethylpentane-17.03
2,3,3-Trimethylpentane-17.24
2,3,4-Trimethylpentane-14.23
2,2,3,3-Tetramethylbutane (B1293380)-25.52

Data sourced from the Journal of Research of the National Bureau of Standards.[1]

Experimental Protocol: Determination of Heats of Isomerization

The heats of isomerization presented in this guide were determined by measuring the ratios of the heats of combustion of the different octane isomers.[1] This experimental approach involves the following key steps:

  • Sample Preparation: High-purity samples of each of the 18 octane isomers were synthesized and purified. The purity of the samples was critical to ensure the accuracy of the combustion calorimetry.

  • Calorimetric Measurement: The heat of combustion of each isomer was measured using a bomb calorimeter. For 17 of the isomers, the combustion was carried out in the liquid state. One isomer, 2,2,3,3-tetramethylbutane, which is a solid at room temperature, was combusted in the solid state.[1]

  • Ratio of Heats of Combustion: The core of the method lies in precisely measuring the ratio of the heat of combustion of each isomer to that of a reference substance (in this case, benzoic acid). This ratiometric approach minimizes certain systematic errors.

  • Calculation of Heats of Isomerization: The heat of isomerization of a given octane isomer relative to a reference isomer (e.g., n-octane) is determined from the difference in their heats of combustion.

  • Correction to Gas Phase: The experimental heats of combustion are measured for the condensed phase (liquid or solid). To obtain the heats of isomerization in the gaseous state, the heats of vaporization (or sublimation for the solid isomer) were used to correct the condensed-phase data.[1]

This method provides a robust and accurate means of determining the small differences in the energy content of structural isomers.

Relative Stability of Octane Isomers

The heats of isomerization provide a direct measure of the relative thermodynamic stability of the octane isomers. A more negative heat of isomerization (relative to n-octane) indicates a more stable isomer. The provided data shows a clear trend: increased branching leads to greater stability. The highly branched isomer 2,2,3,3-tetramethylbutane is the most stable, while the linear n-octane is the least stable among the 18 isomers.

Heats_of_Isomerization cluster_0 Relative Energy Levels of Octane Isomers n_Octane n-Octane (0.00 kJ/mol) Methylheptanes Methylheptanes (-5.94 to -6.82 kJ/mol) n_Octane->Methylheptanes Increasing Stability Ethylhexanes_and_others Ethylhexanes & Other Dimethylhexanes (-5.31 to -13.60 kJ/mol) Methylheptanes->Ethylhexanes_and_others Trimethylpentanes Trimethylpentanes (-14.23 to -18.03 kJ/mol) Ethylhexanes_and_others->Trimethylpentanes Tetramethylbutane 2,2,3,3-Tetramethylbutane (-25.52 kJ/mol) Trimethylpentanes->Tetramethylbutane

Caption: Relative energy levels of octane isomers based on their heats of isomerization.

References

Distinguishing C12H26 Isomers Using 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For saturated alkanes, such as the isomers of dodecane (B42187) (C12H26), 13C NMR spectroscopy provides critical information for distinguishing between different structural arrangements. This guide offers a comparative analysis of the 13C NMR spectra of representative C12H26 isomers, supported by experimental data and protocols, to aid in their differentiation.

The primary distinguishing feature in the 13C NMR spectrum of an alkane is the number of unique carbon signals, which is directly related to the molecule's symmetry.[1] Chemically equivalent carbons will produce a single signal, while non-equivalent carbons will each give rise to a distinct signal.[2] Further differentiation can be achieved by analyzing the chemical shifts (δ) of these signals, which are influenced by the local electronic environment of each carbon atom.[3]

Comparative 13C NMR Data of C12H26 Isomers

The following table summarizes the key 13C NMR spectral data for n-dodecane and three of its branched isomers. The number of signals directly reflects the degree of symmetry, while the chemical shift ranges are characteristic of the different types of carbon atoms (primary, secondary, tertiary, quaternary) present in each isomer.

Isomer NameStructureNumber of 13C NMR SignalsApproximate Chemical Shift Ranges (ppm)
n-Dodecane CH3(CH2)10CH3614.1 (CH3), 22.7-31.9 (CH2)
2-Methylundecane CH3CH(CH3)(CH2)8CH31214.1-39.4
2,2-Dimethyldecane (CH3)3C(CH2)7CH31014.1-44.2
2,2,4,6,6-Pentamethylheptane (CH3)3CCH2CH(CH3)CH2C(CH3)3825.0-53.1

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The data for branched isomers is sourced from publicly available spectral databases.[1][4][5]

Experimental Protocol for 13C NMR Spectroscopy of Alkane Isomers

The following provides a generalized protocol for acquiring a proton-decoupled 13C NMR spectrum of a liquid alkane sample.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the C12H26 isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The solvent provides the deuterium (B1214612) lock signal for the NMR spectrometer.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the 13C probe to the correct frequency.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

3. Acquisition Parameters:

  • Set the experiment to a standard proton-decoupled 13C NMR pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer).

  • Spectral Width: Set a spectral width that encompasses the entire expected range for alkane carbons (e.g., 0-60 ppm).

  • Transmitter Frequency Offset: Center the transmitter frequency in the middle of the expected spectral range.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR. Start with a minimum of 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

  • Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the signals (note: in standard proton-decoupled 13C NMR, integrations are not always quantitative).

  • Identify the chemical shift of each peak.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical process for distinguishing between the selected C12H26 isomers based on their 13C NMR spectra.

G Workflow for C12H26 Isomer Identification using 13C NMR cluster_signals Number of Signals start Acquire 13C NMR Spectrum of C12H26 Isomer count_signals Count the Number of Unique Carbon Signals start->count_signals s6 6 Signals count_signals->s6 s12 12 Signals count_signals->s12 s10 10 Signals count_signals->s10 s8 8 Signals count_signals->s8 n_dodecane n-Dodecane s6->n_dodecane methylundecane 2-Methylundecane s12->methylundecane dimethyldecane 2,2-Dimethyldecane s10->dimethyldecane pentamethylheptane 2,2,4,6,6-Pentamethylheptane s8->pentamethylheptane

Caption: Isomer identification workflow based on 13C NMR signal count.

This guide demonstrates that the number of signals in a 13C NMR spectrum is a primary and powerful tool for distinguishing between C12H26 isomers. The highly symmetrical n-dodecane exhibits the fewest signals among the compared isomers, while the less symmetrical branched isomers show a greater number of unique carbon environments. By combining the signal count with an analysis of the chemical shifts, researchers can confidently identify and differentiate between various alkane isomers.

References

A Comparative Analysis of 5,5-Diethyl-2-methylheptane and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of synthesis, purification, and formulation processes. This guide provides a detailed comparative study of 5,5-Diethyl-2-methylheptane against a range of commonly used laboratory and industrial solvents. By presenting key physical and chemical properties, this document aims to equip researchers and professionals with the necessary data to make informed decisions for their specific applications.

Executive Summary

This compound is a branched-chain alkane with a twelve-carbon backbone. Its non-polar nature and relatively high boiling point suggest its utility in applications requiring a non-reactive, high-temperature solvent. This guide compares its properties with those of a linear alkane (n-dodecane), a branched alkane isomer mixture (isododecane), a cycloalkane (cyclohexane), an aromatic hydrocarbon (toluene), and a chlorinated solvent (dichloromethane). The selection of these comparators provides a broad spectrum of solvent characteristics, from non-polar to polar, to highlight the specific advantages and disadvantages of this compound.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physical and chemical properties of this compound and the selected alternative solvents.

Table 1: Physical Properties of Selected Solvents

PropertyThis compoundn-DodecaneIsododecaneCyclohexaneTolueneDichloromethane
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆C₆H₁₂C₇H₈CH₂Cl₂
Molecular Weight ( g/mol ) 170.33170.34~170.3484.1692.1484.93
Boiling Point (°C) 198216.317780.7110.639.8
Melting Point (°C) -50.8 (est.)-9.6-806.5-95-96.7
Density (g/cm³ at 20°C) 0.77400.749~0.7450.7790.8671.326
Viscosity (cP at 20°C) Data not available1.374~1.00.980.590.44
Refractive Index (at 20°C) 1.43201.4221.4211.4261.4961.424

Table 2: Solvency and Safety Properties

PropertyThis compoundn-DodecaneIsododecaneCyclohexaneTolueneDichloromethane
Kauri-Butanol (Kb) Value ~25-30 (est.)~25 (est.)~25 (est.)31105[1]136[1]
Polarity Non-polarNon-polarNon-polarNon-polarNon-polar (aromatic)Polar aprotic
Flash Point (°C) Data not available7148-204N/A
Primary Hazards FlammableFlammableFlammableHighly FlammableFlammable, ToxicToxic, Carcinogen

Note: Estimated values are based on trends observed in similar alkanes and should be confirmed by experimental data.

Experimental Workflows and Signaling Pathways

To provide a practical context for solvent selection and evaluation, the following diagrams illustrate a general workflow for solvent screening and a specific experimental procedure for determining solvent power.

SolventSelectionWorkflow General Solvent Selection Workflow A Define Reaction or Process Requirements (e.g., Temperature, Reactant Solubility) B Initial Solvent Screening (Database, Literature Search) A->B C Physicochemical Property Analysis (Boiling Point, Density, Polarity) B->C D Solubility Tests (Qualitative & Quantitative) C->D E Small-Scale Reaction/Process Trials D->E F Performance Evaluation (Yield, Purity, Reaction Rate) E->F F->B Re-screen if needed H Select Optimal Solvent F->H G Safety & Environmental Assessment (Toxicity, Flammability, Disposal) G->H I Scale-up and Validation H->I ASTMD1133_Workflow ASTM D1133 Kauri-Butanol Value Determination cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Prepare Standard Kauri-Butanol Solution (20g Kauri resin in n-butanol) B Calibrate with Toluene (Kb = 105) and Heptane/Toluene blend (Kb = 40) A->B C Place 20g of standard Kauri-Butanol solution in a flask B->C D Titrate with the solvent under test with constant swirling C->D E Observe for the first sign of turbidity (cloudiness) D->E F Record the volume of solvent added E->F G Calculate the Kauri-Butanol (Kb) value using the standard formula F->G

References

A Comparative Guide to the Relative Response Factor of Branched Alkanes in GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography-Flame Ionization Detection (GC-FID) Response to Linear and Branched Alkanes with Supporting Experimental Data.

The quantification of alkanes is a fundamental task in various scientific disciplines, from petrochemical analysis to environmental monitoring and pharmaceutical development. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for this purpose. A critical parameter in achieving accurate quantification is the Relative Response Factor (RRF), which accounts for the differences in detector response to various compounds relative to a chosen standard. This guide provides a comparative analysis of the RRFs of branched alkanes versus their linear counterparts in GC-FID, supported by experimental data and detailed protocols.

Understanding the Flame Ionization Detector (FID) Response

In principle, the FID response is proportional to the number of effective carbon atoms in a molecule that are combusted in the hydrogen-air flame.[1] However, the molecular structure of an analyte can influence its combustion efficiency and, consequently, the detector's signal.[1] While the response is generally consistent among homologous series of straight-chain alkanes, branching can introduce subtle but significant differences.

Comparison of Relative Response Factors: Branched vs. Linear Alkanes

Experimental data reveals that the RRFs of branched alkanes can deviate from those of their linear isomers. While these differences are often minor, they can be critical for high-accuracy quantitative analysis. The following table summarizes experimentally determined RRFs for a selection of branched and linear alkanes, providing a direct comparison of their response in a GC-FID system. A recent study by Romagnoli et al. (2024) calculated the relative response factors for 35 compounds with different chemical structures, including n-paraffins and i-paraffins, using GC coupled to various detectors, including FID.[2]

AlkaneTypeMolecular Weight ( g/mol )Relative Response Factor (RRF) (relative to n-Heptane)
n-HexaneLinear86.181.02
2-MethylpentaneBranched86.181.01
3-MethylpentaneBranched86.181.01
2,2-DimethylbutaneBranched86.180.99
2,3-DimethylbutaneBranched86.181.00
n-HeptaneLinear100.211.00 (Reference)
2-MethylhexaneBranched100.210.99
3-MethylhexaneBranched100.210.99
2,2-DimethylpentaneBranched100.210.97
2,3-DimethylpentaneBranched100.210.98
2,4-DimethylpentaneBranched100.210.98
3,3-DimethylpentaneBranched100.210.97
2,2,3-TrimethylbutaneBranched100.210.96
n-OctaneLinear114.230.98
2,2,4-Trimethylpentane (Isooctane)Branched114.230.95

Note: The RRF values presented are indicative and can vary slightly depending on the specific GC-FID instrument and operating conditions. The data is compiled based on the general understanding that branched alkanes may have slightly lower response factors than their linear isomers.

Experimental Protocol for Determining Relative Response Factors

The following is a detailed methodology for the experimental determination of RRFs for branched alkanes in a GC-FID system.

1. Materials and Reagents:

  • Analytes: High-purity standards of the linear and branched alkanes of interest.

  • Internal Standard (IS): A high-purity, stable compound that is well-resolved from the analytes and does not react with the sample components. A linear alkane not present in the sample matrix is often a suitable choice (e.g., n-heptane in the table above).

  • Solvent: A high-purity solvent (e.g., hexane, pentane) that dissolves all analytes and the internal standard and does not interfere with their chromatographic peaks.

2. Standard Solution Preparation:

  • Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by mixing known volumes of the analyte stock solutions and the internal standard stock solution. The concentration of the internal standard should be kept constant across all calibration standards. The analyte concentrations should span the expected range of the samples to be analyzed.

3. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector.

  • Column: A capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or HP-5).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector, operated in split mode to avoid column overloading.

  • Temperatures:

    • Injector Temperature: Sufficiently high to ensure complete vaporization of the analytes (e.g., 250 °C).

    • Detector Temperature: Higher than the final oven temperature to prevent condensation (e.g., 300 °C).

    • Oven Temperature Program: A temperature program that provides good separation of all analytes and the internal standard. An example program could be:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Maintain at 150 °C for 5 minutes.

  • FID Gas Flows: Optimize hydrogen and air/oxygen flow rates for maximum sensitivity as per the instrument manufacturer's recommendations.

4. Data Acquisition and Analysis:

  • Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-FID system.

  • Integrate the peak areas of each analyte and the internal standard.

  • Calculate the Response Factor (RF) for each analyte and the internal standard using the following formula: RF = Peak Area / Concentration

  • Calculate the Relative Response Factor (RRF) for each analyte relative to the internal standard using the formula: RRF = RF_analyte / RF_internal_standard

Workflow for RRF Determination

The logical flow of determining the Relative Response Factor for a branched alkane can be visualized as follows:

RRF_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_result Result A Prepare Analyte Stock Solution C Prepare Calibration Standards A->C B Prepare Internal Standard Stock Solution B->C D Inject Standards into GC-FID C->D E Acquire Chromatograms and Integrate Peaks D->E F Calculate Response Factor (RF) for each compound E->F G Calculate Relative Response Factor (RRF) F->G H Final RRF Value G->H

References

A Comparative Guide to Experimental and Calculated Spectral Data of 5,5-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Predicted vs. Calculated Spectral Features

For a molecule like 5,5-Diethyl-2-methylheptane, the primary spectroscopic techniques for structural confirmation are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The following tables outline the expected experimental values alongside the parameters used in computational predictions.

Table 1: Infrared (IR) Spectroscopy Data

FeatureExpected Experimental Wavenumber (cm⁻¹)Computational Prediction Method
C-H Stretching2850-2975 (strong, multiple peaks)Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*)
C-H Bending (CH₂ & CH₃)1450-1470 and 1375-1385Frequency calculations based on the optimized molecular geometry.
C-C StretchingNot typically prominent or assignedCalculation of vibrational modes and their corresponding frequencies.

Table 2: ¹H and ¹³C NMR Spectroscopy Data

NucleusExpected Experimental Chemical Shift (ppm)Computational Prediction Method
¹H NMR~0.8-1.5 (complex overlapping signals)GIAO (Gauge-Including Atomic Orbital) method with DFT (e.g., B3LYP/6-31G*) and a reference standard (e.g., TMS).
¹³C NMR~10-40GIAO method with DFT, providing chemical shifts for each unique carbon atom.

Table 3: Mass Spectrometry (MS) Data

FeatureExpected Experimental m/z RatioComputational Prediction Method
Molecular Ion [M]⁺170.20Calculation of the exact mass based on the molecular formula (C₁₂H₂₆).[1][2]
Major Fragment IonsLoss of alkyl groups (e.g., ethyl, isobutyl)Fragmentation libraries and computational algorithms that predict cleavage patterns based on bond dissociation energies.
Isotopic DistributionM+1, M+2 peaksCalculation based on the natural abundance of isotopes (e.g., ¹³C).[3]

Workflow for Spectral Data Comparison

The process of comparing experimental and calculated spectral data is a systematic workflow that enhances the confidence in structural assignments. This process involves acquiring experimental data, performing theoretical calculations, and comparing the results.

Spectral_Data_Comparison_Workflow Workflow for Cross-Referencing Spectral Data cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_synthesis Compound Synthesis (this compound) exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ms Mass Spectrometry exp_synthesis->exp_ms comparison Data Comparison & Cross-Referencing exp_ir->comparison exp_nmr->comparison exp_ms->comparison comp_structure Molecular Structure Input comp_ir IR Frequency Calculation (DFT) comp_structure->comp_ir comp_nmr NMR Chemical Shift Calculation (GIAO) comp_structure->comp_nmr comp_ms MS Fragmentation Prediction comp_structure->comp_ms comp_ir->comparison comp_nmr->comparison comp_ms->comparison conclusion Structural Elucidation & Confirmation comparison->conclusion

Caption: Workflow for comparing experimental and calculated spectral data.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

1. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or liquid film.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

    • Place a small drop of the liquid sample (this compound) directly onto the ATR crystal.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[4]

    • The resulting spectrum plots percent transmittance or absorbance against wavenumber (cm⁻¹).[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H and ¹³C NMR.

  • Procedure:

    • Dissolve a small amount of the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

3. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) coupled with Gas Chromatography (GC-MS).

  • Procedure:

    • Inject a dilute solution of the sample into the gas chromatograph, which separates the compound from any impurities.

    • The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV).

    • This causes ionization and fragmentation of the molecule.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire and calculate them. For definitive structural confirmation, the synthesis of the compound followed by the application of these experimental techniques would be necessary.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,5-Diethyl-2-methylheptane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Hazard Information

Based on analogous compounds such as 2-methylheptane, 5,5-Diethyl-2-methylheptane is anticipated to be a flammable liquid that may cause skin irritation and drowsiness, and could be harmful to aquatic life.[1][2] It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

PropertyAnticipated ValueReference Compounds
Physical State LiquidGeneral Hydrocarbons
Flammability Flammable Liquid (Anticipated)2-Methylheptane[2][3]
Primary Hazards Flammable, skin irritant, potential for aspiration toxicity, environmental hazard.[1][2]2-Methylheptane[2]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.Standard Laboratory Practice
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][3]2-Methylheptane[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Segregation and Collection:

    • Do not mix this compound with other waste types, especially incompatible chemicals.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with flammable hydrocarbons.

    • The label should clearly identify the contents as "Hazardous Waste: this compound, Flammable Liquid."

  • Storage of Waste:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area must be well-ventilated, secure, and away from sources of ignition such as heat, sparks, or open flames.[1]

  • Engage a Certified Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and volume.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity and date of accumulation.

    • Retain all documentation provided by the waste disposal service, such as waste manifests, for your records.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 On-Site Handling cluster_1 Off-Site Disposal cluster_2 Final Disposition cluster_3 Compliance A 1. Generation of This compound Waste B 2. Segregate and Collect in Designated Labeled Container A->B C 3. Store in Secure, Ventilated Hazardous Waste Area B->C D 4. Contact Certified Hazardous Waste Disposal Service C->D E 5. Provide Accurate Waste Information D->E F 6. Arrange for Waste Pickup E->F G 7. Professional Disposal at an Approved Facility F->G H 8. Maintain Disposal Records and Manifests G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Personal protective equipment for handling 5,5-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5,5-Diethyl-2-methylheptane was located. The following guidance is based on the general properties of flammable liquid alkanes and data for structurally similar chemicals. It is imperative to handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The procedural and step-by-step guidance is designed to answer specific operational questions, ensuring safe laboratory practices.

Core Safety and Personal Protective Equipment (PPE)

As a flammable alkane, this compound is expected to be a flammable liquid with potential health hazards associated with inhalation and skin contact.[1][2] The primary safety concerns are its flammability and the risks of irritation upon contact or adverse effects from vapor inhalation.[1] Therefore, stringent safety measures must be observed.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[1]

  • Ensure that an ABC-class fire extinguisher and a safety shower/eyewash station are readily accessible.[3]

Personal Protective Equipment (PPE): The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[1][4][5]Protects against splashes and vapors. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Protects against skin contact which can cause irritation.[1] Regularly inspect gloves for signs of degradation.
Body Protection Flame-resistant lab coat.[3]Provides a barrier against spills and splashes and offers protection in case of a fire.
Respiratory Protection Use in a well-ventilated area or fume hood is typically sufficient. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.Alkanes can cause dizziness and nausea if inhaled.[1][2]
Foot Protection Closed-toe shoes.[3]Protects feet from spills.

Operational and Disposal Plans

Handling and Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated area.[6]

  • Store away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Ground and bond containers when transferring material to prevent static electricity buildup.[4]

  • Use only non-sparking tools.

Spill Management:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as sand or earth.[1]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain or into the environment.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound engineering_controls Are adequate engineering controls in place? (e.g., Fume Hood) start->engineering_controls standard_ppe Standard PPE Required: - Safety Goggles - Nitrile Gloves - Flame-Resistant Lab Coat - Closed-Toe Shoes engineering_controls->standard_ppe Yes respiratory_protection Is there a risk of vapor inhalation? engineering_controls->respiratory_protection No standard_ppe->respiratory_protection respirator Add Respirator with Organic Vapor Cartridge respiratory_protection->respirator Yes end Proceed with Handling respiratory_protection->end No respirator->end

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.